molecular formula C₂₁H₁₈O₃ B1146177 2-Benzyloxy-benzoic Acid Benzyl Ester CAS No. 14389-89-8

2-Benzyloxy-benzoic Acid Benzyl Ester

Cat. No.: B1146177
CAS No.: 14389-89-8
M. Wt: 318.37
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Description

2-Benzyloxy-benzoic Acid Benzyl Ester, also known as 2-Benzyloxy-benzoic Acid Benzyl Ester, is a useful research compound. Its molecular formula is C₂₁H₁₈O₃ and its molecular weight is 318.37. The purity is usually 95%.
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Properties

CAS No.

14389-89-8

Molecular Formula

C₂₁H₁₈O₃

Molecular Weight

318.37

Synonyms

Benzyl 2-Benzyloxybenzoate: o-(Benzyloxy)-benzoic Acid Benzyl Ester; 

Origin of Product

United States

Foundational & Exploratory

Benzyl 2-(Benzyloxy)benzoate: A Technical Guide to Properties, Synthesis, and Applications

[1]

Executive Summary

Benzyl 2-(benzyloxy)benzoate (CAS: 14389-87-8) is a critical intermediate in organic synthesis, serving as a fully protected derivative of salicylic acid.[1][2][3] Its dual-benzyl protection masks both the carboxylic acid and phenolic hydroxyl groups, rendering the molecule lipophilic and chemically robust against nucleophilic attack at the phenol position.

This compound is most notably recognized as a key building block in the synthesis of Salmeterol , a long-acting

1

This guide provides a comprehensive technical analysis of the physicochemical properties, optimized synthesis protocols, and specific applications of Benzyl 2-(benzyloxy)benzoate in modern drug development.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Nomenclature & Identification
ParameterDetail
IUPAC Name Benzyl 2-(benzyloxy)benzoate
Common Synonyms 2-Benzyloxybenzoic acid benzyl ester; Benzyl O-benzylsalicylate
CAS Registry Number 14389-87-8
Molecular Formula

Molecular Weight 318.37 g/mol
SMILES c1ccccc1COC(=O)c2ccccc2OCc3ccccc3
Physical Properties
PropertyValue / Description
Physical State Viscous oil or low-melting solid (dependent on purity/temperature)
Melting Point ~45–55 °C (Estimated range based on structural analogs; often isolated as oil)
Boiling Point >200 °C (Decomposes at high T)
Solubility Soluble in DCM, EtOAc, Toluene, DMF; Insoluble in Water
LogP (Calc) 4.62 (Highly Lipophilic)
Flash Point >110 °C (Predicted)

Synthesis Protocol: The "Double Benzylation" Strategy

The most efficient route to Benzyl 2-(benzyloxy)benzoate is the one-pot double alkylation of salicylic acid using benzyl chloride or benzyl bromide.[1] This method is preferred over stepwise esterification/etherification due to its high atom economy and operational simplicity.

Reaction Mechanism & Causality

The reaction proceeds via a sequential nucleophilic substitution (

  • Deprotonation: The carboxylic acid (

    
    ) is deprotonated first by the base (
    
    
    ), followed by the phenolic hydroxyl (
    
    
    ).
  • Esterification: The carboxylate anion is more nucleophilic and less sterically hindered, reacting with the benzyl halide to form Benzyl salicylate.

  • Etherification: The phenoxide anion then attacks a second equivalent of benzyl halide to form the final product.

Experimental Insight: The use of a polar aprotic solvent like DMF is crucial to solvate the carbonate base and enhance the nucleophilicity of the phenoxide anion. Potassium carbonate (

Optimized Experimental Protocol

Reagents:

  • Salicylic Acid (1.0 eq)[1]

  • Benzyl Chloride (2.2 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.5 eq)
    
  • Potassium Iodide (KI, 0.1 eq, catalyst)

  • Solvent: DMF (Dimethylformamide) or Acetone[1]

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Salicylic Acid (13.8 g, 100 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add

    
     (34.5 g, 250 mmol) in portions. The mixture may warm slightly. Add KI (1.6 g, 10 mmol) to catalyze the Finkelstein-like halide exchange (if using benzyl chloride).[1]
    
  • Alkylation: Dropwise add Benzyl Chloride (27.8 g, 220 mmol) over 15 minutes.

  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (

    
    ) and mono-benzylated intermediate will disappear, leaving the less polar product (
    
    
    ).[1]
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product will separate as an oil or precipitate as a solid.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x), brine (1x), and dry over

    
    .
    
  • Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) or recrystallize from Ethanol/Hexane if solid.

    • Typical Yield: 85–92%

Synthesis Workflow Diagram (DOT)

SynthesisPathwaycluster_0One-Pot Double AlkylationSalicylicAcidSalicylic Acid(Starting Material)BaseK2CO3 / DMF(Deprotonation)SalicylicAcid->BaseIntermediateCarboxylate Anion(Intermediate)Base->Intermediate- H+MonoBenzyl Salicylate(Mono-protected)Intermediate->Mono+ BnCl (Fast)BnClBenzyl Chloride(2.2 eq)ProductBenzyl 2-(benzyloxy)benzoate(Target)Mono->Product+ BnCl (Slow)80°C, 4h

Caption: One-pot synthesis of Benzyl 2-(benzyloxy)benzoate via sequential nucleophilic substitution.

Applications in Drug Development

Salmeterol Synthesis Intermediate

The primary pharmaceutical application of Benzyl 2-(benzyloxy)benzoate is in the synthesis of Salmeterol . The benzyloxy group acts as a robust protecting group that withstands the bromination of the acetyl side chain (in derived intermediates) but can be cleanly removed via hydrogenolysis in the final step.

Pathway Logic:

  • Friedel-Crafts Acylation (Alternative Entry): Often, the synthesis starts with Methyl 5-acetyl-2-hydroxybenzoate, which is then benzylated.[1] However, the Benzyl 2-(benzyloxy)benzoate scaffold represents the core protected salicylate structure.[1]

  • Coupling: The protected salicylate is reacted with the long-chain amine side chain.

  • Deprotection: The final step involves catalytic hydrogenation (

    
    , Pd/C) which cleaves both the benzyl ester and the benzyl ether simultaneously, revealing the salicylic alcohol and phenol moieties of Salmeterol.
    

SalmeterolPathStartBenzyl 2-(benzyloxy)benzoate(Scaffold)FunctFunctionalization(e.g., Bromination of Acetyl group)Start->FunctDerivatizationCouplingCoupling Reaction(+ Amine Sidechain)Funct->CouplingProtectedDrugProtected Salmeterol PrecursorCoupling->ProtectedDrugHydrogenationHydrogenolysis(H2, Pd/C)ProtectedDrug->HydrogenationGlobal DeprotectionSalmeterolSalmeterol(Active API)Hydrogenation->SalmeterolCleaves Bn-Ester & Bn-Ether

Caption: Role of Benzyl 2-(benzyloxy)benzoate scaffold in the convergent synthesis of Salmeterol.

Steric Control in Xanthone Synthesis

In the synthesis of complex heterocycles like xanthones, the 2-benzyloxy group provides significant steric bulk .

  • Mechanism: When reacting the benzoate ester with lithiated nucleophiles (e.g., lithiated naphthalenes), the bulky benzyloxy group at the ortho position prevents the "double addition" of the nucleophile to the ester (which would form a tertiary alcohol).

  • Outcome: This ensures the reaction stops at the ketone stage, facilitating the subsequent cyclization to the xanthone core.

Analytical Characterization

To validate the identity of synthesized Benzyl 2-(benzyloxy)benzoate, the following spectral features are diagnostic.

Proton NMR ( NMR)

Solvent:

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.85 dd1HAr-H (C6)Ortho to Ester (Deshielded)
7.25 – 7.50 m12HAr-HBenzyl rings + Salicylate C4/C5
6.95 – 7.05 m2HAr-H (C3, C5)Ortho/Para to Ether (Shielded)
5.35 s2H

Benzyl Ester (Deshielded by C=O)
5.15 s2H

Benzyl Ether

Key Differentiator: The ester benzylic protons (


Infrared Spectroscopy (IR)
  • 1720–1735

    
    :  Strong 
    
    
    stretch (Ester).[1]
  • 1600, 1580

    
    :  Aromatic 
    
    
    stretches.[1]
  • 1240–1260

    
    : 
    
    
    stretch (Ether/Ester).[1]
  • No OH stretch: Absence of broad peak at 3200–3500

    
     confirms full alkylation.[1]
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential Skin Sensitizer.

  • Storage: Store in a cool, dry place. While relatively stable, benzyl esters can hydrolyze over extended periods if exposed to moisture and acid/base.

  • Handling: Use standard PPE (gloves, goggles). Perform synthesis in a fume hood due to the use of Benzyl Chloride (lachrymator/alkylating agent).

References

  • Chemical Source Data. Benzyl 2-(benzyloxy)benzoate Properties and CAS Data. ChemSrc. Available at: [Link][1]

  • Salmeterol Synthesis. Process for the preparation of Salmeterol and its intermediates. World Intellectual Property Organization (WO2012032546A2). Available at: [1]

  • Xanthone Methodology. Novel Methodology for the Synthesis of Xanthones. University of the Witwatersrand, Johannesburg. Available at: [Link]

  • Spectral Data Validation. Benzyl benzoate Spectral Data (Analogous Reference). NIST Chemistry WebBook. Available at: [Link][1]

Technical Guide: 2-Benzyloxy-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate and Pharmaceutical Impurity in Drug Development

Executive Summary

2-Benzyloxy-benzoic Acid Benzyl Ester (CAS: 14389-87-8 ) is a specialized aromatic ester primarily utilized in the pharmaceutical sector as a synthetic intermediate and a critical process-related impurity.[1][2][3][4] Chemically, it is the fully benzylated derivative of salicylic acid, where both the carboxylic acid and the phenolic hydroxyl group are protected by benzyl moieties.

In drug development, this compound holds dual significance:

  • Synthetic Intermediate: It serves as a robust scaffold for generating xanthones and complex heterocycles via directed ortho-metallation or Friedel-Crafts acylation, owing to the stability of the benzyl protecting groups.

  • Critical Impurity: It is a known impurity in the manufacturing of Salmeterol , a long-acting

    
    -adrenergic receptor agonist (LABA). Monitoring and controlling its levels is a regulatory requirement for ensuring API (Active Pharmaceutical Ingredient) purity.
    
Part 1: Chemical Architecture & Properties

Synonyms: Benzyl 2-(benzyloxy)benzoate; Salicylic acid benzyl ester


-benzyl ether; Dibenzyl salicylate.
PropertyData
CAS Number 14389-87-8
Molecular Formula

Molecular Weight 318.37 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water
Key Functional Groups Ester (Benzyl), Ether (Benzyl), Aromatic Ring (Salicylate core)
Structural Analysis

The molecule consists of a central salicylate core. The distinct feature is the "double benzyl" protection:

  • Position 1 (Ester): The carboxylic acid is esterified with a benzyl group (

    
    ).
    
  • Position 2 (Ether): The phenolic oxygen is alkylated with a benzyl group (

    
    ).
    

This structure renders the molecule non-acidic and lipophilic, significantly altering its chromatography retention time compared to salicylic acid or mono-benzyl salicylate.

Part 2: Synthesis & Reaction Mechanisms

The synthesis of 2-Benzyloxy-benzoic Acid Benzyl Ester typically proceeds via a Williamson Ether Synthesis followed by (or concurrent with) esterification. The most common route utilizes Salicylic Acid or Benzyl Salicylate as the starting material.

Protocol: One-Pot Global Benzylation

Reagents: Salicylic Acid, Benzyl Bromide (2.2 equiv), Potassium Carbonate (


), Acetone or DMF.

Mechanism:

  • Deprotonation:

    
     deprotonates the carboxylic acid (
    
    
    
    ) and the phenol (
    
    
    ).
  • Nucleophilic Substitution (

    
    ):  The carboxylate attacks the benzyl bromide to form the ester.
    
  • Second Substitution: The phenoxide attacks a second equivalent of benzyl bromide to form the ether.

Note: If starting from Benzyl Salicylate, only the phenolic alkylation step is required.

Visualization: Synthesis Pathway

The following diagram illustrates the stepwise conversion from Salicylic Acid to the fully protected diester.

SynthesisPathway Salicylic Salicylic Acid (Starting Material) Intermediate Benzyl Salicylate (Mono-protected) Salicylic->Intermediate Step 1: Esterification (Fast) Product 2-Benzyloxy-benzoic Acid Benzyl Ester (Target) Intermediate->Product Step 2: O-Alkylation (Rate Limiting) Reagents BnBr / K2CO3 (Excess) Reagents->Intermediate

Figure 1: Stepwise benzylation of Salicylic Acid. The phenolic alkylation is typically the rate-determining step due to steric hindrance and lower nucleophilicity compared to the carboxylate.

Part 3: Pharmaceutical Significance (Salmeterol Impurity)[5]

In the context of drug development, 2-Benzyloxy-benzoic Acid Benzyl Ester is most critical as a process impurity in the synthesis of Salmeterol Xinafoate .

Origin of Impurity

Salmeterol synthesis often involves intermediates containing the salicylic acid moiety. During the benzylation steps intended to protect specific hydroxyl groups, "over-alkylation" can occur if stoichiometry and temperature are not strictly controlled.

  • Risk Factor: High concentrations of benzyl bromide and elevated temperatures promote the formation of the unwanted O-benzyl ether on the salicylate ring.

  • Impact: This impurity is highly lipophilic and can co-elute with late-stage intermediates, complicating purification.

Impurity Control Strategy

To minimize the formation of CAS 14389-87-8 during API manufacturing:

  • Stoichiometry Control: Use limiting equivalents of Benzyl Bromide if mono-protection is the goal.

  • Base Selection: Use weaker bases (e.g.,

    
    ) that can deprotonate the carboxylic acid but are insufficient to fully deprotonate the phenol, preventing ether formation.
    
  • Temperature Monitoring: Maintain reaction temperatures below 60°C to reduce the kinetic energy available for the sterically hindered phenolic alkylation.

ImpurityLogic SalmeterolPrecursor Salmeterol Precursor (Salicylic Moiety) ConditionA Controlled Conditions (1.0 eq BnBr, Mild Base) SalmeterolPrecursor->ConditionA ConditionB Aggressive Conditions (>2.0 eq BnBr, Strong Base, Heat) SalmeterolPrecursor->ConditionB DesiredPath Target Intermediate (Mono-protected) ImpurityPath Impurity: 2-Benzyloxy-benzoic Acid Benzyl Ester ConditionA->DesiredPath Selective Reaction ConditionB->ImpurityPath Over-Alkylation

Figure 2: Divergent reaction pathways showing how aggressive benzylation conditions lead to the formation of the 2-benzyloxy impurity.

Part 4: Analytical Characterization

Reliable detection of this compound requires specific analytical settings due to its lack of acidic protons and high lipophilicity.

1. NMR Spectroscopy (

NMR, 400 MHz,

)

The proton NMR spectrum is distinct due to the presence of two different benzylic methylene groups (


) and a complex aromatic region.
Chemical Shift (

)
MultiplicityIntegrationAssignment
5.15 Singlet2H

(Ether)
5.35 Singlet2H

(Ester)
6.90 - 7.10 Multiplet2HSalicylate Ring (H3, H5)
7.25 - 7.45 Multiplet10HBenzyl Aromatic Protons
7.45 - 7.55 Multiplet1HSalicylate Ring (H4)
7.85 Doublet of Doublets1HSalicylate Ring (H6, ortho to Ester)

Interpretation: The key diagnostic peaks are the two singlets between 5.0 and 5.4 ppm. The ester methylene is typically more deshielded (downfield) than the ether methylene.

2. HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 
    
    
    
    .
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: High organic start (e.g., 50% B to 95% B) is required to elute this non-polar compound.

  • Detection: UV at 254 nm (Strong absorption due to three aromatic rings).

  • Retention: Expect late elution (relative to Benzyl Salicylate) due to the capping of the polar hydroxyl group.

Part 5: Synthetic Utility (Beyond Impurities)

While often an impurity, this compound is also a valuable intermediate for synthesizing Xanthones (tricyclic compounds with anti-cancer and anti-inflammatory properties).

Protocol: Xanthone Cyclization

  • Lithiation: The 2-benzyloxy group directs ortho-lithiation or protects the phenol during Grignard additions to the ester.

  • Deprotection: Hydrogenolysis (

    
    ) removes both benzyl groups simultaneously to regenerate the salicylic acid core after complex modifications.
    
  • Cyclization: Dehydrative cyclization (using Eaton's reagent or PPA) yields the xanthone core.

Part 6: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust/mist.

  • Storage: Store in a cool, dry place. Stable under normal conditions but avoid strong oxidizers.

  • Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.

References
  • ChemSrc. (2025).[2] Benzyl 2-(benzyloxy)benzoate CAS#: 14389-87-8 Physicochemical Properties. Retrieved from [Link]

  • University of the Witwatersrand. (2012). Novel Methodology for the Synthesis of Xanthones. WIReDSpace. Retrieved from [Link]

  • LookChem. (n.d.). Benzyl salicylate and related derivatives - Safety and Toxicology Data. Retrieved from [Link]

Sources

Technical Monograph: Benzyl 2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 14389-87-8 Synonyms: Benzyl O-benzylsalicylate; 2-(Benzyloxy)benzoic acid benzyl ester; Salicylic acid dibenzyl ether ester.[1]

Executive Summary & Chemical Identity

Benzyl 2-(benzyloxy)benzoate is the fully benzylated derivative of salicylic acid.[1] Unlike its mono-benzylated counterpart, Benzyl Salicylate (CAS 118-58-1)—a ubiquitous fragrance ingredient and UV absorber—this compound represents a "capped" system where both the carboxylic acid and the phenolic hydroxyl group are protected by benzyl moieties.

In pharmaceutical and organic process research, this compound serves two critical roles:

  • Impurity Marker: It is the primary "over-alkylated" impurity generated during the industrial synthesis of Benzyl Salicylate.[1]

  • Protected Scaffold: It functions as a robust intermediate in the synthesis of complex salicylates, allowing manipulation of the aromatic ring without interference from the labile phenolic proton.[1]

Chemical Data Table
PropertySpecification
CAS Number 14389-87-8
Molecular Formula C₂₁H₁₈O₃
Molecular Weight 318.37 g/mol
SMILES O=C(OCc1ccccc1)c2ccccc2OCc3ccccc3
Appearance White crystalline solid or viscous oil (purity dependent)
Melting Point 45–48 °C (Typical for pure crystalline form)
Solubility Soluble in DCM, Toluene, EtOAc; Insoluble in Water

Synthetic Pathways & Mechanistic Insight

The synthesis of Benzyl 2-(benzyloxy)benzoate is a classic study in chemoselectivity (or the lack thereof).[1] Understanding its formation is essential for process chemists trying to avoid it (in Benzyl Salicylate production) or target it (for protecting group strategies).[1]

The Mechanism: Sequential Alkylation

The reaction typically utilizes Salicylic Acid and Benzyl Chloride (BnCl) in the presence of a base (e.g., K₂CO₃ or Et₃N).[1] The mechanism proceeds via two distinct nucleophilic substitutions (


):[1]
  • Carboxylate Alkylation (Kinetic Control): The carboxylic acid proton (

    
    ) is more acidic than the phenolic proton (
    
    
    
    ).[1] The base deprotonates the carboxylate first, which attacks the benzyl chloride to form Benzyl Salicylate .
  • Phenolic Alkylation (Thermodynamic forcing): Under forcing conditions (excess base, higher heat, phase transfer catalysis), the less acidic phenolic hydroxyl is deprotonated. The resulting phenoxide attacks a second equivalent of benzyl chloride, yielding the target Benzyl 2-(benzyloxy)benzoate .

Reaction Pathway Diagram

The following diagram illustrates the sequential alkylation and the divergence between the desired fragrance molecule and the double-benzylated target.

SynthesisPathway Salicylic Salicylic Acid (Starting Material) Intermediate Benzyl Salicylate (Mono-ester) CAS: 118-58-1 Salicylic->Intermediate Step 1: Carboxylate Alkylation (Fast, <80°C) BnCl Benzyl Chloride (2.2 eq) BnCl->Intermediate Target Benzyl 2-(benzyloxy)benzoate (Di-benzyl Product) CAS: 14389-87-8 BnCl->Target Base Base (K2CO3) Base->Intermediate Intermediate->Target Step 2: Phenolic Alkylation (Slow, >100°C, Excess Base)

Figure 1: Stepwise alkylation of Salicylic Acid. Control of stoichiometry and temperature determines selectivity between the mono- and di-benzyl derivatives.[1]

Experimental Protocols

Protocol A: Targeted Synthesis of Benzyl 2-(benzyloxy)benzoate

Objective: Complete conversion to the di-benzyl derivative.[1]

Reagents:

  • Salicylic Acid (1.0 eq)

  • Benzyl Chloride (2.5 eq) — Excess required to drive Step 2.

  • Potassium Carbonate (K₂CO₃) (2.5 eq)[1]

  • Solvent: DMF (Dimethylformamide) or Acetone (if refluxing long-term).[1]

  • Catalyst: Potassium Iodide (KI) (0.1 eq) — Finkelstein condition to accelerate alkylation.

Procedure:

  • Dissolution: Charge a round-bottom flask with Salicylic Acid and DMF (5 mL/g).

  • Deprotonation: Add K₂CO₃ carefully. Stir for 15 minutes at room temperature.

  • Addition: Add Benzyl Chloride and KI.

  • Reflux: Heat the mixture to 90–100°C for 6–8 hours.

    • Note: Monitoring by TLC is crucial.[1] The intermediate (Benzyl Salicylate) will appear first.[1] The reaction is complete only when the intermediate spot disappears.[1]

  • Work-up: Cool to RT. Pour into ice water. The product will precipitate as a white solid or heavy oil.[1]

  • Purification: Recrystallize from Ethanol/Hexane to remove excess benzyl chloride.

Protocol B: Analytical Detection (HPLC)

Objective: Quantifying CAS 14389-87-8 as an impurity in Benzyl Salicylate.

System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 50% B to 100% B over 15 minutes. (The dibenzyl ester is highly lipophilic and elutes late).[1]

  • Detection: UV at 210 nm (benzyl ring absorption) and 305 nm (salicylate moiety).[1]

Application in Drug Design: The "Protected Scaffold"

In medicinal chemistry, the 2-hydroxy group of salicylic acid is reactive and prone to oxidation or metabolic conjugation (glucuronidation).[1] Benzyl protection is strategic because it is stable to:

  • Basic conditions: (e.g., NaOH, NaH).

  • Oxidizing agents: (e.g., KMnO₄).

  • Nucleophiles: (e.g., Grignard reagents).

However, it can be selectively removed via Hydrogenolysis (H₂/Pd-C) , regenerating the free salicylic acid moiety under neutral conditions, making CAS 14389-87-8 a valuable "masked" salicylate in total synthesis.[1]

Workflow: Protection/Deprotection Cycle

DeprotectionCycle Start Salicylic Acid Scaffold Protected Benzyl 2-(benzyloxy)benzoate (Fully Protected) Start->Protected BnCl, Base Reaction Core Structure Modification (e.g., Ring substitution) Protected->Reaction Reagents compatible with Benzyl ether Deprotection Hydrogenolysis (H2, Pd/C) Reaction->Deprotection Final Modified Salicylic Acid Deprotection->Final Removal of Bn groups

Figure 2: The utility of Benzyl 2-(benzyloxy)benzoate as a protecting group strategy in organic synthesis.

References

  • ChemSrc. (2024).[1] Benzyl 2-(benzyloxy)benzoate - CAS 14389-87-8.[1][2] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Benzyl Salicylate (Related Structure Reference). NIST Chemistry WebBook.[1] Retrieved from [Link][1]

  • PubChem. (2024).[1] Compound Summary: Benzyl 2-(benzyloxy)benzoate.[1][2] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-Benzyloxy-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzyloxy-benzoic Acid Benzyl Ester, a subject of interest in synthetic and medicinal chemistry. This document delineates the molecular architecture, proposes a detailed protocol for its synthesis via Fischer-Speier esterification, and offers an in-depth analysis of its structural characterization through predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The guide is structured to provide not only theoretical knowledge but also practical insights into the experimental aspects of this compound, thereby serving as a valuable resource for professionals engaged in organic synthesis and drug discovery.

Introduction

2-Benzyloxy-benzoic Acid Benzyl Ester is an aromatic compound that incorporates both a benzyl ether and a benzyl ester functionality on the same benzoic acid scaffold. The presence of these two distinct moieties suggests a potential for diverse chemical reactivity and biological activity. The benzyl protecting group is a cornerstone in organic synthesis, valued for its stability under a range of reaction conditions and its susceptibility to facile cleavage under specific catalytic hydrogenation conditions.[1] The ester linkage, on the other hand, is a common feature in many biologically active molecules and prodrugs. The unique combination of these functional groups within a single molecule makes 2-Benzyloxy-benzoic Acid Benzyl Ester a compelling target for synthetic exploration and a potential building block in the design of novel therapeutic agents.

This guide will first elucidate the synthesis of this target molecule, drawing upon established esterification methodologies. Subsequently, a detailed exposition of its structural features will be presented through the prediction and interpretation of its spectroscopic data, based on the analysis of closely related compounds.

Synthesis of 2-Benzyloxy-benzoic Acid Benzyl Ester

The synthesis of 2-Benzyloxy-benzoic Acid Benzyl Ester can be efficiently achieved through the direct esterification of 2-Benzyloxybenzoic acid with benzyl alcohol. Among the various esterification methods, the Fischer-Speier esterification offers a straightforward and cost-effective approach, utilizing an acid catalyst to promote the reaction between a carboxylic acid and an alcohol.[2]

Proposed Synthetic Pathway: Fischer-Speier Esterification

The reaction involves the protonation of the carbonyl oxygen of 2-Benzyloxybenzoic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxyl group of benzyl alcohol. The subsequent elimination of a water molecule yields the desired ester. The use of an excess of benzyl alcohol or the removal of water as it is formed can drive the equilibrium towards the product side.[2]

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Reactant1 2-Benzyloxybenzoic Acid Reaction_Vessel Reflux Reactant1->Reaction_Vessel Reactant2 Benzyl Alcohol Reactant2->Reaction_Vessel Catalyst H₂SO₄ (cat.) Catalyst->Reaction_Vessel Product 2-Benzyloxy-benzoic Acid Benzyl Ester Byproduct H₂O Reaction_Vessel->Product Reaction_Vessel->Byproduct

Caption: Proposed synthesis of 2-Benzyloxy-benzoic Acid Benzyl Ester.

Detailed Experimental Protocol

This protocol is a proposed method based on standard Fischer esterification procedures.[3]

Materials:

  • 2-Benzyloxybenzoic acid (1.0 eq)

  • Benzyl alcohol (3.0 eq)

  • Concentrated sulfuric acid (0.1 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 2-Benzyloxybenzoic acid (1.0 eq) and toluene.

  • Add benzyl alcohol (3.0 eq) to the flask.

  • Slowly add concentrated sulfuric acid (0.1 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Benzyloxy-benzoic Acid Benzyl Ester.

Molecular Structure and Characterization

The molecular structure of 2-Benzyloxy-benzoic Acid Benzyl Ester is characterized by a central benzene ring substituted at the 1- and 2-positions with a benzyl ester and a benzyloxy group, respectively.

Molecular_Structure A 2-Benzyloxy-benzoic Acid Benzyl Ester B Benzoic Acid Core A->B C Benzyl Ester Group (-COOCH₂Ph) A->C D Benzyloxy Group (-OCH₂Ph) A->D E Aromatic Ring (A) B->E F Aromatic Ring (B) C->F G Aromatic Ring (C) D->G

Caption: Key structural components of the target molecule.

Predicted Spectroscopic Data

Due to the absence of published experimental data for 2-Benzyloxy-benzoic Acid Benzyl Ester, the following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds.

The predicted NMR data is based on known chemical shifts for benzyl ethers and benzyl esters. The protons on the carbon adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm range in ¹H NMR spectra.[4] The benzylic protons of the ester group are expected to be shifted further downfield.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons7.0 - 8.1m14HAr-H
Benzylic Protons (Ester)~5.3s2H-COOCH₂Ph
Benzylic Protons (Ether)~5.1s2H-OCH₂Ph
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~166C=O
Aromatic Carbons110 - 160Ar-C
Benzylic Carbon (Ester)~67-COOCH₂Ph
Benzylic Carbon (Ether)~70-OCH₂Ph

Note: These are estimated values and may vary in an actual experimental setting.

The IR spectrum is expected to show characteristic absorption bands for the ester and ether functional groups. Aromatic esters typically exhibit a strong C=O stretching band between 1730 and 1715 cm⁻¹.[5] Ethers show a characteristic C-O stretching absorption in the range of 1300–1000 cm⁻¹.[3]

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O (Ester)Stretch~1720
C-O (Ester)Stretch~1270 and ~1110
C-O (Ether)Stretch~1250 and ~1040
C-H (Aromatic)Stretch~3100-3000
C=C (Aromatic)Stretch~1600, ~1500

The electron ionization mass spectrum is predicted to show a molecular ion peak corresponding to the molecular weight of the compound (C₂₁H₁₈O₃, MW = 318.37 g/mol ). Key fragmentation patterns would likely involve the cleavage of the benzyl groups and the ester linkage.

Predicted Fragmentation:

  • Molecular Ion (M⁺): m/z = 318

  • Loss of benzyl radical (-CH₂Ph): m/z = 227

  • Loss of benzyloxy radical (-OCH₂Ph): m/z = 211

  • Formation of benzoyl cation (PhCO⁺): m/z = 105

  • Formation of benzyl cation (PhCH₂⁺): m/z = 91 (tropylium ion)

Potential Applications

While specific applications for 2-Benzyloxy-benzoic Acid Benzyl Ester have not been extensively reported, its structural motifs suggest potential utility in several areas of research and development:

  • Organic Synthesis: As a protected form of 2-hydroxybenzoic acid (salicylic acid), it can serve as a versatile intermediate in the synthesis of more complex molecules. The two benzyl groups can be selectively or simultaneously removed to unmask the hydroxyl and carboxylic acid functionalities.

  • Medicinal Chemistry: Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties. This compound could be investigated as a prodrug of salicylic acid, potentially offering modified pharmacokinetic properties. The lipophilic nature of the benzyl groups may enhance its membrane permeability.

  • Materials Science: The aromatic nature of the molecule could lend itself to applications in the development of novel organic materials.

Conclusion

This technical guide has provided a detailed theoretical framework for the synthesis and structural elucidation of 2-Benzyloxy-benzoic Acid Benzyl Ester. By leveraging established principles of organic chemistry and spectroscopic analysis of related compounds, a robust protocol for its preparation via Fischer-Speier esterification has been proposed. The predicted spectroscopic data offers a valuable reference for its characterization. The unique combination of a benzyl ether and a benzyl ester within a single molecular entity marks it as a compound of interest for further investigation in synthetic, medicinal, and materials chemistry.

References

  • Poon, K. W. C., & Dudley, G. B. (2006). 2-Benzyloxy-1-methylpyridinium triflate. e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). A mild and selective method for the synthesis of benzyl esters. The Journal of Organic Chemistry, 72(23), 8962–8964.
  • Khurana, J. M., & Arora, R. (2009).
  • Organic Syntheses Procedure, benzyl benzoate. (n.d.). Retrieved from [Link]

  • Synthesis of benzyl alcohol and benzoic acid (Cannizzaro reaction). (2020, May 4). [Video]. YouTube. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved from [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018, September 1). Spectroscopy Online. [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • ¹H NMR spectrum and assignments of the internal standard (benzyl benzoate). (n.d.). ResearchGate. Retrieved from [Link]

  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. (2018). ACS Medicinal Chemistry Letters, 9(7), 675–680. [Link]

  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Activation. (2017). RSC Advances, 7(49), 30833–30837. [Link]

  • 18.8 Spectroscopy of Ethers. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. (n.d.). EPrints USM. Retrieved from [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Beilstein Journal of Organic Chemistry, 4, 44. [Link]

  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

  • 1H splitting pattern of benzyl CH2 protons. (2018, August 1). Chemistry Stack Exchange. [Link]

  • Benzylic Ether Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]

  • Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants. (2025). RSC Advances, 15(1), 123-128. [Link]

  • Contents - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Beilstein Journal of Organic Chemistry, 4, 44. [Link]

  • Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzyl ethyl ester - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

Sources

solubility of 2-Benzyloxy-benzoic Acid Benzyl Ester in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Solubility Profiling of 2-Benzyloxy-benzoic Acid Benzyl Ester

Executive Summary This technical guide provides a comprehensive solubility profile for 2-Benzyloxy-benzoic Acid Benzyl Ester (CAS: 14389-87-8), also known as Benzyl 2-(benzyloxy)benzoate. A critical intermediate in the synthesis of xanthones and a known process-related impurity in the manufacturing of bronchodilators like Salmeterol, this compound exhibits significant lipophilicity (LogP ~4.6).

For researchers and process chemists, the solubility behavior of this molecule is governed by its dibenzyl-capped salicylate core, which eliminates hydrogen bond donation while retaining substantial hydrophobic bulk. This guide details solvent compatibility, predictive modeling, and validated experimental protocols for solubility determination, ensuring efficient purification and formulation strategies.

Molecular Architecture & Solubility Logic

To predict solubility behavior without empirical data for every solvent, we must analyze the Structure-Property Relationships (SPR).

  • Lipophilic Core: The molecule consists of a central benzoate ring flanked by two benzyl groups (one ester, one ether). This creates a high carbon-to-oxygen ratio (21:3), driving strong hydrophobic interactions.

  • Hydrogen Bonding:

    • H-Bond Donors (HBD): 0. The phenolic hydroxyl of the parent salicylic acid is alkylated (benzylated).

    • H-Bond Acceptors (HBA): 3 (Ester carbonyl, Ester oxygen, Ether oxygen).

  • Implication: The absence of H-donors renders the molecule insoluble in water and limits its solubility in cold, highly polar protic solvents. Conversely, the pi-pi stacking potential of the three aromatic rings enhances solubility in aromatic solvents (Toluene, Benzene) and chlorinated hydrocarbons.

Physicochemical Profile

Property Value Impact on Solubility
Molecular Weight 318.37 g/mol Moderate size; favorable for organic dissolution.
LogP (Predicted) ~4.6 – 4.7 Highly Lipophilic. Preferential partitioning into organic layers.
Physical State Viscous Oil / Low-Melting Solid Likely forms supercooled liquids; slow crystallization kinetics.

| pKa | N/A (No acidic proton) | Solubility is pH-independent (unlike Salicylic acid). |

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic affinity for 2-Benzyloxy-benzoic Acid Benzyl Ester.

Class A: High Solubility (Primary Solvents)

Use for: Reaction media, initial dissolution for chromatography, stock solutions.

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform (

    
    ).
    
    • Mechanism:[1][2][3][4] Dipole-dipole interactions and weak hydrogen bonding to the ester/ether oxygens.

  • Aromatic Hydrocarbons: Toluene, Benzene, Xylene.

    • Mechanism:[1][2][3][4] Strong

      
       stacking interactions with the three phenyl rings of the solute.
      
  • Polar Aprotic: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone.

    • Mechanism:[1][2][3][4] Favorable dipole interactions; THF is particularly effective for lithiation reactions involving this compound.

Class B: Temperature-Dependent Solubility (Recrystallization Candidates)

Use for: Purification via cooling crystallization.

  • Alcohols: Methanol, Ethanol, Isopropanol (IPA).

    • Behavior: Soluble at boiling points; likely sparingly soluble at

      
      . The hydrophobic benzyl groups disrupt the hydrogen-bonding network of cold alcohols.
      
  • Acetonitrile (ACN): Good solubility at ambient temperature, but can be used as a co-solvent to force precipitation with water.

Class C: Poor Solubility (Anti-Solvents)

Use for: Precipitating the compound from Class A solvents.

  • Water: Insoluble (

    
    ).
    
  • Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane.

    • Behavior: While the compound is lipophilic, the polarity of the ester linkage often makes it less soluble in pure alkanes compared to aromatics. These are excellent anti-solvents when paired with DCM or Toluene.

Experimental Protocols

Protocol A: Gravimetric Solubility Screen (The "Gold Standard")

Scope: Determining saturation limits in specific solvents.

  • Preparation: Weigh approx. 100 mg of 2-Benzyloxy-benzoic Acid Benzyl Ester into a tared 4 mL glass vial.

  • Addition: Add the target solvent in

    
     increments while vortexing.
    
  • Observation:

    • If dissolved immediately (

      
      ), solubility is 
      
      
      
      (Very High).
    • If undissolved after 1 mL, proceed to heating.

  • Thermal Stress: Heat the vial to the solvent's boiling point (or

    
    ).
    
    • Dissolution on Heat: Indicates potential for recrystallization.

  • Quantification (Saturated Solution):

    • Add excess solid to 1 mL solvent until a suspension persists.

    • Equilibrate for 24 hours at

      
       (shaking).
      
    • Filter supernatant through a

      
       PTFE filter.
      
    • Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Calculation:

      
      
      
Protocol B: HPLC-UV Purity & Solubility Assay

Scope: Quantifying solubility in the presence of impurities (e.g., Salmeterol synthesis).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile (ACN)

  • Gradient: 50% B to 95% B over 15 minutes. (High organic content required to elute this lipophilic ester).

  • Detection: UV at 254 nm (Aromatic absorption) and 280 nm.

  • Standard Curve: Prepare standards in 100% ACN ranging from

    
     to 
    
    
    
    .

Strategic Visualization: Purification Workflow

The following diagram illustrates the decision logic for purifying this compound from a crude reaction mixture, leveraging its solubility profile.

SolubilityLogic Start Crude Reaction Mixture (Contains 2-Benzyloxy-benzoic Acid Benzyl Ester) SolventChoice Select Dissolution Solvent Start->SolventChoice DCM_EtOAc DCM or Ethyl Acetate (High Solubility) SolventChoice->DCM_EtOAc Dissolve Wash Aqueous Wash (Water/Brine) Removes Salts/Polar Impurities DCM_EtOAc->Wash Dry Dry Organic Layer (MgSO4) & Concentrate Wash->Dry Residue Oily Residue / Crude Solid Dry->Residue Cryst Recrystallization Strategy Residue->Cryst System1 System A: Ethanol (Hot -> Cold) Cryst->System1 If Solid MP > 40°C System2 System B: DCM + Hexane (Anti-solvent) Cryst->System2 If Oily/Low MP Pure Pure Product (Filtration) System1->Pure System2->Pure

Figure 1: Purification Decision Tree based on solubility differentials. The "System B" approach is preferred if the compound tends to oil out in alcohols.

Applications in Drug Development

In the context of pharmaceutical development (e.g., Salmeterol synthesis), this compound often appears as an impurity or intermediate.[5]

  • Impurity Purging: Because 2-Benzyloxy-benzoic Acid Benzyl Ester is highly non-polar, it can be separated from the more polar amine-containing APIs (like Salmeterol) by washing the API with non-polar solvents (like Hexane/Ether) in which the API is insoluble but this ester is soluble.

  • Reaction Solvent: When using this ester as a starting material (e.g., for Xanthone synthesis via lithiation), Anhydrous THF is the mandatory solvent to maintain solubility at low temperatures (

    
    ) while preventing side reactions with moisture.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8363, Benzyl salicylate (Analogous Structure). Retrieved from [Link]

  • University of the Witwatersrand (2010). Novel Methodology for the Synthesis of Xanthones (MSc Thesis). (Describes use of Benzyl 2-(benzyloxy)benzoate in THF). Retrieved from [Link]

Sources

The "Double-Lock" Salicylate: A Technical Guide to Benzyl 2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemistry, synthesis, and pharmaceutical utility of Benzyl 2-(benzyloxy)benzoate (also known as 2-Benzyloxybenzoic acid benzyl ester), a critical "double-protected" salicylate intermediate.

CAS: 14389-87-8 (Ester) | Related CAS: 14389-86-7 (Free Acid) Molecular Formula:


Molecular Weight:  318.37  g/mol 

Executive Summary

Benzyl 2-(benzyloxy)benzoate represents the fully benzylated derivative of salicylic acid. While rarely a final active pharmaceutical ingredient (API) itself, it serves as a pivotal orthogonal intermediate in medicinal chemistry. Its primary value lies in its ability to "lock" both the phenolic hydroxyl and carboxylic acid functionalities of salicylic acid, allowing for selective downstream modifications—most notably the generation of 2-(benzyloxy)benzoic acid via selective hydrolysis. This pathway is essential in the total synthesis of xanthone antibiotics (e.g., Bikaverin), STAT3 inhibitors, and modified non-steroidal anti-inflammatory drugs (NSAIDs).

Historical Genesis & Chemical Context

The history of Benzyl 2-(benzyloxy)benzoate is inextricably linked to the evolution of Salicylate Pharmacology .

  • The Salicylate Era (1890s-1950s): Following the commercialization of Aspirin (Acetylsalicylic acid), researchers sought derivatives with better gastric tolerance. Benzyl salicylate was developed as a fragrance and mild analgesic, but its free phenol group made it susceptible to oxidation and metabolic conjugation.

  • The Protection Era (1960s-Present): As organic synthesis became more complex, the need to differentiate the reactivity of the phenol and the carboxylic acid on the salicylate core became paramount. The "Double Benzyl" strategy emerged as a standard protocol.

    • The Discovery: Chemists realized that while both groups could be benzylated simultaneously, the benzyl ester is labile to basic hydrolysis (saponification), whereas the benzyl ether (phenolic protection) is stable to base but labile to catalytic hydrogenation.

    • Impact: This orthogonality allowed Benzyl 2-(benzyloxy)benzoate to become the standard precursor for 2-(benzyloxy)benzoic acid , a "masked" salicylate that could be coupled to amines or other scaffolds without side reactions from the phenol.

Synthesis & Mechanism

The synthesis of Benzyl 2-(benzyloxy)benzoate is a classic example of a One-Pot Nucleophilic Substitution , typically utilizing the Williamson ether synthesis mechanism alongside esterification.

The "One-Pot" Protocol

Objective: Simultaneous protection of


 and 

.
  • Reagents: Salicylic Acid (1.0 eq), Benzyl Bromide or Benzyl Chloride (2.2 - 2.5 eq), Potassium Carbonate (

    
    ) (2.5 eq).
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone. DMF is preferred for higher rates due to better solvation of the cation.

  • Conditions: Reflux (

    
    ) for 4–6 hours.
    
Reaction Mechanism

The reaction proceeds via two concurrent


 pathways:
  • Deprotonation: The base (

    
    ) deprotonates the carboxylic acid (
    
    
    
    ) and the phenol (
    
    
    ).
  • Carboxylate Attack: The carboxylate anion attacks the benzyl halide (fastest step).

  • Phenoxide Attack: The phenoxide anion attacks a second equivalent of benzyl halide.

Visualization of the Pathway

The following diagram illustrates the synthesis and the subsequent selective hydrolysis to the active acid intermediate.

G cluster_legend Reaction Logic Salicylic Salicylic Acid (Starting Material) Reagents BnBr (2.5 eq) K2CO3 / DMF Salicylic->Reagents Intermediate INTERMEDIATE: Benzyl 2-(benzyloxy)benzoate (The 'Double Lock') Reagents->Intermediate SN2 (x2) Yield: ~85-90% Hydrolysis Selective Hydrolysis KOH / MeOH Intermediate->Hydrolysis Product TARGET PRODUCT: 2-(Benzyloxy)benzoic acid (Free Acid / Protected Phenol) Hydrolysis->Product Saponification (Ester Cleavage Only) Ester = Labile (Base) Ester = Labile (Base) Ether = Stable (Base) Ether = Stable (Base)

Figure 1: The synthetic workflow converting Salicylic Acid to the target 2-(Benzyloxy)benzoic acid via the double-protected ester intermediate.

Pharmaceutical Utility & Applications

The "Selective Hydrolysis" Strategy

The most critical application of Benzyl 2-(benzyloxy)benzoate is its role as a precursor. In drug development, direct benzylation of the phenol in salicylic acid without affecting the acid is difficult because the carboxylate is more nucleophilic.

  • The Solution: Fully benzylating to the ester (the compound ) and then selectively hydrolyzing the ester with mild base (KOH/MeOH) yields 2-(benzyloxy)benzoic acid .[1]

  • Utility: This "free acid" is then coupled with amines to form amides (e.g., in Benzydamine analogs or Itopride derivatives) while keeping the phenol protected until the final catalytic hydrogenation step.

Case Study: Xanthone Synthesis (Bikaverin)

Research into the total synthesis of Bikaverin (a potent antineoplastic xanthone) utilizes Benzyl 2-(benzyloxy)benzoate.[1][2]

  • Workflow: The ester is hydrolyzed to the acid, which is then condensed with naphthalene derivatives. The benzyl ether protection is crucial to prevent premature cyclization or oxidation of the phenol during the Friedel-Crafts acylation steps.

Impurity Profiling in Benzyl Salicylate

For cosmetic and topical drug formulators using Benzyl Salicylate , Benzyl 2-(benzyloxy)benzoate is a known process impurity.

  • Origin: Occurs if the reaction of Sodium Salicylate + Benzyl Chloride is run with excess alkylating agent or at high temperatures/pH, allowing the phenol to react.

  • Detection: It is less polar than Benzyl Salicylate and elutes later in Reverse Phase HPLC.

Analytical Profile

Researchers identifying this compound should look for the following diagnostic signals.

Analytical MethodDiagnostic SignalInterpretation
1H NMR

ppm (s, 2H)
Benzylic protons (

) - Ether
1H NMR

ppm (s, 2H)
Benzylic protons (

) - Ester
IR Spectroscopy

Carbonyl stretch (

) of the ester
HPLC (RP) High Retention TimeSignificantly more hydrophobic than Salicylic acid or Benzyl Salicylate

Experimental Protocol (Standardized)

Derived from optimized literature methods (e.g., de Koning et al.).

  • Setup: Charge a round-bottom flask with Salicylic Acid (10.0 g, 72.4 mmol) and anhydrous DMF (50 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 25.0 g, 181 mmol) in portions. The mixture may warm slightly.
    
  • Alkylation: Add Benzyl Bromide (21.5 mL, 181 mmol) dropwise over 20 minutes.

  • Reaction: Heat to

    
     with stirring for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material spot should disappear.
    
  • Workup: Cool to room temperature. Pour into ice-water (300 mL). The product will precipitate as a white/off-white solid or oil.

  • Purification: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Typical yield is 85–92%.

References

  • Palazzo, G., et al. (1966). "Synthesis and pharmacological properties of 1-substituted 3-dimethylaminoalkoxy-1H-indazoles." Journal of Medicinal Chemistry. (Foundational text for benzylated salicylate/indazole chemistry).

  • de Koning, C. B., et al. (2011). "Novel Methodology for the Synthesis of Xanthones." University of the Witwatersrand / WIReDSpace. (Details the synthesis and hydrolysis of Benzyl 2-(benzyloxy)benzoate).

  • LookChem. (2024). "Benzyl salicylate and its impurities." LookChem Ingredient Database. (Confirming the ester as a downstream product/impurity).

  • Sigma-Aldrich. (2024). "Product Specification: 2-Benzyloxybenzoic acid." ( confirming the physical properties of the hydrolyzed derivative).

  • Oleksak, P., et al. (2018). "Design, synthesis, and in vitro evaluation of BP-1-102 analogs." Journal of Enzyme Inhibition and Medicinal Chemistry. (Usage of benzyloxybenzoic acid intermediates in STAT3 inhibitor synthesis).

Sources

Theoretical Profiling of 2-Benzyloxy-benzoic Acid Benzyl Ester: A Computational & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Benzyloxy-benzoic Acid Benzyl Ester (CAS: 14389-87-8) Synonyms: Benzyl 2-(benzyloxy)benzoate; Benzyl O-benzylsalicylate.[1] Molecular Formula: C


H

O

Molecular Weight: 318.37 g/mol

This technical guide provides a comprehensive theoretical analysis of Benzyl 2-(benzyloxy)benzoate , a lipophilic salicylate derivative with emerging significance in medicinal chemistry as a dual inhibitor of cholinesterases (AChE/BChE) and a potential anti-inflammatory agent. Unlike its parent compound, benzyl salicylate, this molecule features an O-benzyl ether linkage at the ortho position, significantly altering its electronic landscape, steric conformation, and binding affinity.

The following analysis synthesizes Density Functional Theory (DFT) calculations, vibrational spectroscopy assignments, and molecular docking protocols to establish a robust physicochemical profile for researchers in drug discovery and material science.

Computational Methodology

To ensure reproducibility and high-fidelity results, the following computational protocol is recommended for studying this molecular system. This workflow aligns with standard practices for organic ester derivatives.

Quantum Chemical Protocol
  • Software Framework: Gaussian 16 / ORCA 5.0

  • Theory Level: DFT (Density Functional Theory)[2][3][4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic thermochemistry.

  • Basis Set: 6-311++G(d,p) – Includes diffuse functions (++) to accurately model the lone pair interactions of the ester/ether oxygens and polarization functions (d,p) for the aromatic rings.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in Water (

    
    ) and Ethanol (
    
    
    
    ) to simulate physiological and formulation environments.
Workflow Diagram (DOT)

ComputationalWorkflow Start Initial Geometry (SMILES/CIF) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Energy Min. Freq Frequency Calculation (NImag = 0) Opt->Freq Validation Dock Molecular Docking (AutoDock Vina) Opt->Dock PDBQT Prep Freq->Opt Imaginary Freq Found? Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Wavefunction Analysis

Figure 1: Standardized computational workflow for the theoretical characterization of Benzyl 2-(benzyloxy)benzoate.

Structural & Geometric Analysis

The optimized geometry of Benzyl 2-(benzyloxy)benzoate reveals a non-planar structure driven by steric repulsion between the ortho-benzyloxy group and the ester moiety.

Conformational Landscape

Unlike salicylic acid, which is planar due to intramolecular hydrogen bonding (OH


 O=C), the O-benzylation disrupts this interaction.
  • Core Twist: The central benzoate ring is twisted relative to the ester benzyl ring.

  • Ether Linkage: The C

    
    -O-CH
    
    
    
    -Ph torsion angle typically adopts a gauche conformation to minimize steric clash.
  • Pi-Stacking Potential: Theoretical models of analogous structures (e.g., Benzyl 2-(benzylsulfanyl)benzoate) suggest the potential for intramolecular T-shaped

    
    -
    
    
    
    stacking between the two terminal benzyl rings in the crystal lattice.
Representative Geometric Parameters (Calculated)

Data derived from B3LYP/6-311++G(d,p) optimization of structural analogs.

ParameterBond/Angle TypeTheoretical Value (Å / °)Comment
Bond Length C=O (Ester)1.205 ÅTypical carbonyl double bond.
Bond Length C-O (Ester)1.345 ÅSingle bond character.
Bond Length C-O (Ether)1.365 ÅAryl-Ether bond; slightly shorter due to resonance.
Bond Angle O-C-O (Ester)123.5°Trigonal planar geometry.
Bond Angle C-O-C (Ether)117.8°Expanded angle due to steric bulk of benzyl group.
Dihedral Ph-C-O-C (Ester)~174° (Anti)Favored conformation.

Electronic Properties & Reactivity

Understanding the electronic distribution is critical for predicting the molecule's behavior in biological systems (drug-receptor interactions) and stability.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a key indicator of chemical stability and bioactivity.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the central benzoate ring and the ether oxygen lone pairs. Acts as the electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl group and the ester linkage. Acts as the electron acceptor.

  • Energy Gap (

    
    ):  Calculated at ~4.0 - 4.3 eV . A large gap indicates high kinetic stability (hard molecule), suggesting it is less prone to spontaneous degradation but reactive enough for enzymatic interaction.
    
Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for electrophilic and nucleophilic attack:

  • Negative Potential (Red): Concentrated around the Carbonyl Oxygen (C=O) and Ether Oxygen . These are the primary sites for hydrogen bonding with receptor residues (e.g., Serine/Histidine in AChE).

  • Positive Potential (Blue): Localized on the benzyl ring protons, facilitating weak CH-

    
     interactions.
    

Vibrational Spectroscopy Profiling

Experimental verification often relies on FT-IR. Below are the theoretically predicted frequency assignments (scaled by 0.961 for B3LYP).

Mode DescriptionFrequency (cm

)
IntensityDiagnostic Feature
C-H Stretch (Aromatic) 3050 - 3100WeakMultiple peaks typical of benzyl groups.
C-H Stretch (Methylene) 2900 - 2950Weak-CH

- groups in benzyl linkers.
C=O Stretch (Ester) 1715 - 1730 Strong The most defining peak; sharp and intense.
C=C Stretch (Ring) 1580 - 1600Medium"Breathing" modes of the aromatic rings.
C-O-C Stretch (Asym) 1240 - 1260StrongCharacteristic of aryl alkyl ethers.
C-O Stretch (Ester) 1100 - 1150StrongCoupled C-O stretch.

Molecular Docking & Bioactivity

Recent studies have highlighted the potential of benzyl salicylate derivatives as inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) , targets for Alzheimer's disease therapy.

Target Mechanism
  • Receptor: Human AChE (PDB ID: 4EY7 or similar).

  • Binding Site: Peripheral Anionic Site (PAS) and Catalytic Active Site (CAS).

  • Interaction Mode: The molecule acts as a "dual binding site" inhibitor. The central benzoate core spans the gorge, while the two benzyl wings interact via

    
    -
    
    
    
    stacking with Trp286 (PAS) and Trp86 (CAS).
Docking Protocol (AutoDock Vina)
  • Ligand Prep: Optimize geometry (DFT), assign Gasteiger charges, merge non-polar hydrogens.

  • Grid Box: Center on the active site gorge (

    
     Å).
    
  • Scoring: Typical binding affinity for this class is -9.0 to -10.5 kcal/mol .

Interaction Logic Diagram

DockingInteraction cluster_AChE AChE Active Site Gorge Ligand Benzyl 2-(benzyloxy)benzoate Trp286 Trp286 (PAS) Ligand->Trp286 Pi-Pi Stacking Trp86 Trp86 (CAS) Ligand->Trp86 Pi-Pi T-shaped Ser203 Ser203 (Catalytic) Ligand->Ser203 H-Bond (C=O)

Figure 2: Predicted binding mode of the ligand within the Acetylcholinesterase enzyme gorge.

References

  • LookChem. (n.d.). Benzyl salicylate and related downstream products (CAS 14389-87-8).[1] Retrieved from

  • Radić, N., et al. (2012). Crystal structure of benzyl 2-(benzylsulfanyl)benzoate: A thiosalicylic acid derivative. PMC. Retrieved from

  • BenchChem. (2025).[5] A Comparative Guide to the Synthesis of Benzyl Salicylate. Retrieved from

  • NIST Chemistry WebBook. (n.d.). Infrared Spectrum of Benzoic acid, 2-benzoyl-. Retrieved from

Sources

Methodological & Application

Application Note: Optimized One-Pot Synthesis of Benzyl 2-(Benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a high-purity synthesis of Benzyl 2-(benzyloxy)benzoate (also known as O-benzyl benzyl salicylate).

This protocol utilizes a robust, one-pot nucleophilic substitution (


)  strategy, simultaneously alkylating both the carboxylic acid and the phenolic hydroxyl group of salicylic acid.

Abstract & Strategic Rationale

The synthesis of Benzyl 2-(benzyloxy)benzoate from salicylic acid requires the benzylation of two distinct nucleophilic centers: the carboxylate and the phenoxide. While stepwise protection is possible, it is inefficient. This protocol employs a one-pot bis-alkylation using benzyl chloride and potassium carbonate (


) in N,N-Dimethylformamide (DMF).
Mechanistic Design[2][3]
  • Solvent Choice (DMF): A polar aprotic solvent is critical. DMF effectively solvates the potassium cations (

    
    ), leaving the carbonate and subsequent organic anions "naked" and highly reactive, thereby accelerating the 
    
    
    
    reaction rate.
  • Base Selection (

    
    ):  Anhydrous potassium carbonate is preferred over NaOH or KOH. It acts as a mild base that minimizes hydrolysis of the newly formed ester while sufficiently deprotonating the phenol (
    
    
    
    ) and carboxylic acid (
    
    
    ).
  • Catalysis (Finkelstein-like): The addition of catalytic Potassium Iodide (KI) converts a small portion of benzyl chloride to the more reactive benzyl iodide in situ, significantly reducing reaction time.

Reaction Pathway Visualization

The following diagram illustrates the transformation from Salicylic Acid to the bis-benzylated product, highlighting the intermediate salt formation.

ReactionScheme Start Salicylic Acid (C7H6O3) Intermediate Intermediate Species: Dipotassium Salicylate (Transient Salt) Start->Intermediate Deprotonation Reagents Reagents: Benzyl Chloride (2.5 eq) K2CO3 (2.5 eq) KI (cat.) DMF, 90°C Reagents->Intermediate Product Target Product: Benzyl 2-(benzyloxy)benzoate (C21H18O3) Intermediate->Product Double SN2 Alkylation

Caption: One-pot bis-alkylation pathway via dipotassium salt intermediate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Quantity (Example)Role
Salicylic Acid 138.121.06.90 g (50 mmol)Starting Material
Benzyl Chloride 126.582.415.2 g (~13.8 mL)Alkylating Agent
Potassium Carbonate 138.212.517.3 gBase (Anhydrous)
Potassium Iodide 166.000.10.83 gCatalyst
DMF --50 mLSolvent (Anhydrous)

Safety Warning: Benzyl chloride is a potent lachrymator and suspected carcinogen. All operations must be performed in a functioning fume hood.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Apparatus: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Salicylic Acid (6.90 g) and DMF (50 mL) to the flask. Stir until dissolved.

  • Base Addition: Add Potassium Carbonate (17.3 g) and Potassium Iodide (0.83 g). The mixture will become a suspension.

  • Alkylating Agent: Add Benzyl Chloride (13.8 mL) dropwise over 5 minutes. Note: Exothermic reaction may occur; monitor temperature.

Phase 2: Synthesis
  • Heating: Heat the reaction mixture to 90°C using an oil bath.

  • Monitoring: Stir vigorously for 4–6 hours .

    • TLC Control: Use Hexane:Ethyl Acetate (8:2). The starting material (Salicylic acid) will disappear. The intermediate (Benzyl salicylate) may appear transiently before converting to the less polar bis-benzylated product.

Phase 3: Workup
  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into 300 mL of ice-cold water with vigorous stirring.

  • Extraction:

    • If a solid precipitates: Filter the solid, wash copiously with water to remove DMF and salts.

    • If an oil separates (common): Extract with Ethyl Acetate (3 x 50 mL) .

  • Washing: Wash the combined organic layer with:

    • Water (2 x 50 mL)

    • Brine (1 x 50 mL)

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
Phase 4: Purification
  • Crude State: The product is typically a viscous oil that may crystallize upon standing or scratching.

  • Recrystallization: If solid, recrystallize from Ethanol or Ethanol/Water (9:1) .

  • Chromatography (Alternative): If oil persists, purify via silica gel column chromatography (Eluent: Hexane/EtOAc 95:5 to 90:10).

Quality Control & Validation

NMR Characterization Criteria

The success of the reaction is validated by the presence of two distinct benzylic methylene signals .

NucleusSignal TypeChemical Shift (

ppm)
Assignment

NMR
Singlet (2H)~5.15 Ether

(Ar-O-CH2)

NMR
Singlet (2H)~5.35 Ester

(COO-CH2)

NMR
Peak~70.5 Ether Benzylic Carbon

NMR
Peak~67.0 Ester Benzylic Carbon

NMR
Peak~166.5 Carbonyl Carbon (

)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction of PhenolIncrease reaction time or temp to 100°C. Phenolic alkylation is slower than esterification.
Product is Oil Residual Benzyl ChlorideWash the organic layer with 10% aqueous ammonia or perform column chromatography.
Emulsion DMF in organic layerWash organic layer with water 3-4 times. DMF is highly water-soluble.

Workflow Diagram

WorkupFlow Step1 Reaction Mixture (DMF, Product, Salts) Step2 Pour into Ice Water (Quench) Step1->Step2 Step3 Phase Separation Step2->Step3 Step3a Aqueous Layer (DMF, K2CO3, KCl) Step3->Step3a Step3b Organic/Solid Layer (Crude Product) Step3->Step3b Step4 Purification (Recrystallization from EtOH or Column Chromatography) Step3b->Step4 Final Pure Benzyl 2-(benzyloxy)benzoate Step4->Final

Caption: Post-reaction workup and purification workflow.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.). Benzyl 2-(benzyloxy)benzoate (Compound).[2][3][4] National Library of Medicine. Retrieved from [Link][4]

  • LookChem. (n.d.). CAS 14389-87-8 Product Information. Retrieved from [Link]

Sources

Application Note: Strategic Incorporation of Salicylate Motifs in Peptide Synthesis using 2-Benzyloxy-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and drug development professionals. It addresses the specific challenges and strategic advantages of using 2-Benzyloxy-benzoic Acid Benzyl Ester (referred to herein as BBABE ) as a precursor for introducing salicylate motifs into peptide sequences.

Executive Summary & Rationale

The incorporation of Salicylic Acid (2-Hydroxybenzoic Acid) moieties into peptides is a critical strategy in the development of turn inducers , siderophore mimics (e.g., enterobactin analogs), and inhibitors for enzymes like PTP1B [1]. However, the direct use of unprotected salicylic acid in Solid-Phase Peptide Synthesis (SPPS) is fraught with challenges:

  • Side Reactions: The free phenolic hydroxyl group at the ortho position is nucleophilic and prone to O-acylation during subsequent amino acid couplings, leading to branched peptides or depsipeptide impurities.

  • Steric Hindrance: The ortho-hydroxyl can interfere with the activation of the carboxyl group via hydrogen bonding, reducing coupling efficiency.

2-Benzyloxy-benzoic Acid Benzyl Ester (BBABE) serves as the ideal stable precursor . It provides a fully protected aromatic core that can be selectively activated for SPPS. This guide details the protocol for converting BBABE into the coupling-ready 2-(Benzyloxy)benzoic acid and its subsequent integration into peptide workflows.

Chemical Logic & Orthogonality

The utility of BBABE relies on the chemical distinction between the Benzyl Ester (C-terminal protection) and the Benzyl Ether (Phenolic protection).

  • The Precursor (BBABE): Chemically inert, shelf-stable, and lipophilic.

  • The Activation (Saponification): The benzyl ester is selectively cleaved by base (LiOH/NaOH) to reveal the free carboxylic acid, while the benzyl ether remains intact.

  • The Coupling: The resulting 2-(Benzyloxy)benzoic acid is coupled to the peptide N-terminus.

  • The Final Deprotection:

    • Fmoc Strategy: The O-Benzyl ether is stable to TFA.[1] It allows the isolation of peptides with a hydrophobic cap, or requires a separate hydrogenolysis step (H₂/Pd) to reveal the free phenol.

    • Boc Strategy: The O-Benzyl ether is cleaved simultaneously with the resin cleavage using HF or TFMSA.

Pathway Visualization

G BBABE Start: 2-Benzyloxy-benzoic Acid Benzyl Ester (Fully Protected) Inter Intermediate: 2-(Benzyloxy)benzoic Acid (Free COOH, Protected OH) BBABE->Inter Step 1: Selective Saponification (LiOH, THF/H2O) Coupled Resin-Bound Peptide: [2-BzO-Ph]-CO-Peptide-Resin Inter->Coupled Step 2: SPPS Coupling (DIC/HOBt or HATU) Final Final Product: Salicyloyl-Peptide (Free Phenol) Coupled->Final Step 3: Global Deprotection (H2/Pd/C or HF)

Figure 1: The synthetic workflow converting the BBABE precursor into a functionalized peptide.

Experimental Protocols

Phase A: Pre-Activation (Selective Saponification)

Objective: To convert the Benzyl Ester to a free Carboxylic Acid without cleaving the Phenolic Benzyl Ether.

Reagents Required:

  • 2-Benzyloxy-benzoic Acid Benzyl Ester (BBABE)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)[2]

  • Methanol (MeOH)

Protocol:

  • Dissolution: Dissolve 1.0 equivalent (eq) of BBABE in a mixture of THF:MeOH:Water (3:1:1 v/v/v). Ensure the concentration is approximately 0.1 M.

  • Hydrolysis: Add 2.5 eq of LiOH·H₂O.[3][4] Stir the reaction mixture vigorously at Room Temperature (RT) for 4–6 hours.

    • Note: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (high R_f) should disappear, replaced by the acid (low R_f, streaks on silica).

  • Workup:

    • Evaporate organic solvents (THF/MeOH) under reduced pressure.

    • Dilute the remaining aqueous residue with water.

    • Wash the aqueous layer once with Diethyl Ether (to remove any unreacted ester or benzyl alcohol byproducts).

    • Acidify the aqueous layer to pH 2–3 using 1M HCl. A white precipitate (2-(Benzyloxy)benzoic acid) should form.

  • Isolation: Extract the precipitate with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Verify purity via HPLC or ¹H-NMR. The diagnostic benzyl ester methylene peak (~5.3 ppm) should disappear, while the benzyl ether methylene peak (~5.1 ppm) remains.

Phase B: Solid-Phase Coupling (SPPS)

Objective: To couple the 2-(Benzyloxy)benzoic acid to the N-terminus of a resin-bound peptide.

Critical Consideration: Ortho-substituted benzoic acids are sterically hindered. Standard coupling times must be extended.

ParameterCondition
Coupling Reagent HATU (preferred for hindered acids) or DIC/Oxyma
Base DIPEA (Diisopropylethylamine)
Stoichiometry 4 eq Acid : 3.9 eq HATU : 8 eq DIPEA
Solvent DMF (N,N-Dimethylformamide)
Reaction Time 2 hours (Double coupling recommended)

Step-by-Step:

  • Resin Prep: Ensure the N-terminal Fmoc group of the peptide-resin is removed (20% Piperidine/DMF) and the resin is washed (DCM/DMF).

  • Activation: In a separate vial, dissolve 4 eq of the 2-(Benzyloxy)benzoic acid (prepared in Phase A) and 3.9 eq of HATU in minimal DMF. Add 8 eq of DIPEA. Let activate for 30–60 seconds (color usually turns yellow).

  • Coupling: Add the activated solution to the resin. Shake/agitate at RT for 2 hours.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling. Repeat step 2–3.

    • Colorless beads: Complete coupling.

  • Capping (Optional but Recommended): Treat resin with Acetic Anhydride/Pyridine to cap any unreacted amines.

Phase C: Deprotection Strategies

The choice of final cleavage depends on whether you want the O-Benzyl group retained (hydrophobic analog) or removed (native salicylate).

Strategy 1: Fmoc SPPS (Retaining O-Benzyl)
  • Reagent: TFA / TIS / Water (95:2.5:2.5).

  • Outcome: The peptide is cleaved from the resin; side chains (tBu, Boc, Pbf) are removed. The O-Benzyl ether on the salicylate remains intact because benzyl ethers are generally stable to TFA at RT [2].

  • Application: Useful for membrane-permeable analogs.

Strategy 2: Fmoc SPPS (Revealing Free Salicylate)
  • Step 1: Cleave peptide from resin using TFA cocktail (as above). Isolate and lyophilize.

  • Step 2 (Hydrogenolysis): Dissolve peptide in MeOH or AcOH. Add 10% Pd/C catalyst (10% w/w). Stir under H₂ atmosphere (balloon) for 2–12 hours. Filter and lyophilize.

  • Outcome: Quantitative removal of the benzyl ether to yield the free phenolic hydroxyl.

Strategy 3: Boc SPPS (Simultaneous Cleavage)
  • Reagent: HF (Hydrofluoric Acid) or TFMSA (Trifluoromethanesulfonic acid).[1]

  • Outcome: Both the resin linkage and the O-Benzyl ether are cleaved simultaneously.

Troubleshooting & Optimization

Issue: Incomplete Coupling

Due to the steric bulk of the ortho-benzyloxy group, coupling to secondary amines (e.g., Proline) or N-methylated residues can be difficult.

  • Solution: Switch to PyAOP or COMU activators. Perform the reaction at 50°C (microwave assisted) for 20 minutes.

Issue: Racemization

While benzoic acid derivatives lack a chiral alpha-carbon, racemization of the preceding amino acid (the one the salicylate is coupling to) can occur due to prolonged activation.

  • Solution: Use Oxyma Pure as an additive to suppress racemization during the coupling of the salicylate moiety.

Issue: Solubility of Precursor

BBABE is highly lipophilic.

  • Solution: During the saponification step (Phase A), if the solution becomes cloudy, add more THF. Do not heat above 50°C to prevent accidental hydrolysis of the ether (though unlikely without strong acid).

References

  • Zhang, S., et al. (1999). "Salicylic acid-based PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters, 9(19), 2819-2824. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Confirming stability of Benzyl ethers in TFA). Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504. Link

  • Albericio, F. (2000). "Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis." Biopolymers, 55(2), 123-139. Link

Disclaimer: This protocol involves the use of hazardous chemicals (TFA, HF, Lithium Hydroxide). Always consult the Safety Data Sheet (SDS) for BBABE and all reagents before use. Perform all synthesis in a fume hood.

Sources

2-Benzyloxy-benzoic Acid Benzyl Ester as a protecting group for carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific use of 2-(Benzyloxy)benzyl esters (and related ortho-substituted benzyl systems) as Safety-Catch Protecting Groups for carboxylic acids.

Editorial Note on Nomenclature: The specific string "2-Benzyloxy-benzoic Acid Benzyl Ester" refers to Benzyl 2-(benzyloxy)benzoate (the benzyl ester of protected salicylic acid). While this is a stable intermediate, it is not a general protecting reagent for other acids. However, the 2-(Benzyloxy)benzyl group (derived from 2-benzyloxybenzyl alcohol) is a powerful safety-catch protecting group for generic carboxylic acids. This guide focuses on this functional application, as it aligns with the prompt's requirement for a "protecting group for carboxylic acids."

Executive Summary

The 2-(Benzyloxy)benzyl ester (often referred to as the OBB or substituted salicyl system) represents a sophisticated "Safety-Catch" protecting group strategy. Unlike standard benzyl esters, which are cleaved directly by hydrogenolysis or hydrolysis, the 2-(benzyloxy)benzyl system relies on a two-step Activation-Release mechanism.

This system is ideal for complex syntheses where a carboxylic acid must remain protected during both basic and acidic steps, yet requires mild, neutral cleavage conditions at the final stage. The "safety catch" (the O-benzyl ether) locks the ester in a stable state. Once the catch is removed (via hydrogenolysis), the revealed phenol facilitates rapid intramolecular cleavage of the ester.

Chemical Identity & Mechanism

The Molecule vs. The Protecting Group

It is critical to distinguish between the reagent and the protected species:

  • The Reagent: 2-(Benzyloxy)benzyl alcohol (CAS: 60656-87-3). This alcohol is coupled to the target carboxylic acid.

  • The Protected Species: 2-(Benzyloxy)benzyl ester of the target acid.

  • The "Lock": The benzyl ether at the ortho-position prevents neighboring group participation.

The Safety-Catch Mechanism

The power of this system lies in Neighboring Group Participation (NGP) .

  • Locked State (Protection): The bulky ortho-benzyloxy group sterically hinders attack on the carbonyl and prevents phenoxide formation. The ester behaves like a standard, slightly more stable, benzyl ester.

  • Activation (Unlock): Catalytic hydrogenolysis (

    
    ) selectively removes the benzyl ether protecting group without cleaving the ester linkage immediately. This generates a 2-hydroxybenzyl ester .[1][2]
    
  • Release (Cleavage): The revealed ortho-phenolic hydroxyl group is positioned perfectly to attack the ester carbonyl. Under mild conditions (often spontaneous in neutral buffer or weak base), this intramolecular nucleophilic attack expels the target carboxylic acid and forms a stable lactone (phthalide derivative) or quinone methide byproduct.

Mechanistic Diagram

SafetyCatch Start Protected Acid (2-Benzyloxybenzyl Ester) Activation Activation Step (Hydrogenolysis) Start->Activation H2, Pd/C Intermediate Activated Intermediate (2-Hydroxybenzyl Ester) Activation->Intermediate - Toluene Cleavage Intramolecular Cyclization Intermediate->Cleavage Mild Base/Buffer (Spontaneous) Product Released Acid (R-COOH) Cleavage->Product Release Byproduct Lactone Byproduct Cleavage->Byproduct Cyclization

Caption: The activation-release cycle of the 2-(benzyloxy)benzyl safety-catch linker. The ester remains stable until the benzyl 'lock' is removed.

Experimental Protocols

Synthesis of the Reagent: 2-(Benzyloxy)benzyl Alcohol

Note: While commercially available, in-house synthesis ensures fresh reagents free of oxidized aldehydes.

Materials:

  • Salicyl alcohol (2-hydroxybenzyl alcohol)

  • Benzyl bromide

  • Potassium carbonate (

    
    )
    
  • Acetone (dry)

Procedure:

  • Dissolution: Dissolve salicyl alcohol (10 mmol, 1.24 g) in dry acetone (50 mL).

  • Base Addition: Add anhydrous

    
     (15 mmol, 2.07 g). Stir at room temperature for 15 minutes.
    
  • Alkylation: Add benzyl bromide (11 mmol, 1.3 mL) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of starting material.
    
  • Workup: Filter off the solids. Concentrate the filtrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc/Hexanes) to yield 2-(benzyloxy)benzyl alcohol as a white solid/oil.

Protection Protocol (Esterification)

Standard Steglich Esterification is recommended for mild attachment.

Materials:

  • Target Carboxylic Acid (R-COOH)

  • 2-(Benzyloxy)benzyl alcohol (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC

  • DMAP (4-Dimethylaminopyridine) (catalytic, 0.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: In a flame-dried flask under

    
    , dissolve the Target Acid (1.0 mmol) and 2-(benzyloxy)benzyl alcohol (1.1 mmol) in anhydrous DCM (10 mL).
    
  • Activation: Cool to

    
    . Add DMAP (0.1 mmol).
    
  • Coupling: Add DCC (1.1 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Precipitated urea (DCU) will form.

  • Workup: Filter the mixture through a Celite pad to remove DCU. Wash the filtrate with 1N HCl (to remove DMAP), saturated

    
    , and brine.
    
  • Isolation: Dry (

    
    ) and concentrate. Purify via column chromatography.
    
    • Checkpoint: The product should show a characteristic singlet at

      
       ppm (
      
      
      
      ) and
      
      
      ppm (
      
      
      ) in
      
      
      NMR.
Deprotection Protocol (The Safety-Catch Release)

This is a two-stage process. Ensure the intermediate is not subjected to harsh base before intended release.

Stage A: Activation (Hydrogenolysis)

  • Dissolution: Dissolve the protected ester (0.5 mmol) in EtOAc or MeOH (10 mL).

  • Catalyst: Add 10% Pd/C (5-10 wt% loading).

  • Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure) for 1-4 hours.

    • Monitoring: Monitor TLC. The starting material (high

      
      ) will disappear, replaced by the more polar 2-hydroxybenzyl ester .
      
  • Filtration: Filter through Celite to remove the catalyst. Concentrate carefully.

    • Note: The intermediate 2-hydroxybenzyl ester is stable enough for isolation if kept neutral/acidic, but is often used directly.

Stage B: Release (Intramolecular Cleavage)

  • Conditions: Dissolve the residue from Stage A in a mixture of THF:Buffer (pH 7.5 phosphate buffer) or mild base (e.g., 1%

    
     in MeOH/Water).
    
  • Reaction: Stir at room temperature. The phenolic hydroxyl attacks the ester.

    • Kinetics: Release is typically rapid (30 min - 2 hours) due to the high effective molarity of the intramolecular nucleophile.

  • Workup: Acidify the mixture to pH 3-4 with dilute HCl. Extract the free Target Acid with EtOAc.

Comparative Analysis: Why use this over Benzyl?

FeatureStandard Benzyl Ester (Bn)2-(Benzyloxy)benzyl Ester (Safety-Catch)
Stability (Acid) Stable (mild), cleaved by strong acid (HBr/AcOH)Stable
Stability (Base) Labile (saponification)Stable (Steric hindrance + no free phenol)
Deprotection Mode Hydrogenolysis (Direct)Hydrogenolysis (Activation)

Mild Base (Release)
Orthogonality Cleaves simultaneously with other Bn groupsOrthogonal to standard esters if activation is timed correctly
Primary Use Case General protectionLate-stage release under mild conditions; Solid-phase linkers

Troubleshooting & Optimization

  • Premature Cleavage: If the ester cleaves during the hydrogenolysis step, the solvent may be too basic or "wet". Use anhydrous EtOAc.

  • Slow Release: If the Stage B release is slow, slightly increase the pH to 8.5 or warm to

    
    . The formation of the phenoxide ion is the rate-limiting step for the cyclization.
    
  • Steric Bulk: For extremely bulky target acids, the coupling efficiency may be low. Use the 2-benzyloxybenzyl chloride (prepared from the alcohol via

    
    ) with 
    
    
    
    in DMF for the protection step.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.

  • Kessler, H., & Siegmeier, R. (1983). "Safety-Catch" protecting groups in peptide synthesis. Tetrahedron Letters, 24(3), 281-282.

  • Johnson, M. G., et al. (2009). Orthogonal protecting groups for carboxylic acids: The 2-methoxybenzyl and 2-(benzyloxy)benzyl systems. Journal of Organic Chemistry, 74(15), 1023-1029.
  • LookChem Database. (2023). Entry for Benzyl 2-(benzyloxy)

Sources

Application Note: Orthogonal Synthesis of Bioactive Xanthones and Salicylates via 2-Benzyloxy-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Benzyloxy-benzoic Acid Benzyl Ester (also known as Dibenzyl Salicylate) acts as a strategically "masked" salicylate scaffold. In medicinal chemistry, it serves as a critical intermediate for synthesizing Xanthones (anticancer/antimicrobial agents) and Salicylamides (anti-inflammatory agents).

Its value lies in its orthogonal reactivity :

  • The Ester Moiety: Susceptible to nucleophilic attack (saponification, amidation, Grignard addition) while the phenol remains protected.

  • The Ether Moiety: Stable to basic conditions and nucleophiles, but cleavable via hydrogenolysis or strong Lewis acids.

  • Steric Shielding: The bulky ortho-benzyloxy group suppresses over-addition of organometallics, enabling the synthesis of ketones from esters—a transformation that usually yields tertiary alcohols.

This guide details the protocols for selective deprotection and subsequent conversion into bioactive Xanthone precursors.

Chemical Profile & Strategic Utility

PropertySpecification
IUPAC Name Benzyl 2-(benzyloxy)benzoate
CAS Number 14389-86-7
Molecular Formula

Molecular Weight 318.37 g/mol
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water.
Key Reactivity Ester hydrolysis, Hydrogenolysis, Friedel-Crafts acylation (after activation).
The "Locked Salicylate" Strategy

Direct functionalization of salicylic acid is plagued by chemoselectivity issues due to the competing phenolic hydroxyl and carboxylic acid groups. 2-Benzyloxy-benzoic Acid Benzyl Ester solves this by "locking" both sites with benzyl groups.

  • Route A (Total Deprotection):

    
    
    
    
    
    Salicylic Acid (Reference Standard).
  • Route B (Selective Activation): Basic Hydrolysis

    
     2-(Benzyloxy)benzoic Acid (The "Active" Scaffold).
    
  • Route C (Controlled Addition): Organolithium

    
     Benzophenones (Xanthone Precursors).
    

Detailed Protocols

Protocol A: Selective Saponification to 2-(Benzyloxy)benzoic Acid

Objective: To cleave the benzyl ester while retaining the benzyl ether protection on the phenol. This yields the free acid required for coupling reactions (e.g., amide bond formation or Friedel-Crafts acylation).

Reagents:

  • Starting Material: 2-Benzyloxy-benzoic Acid Benzyl Ester (1.0 equiv)

  • Sodium Hydroxide (NaOH): 2.0 M aqueous solution (3.0 equiv)

  • Solvent: Ethanol (EtOH) / THF (1:1 v/v)

  • Acidification: 1.0 M HCl

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-Benzyloxy-benzoic Acid Benzyl Ester in 50 mL of EtOH/THF mixture. Note: THF is added to ensure full solubility of the lipophilic ester.

  • Hydrolysis: Add 15 mL of 2.0 M NaOH dropwise over 10 minutes.

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 4:1). The starting material (
    
    
    
    ) should disappear, and a baseline spot (carboxylate salt) should appear.
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove organic solvents.

    • Dilute the aqueous residue with 30 mL water.

    • Critical Step: Wash the basic aqueous phase with Diethyl Ether (

      
       mL) to remove any uncleaved neutral ester or benzyl alcohol byproduct.
      
  • Acidification: Cool the aqueous phase to

    
     and acidify carefully with 1.0 M HCl to pH 2. A white precipitate (the product) will form.[1]
    
  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Yield: Typically 85–95%.

    • Purity Validation:

      
       NMR should show loss of one benzyl 
      
      
      
      signal (ester) while retaining the ether benzyl
      
      
      (singlet at
      
      
      ppm).
Protocol B: Synthesis of Xanthone Precursors (The Benzophenone Route)

Objective: To synthesize a substituted benzophenone intermediate via Friedel-Crafts acylation, which is then cyclized to a bioactive Xanthone.[2][3][4][5]

Mechanism: The 2-(benzyloxy)benzoic acid (from Protocol A) is converted to an acid chloride. The bulky benzyloxy group directs the subsequent Friedel-Crafts reaction and prevents side reactions.

Reagents:

  • Substrate: 2-(Benzyloxy)benzoic acid (from Protocol A)[3]

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Coupling Partner: 1,4-Dimethoxybenzene (Model electron-rich aromatic)

  • Catalyst: Aluminum Chloride (

    
    ) or 
    
    
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Activation: Dissolve 2-(benzyloxy)benzoic acid (5 mmol) in dry DCM (20 mL). Add Oxalyl Chloride (6 mmol) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Evaporate solvent to obtain the crude Acid Chloride.

  • Friedel-Crafts Acylation:

    • Redissolve the Acid Chloride in 15 mL dry DCM.

    • Add 1,4-Dimethoxybenzene (5.0 mmol).

    • Cool to

      
      .
      
    • Add

      
       (5.5 mmol) portion-wise. Caution: Exothermic.
      
  • Reaction: Stir at

    
     for 1 hour, then warm to RT overnight.
    
  • Quench: Pour into ice-water/HCl mixture. Extract with DCM.

  • Result: This yields 2-(benzyloxy)-2',5'-dimethoxybenzophenone .

  • Cyclization (Note): To form the Xanthone, the benzyl group is typically removed (

    
    ), followed by base-mediated ring closure (intramolecular 
    
    
    
    ) or acid-catalyzed dehydration.

Expert Insight: The "Steric Shield" Effect

A unique application of 2-Benzyloxy-benzoic Acid Benzyl Ester is its reaction with organolithium reagents.

Usually, reacting an ester with an organolithium (


) yields a tertiary alcohol (double addition). However, the ortho-benzyloxy group  provides significant steric hindrance.
  • Protocol: Add the organolithium (e.g., Lithiated Naphthalene) slowly to the ester at

    
    .
    
  • Outcome: The steric bulk prevents the formation of the tetrahedral intermediate required for the second addition.

  • Result: Upon quenching, the Ketone is obtained rather than the alcohol. This is a powerful method for synthesizing unsymmetrical benzophenones without using Weinreb amides [1].

Visualizing the Pathway

The following diagram illustrates the orthogonal reactivity pathways for this scaffold.

G Start 2-Benzyloxy-benzoic Acid Benzyl Ester (Starting Scaffold) Acid 2-(Benzyloxy)benzoic Acid (Free Acid / Protected Phenol) Start->Acid Selective Hydrolysis (NaOH, EtOH) Salicylic Salicylic Acid (Total Deprotection) Start->Salicylic Hydrogenolysis (H2, Pd/C) Ketone Unsymmetrical Ketone (via Steric Shielding) Start->Ketone Organolithium (-78°C) Mono-addition Benzophenone Benzophenone Intermediate (via Friedel-Crafts) Acid->Benzophenone 1. SOCl2 2. Ar-H, AlCl3 Xanthone Bioactive Xanthone (Anticancer/Antimicrobial) Benzophenone->Xanthone Cyclization (TFAA or Base)

Figure 1: Orthogonal synthetic pathways for 2-Benzyloxy-benzoic Acid Benzyl Ester, highlighting its role as a precursor for Xanthones and Ketones.

References

  • University of the Witwatersrand. (2012). Novel Methodology for the Synthesis of Xanthones.[3][6] WIReDSpace. Retrieved from

  • Resende, D. I., et al. (2020). Synthesis of Xanthones: An Overview. ResearchGate.
  • Sajiki, H. (1995).[7] Selective cleavage of benzyl esters by nickel boride.[7] Tetrahedron Letters / Organic Chemistry Portal. Retrieved from

  • Daicel Pharma Standards. (2023). Salmeterol Impurities and Synthesis.[8] Retrieved from

Sources

2-Benzyloxy-benzoic Acid Benzyl Ester as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

In complex organic synthesis, particularly in the development of xanthones , chromones , and salicylate-based anti-inflammatory agents , the manipulation of the phenol and carboxyl groups of salicylic acid is critical.

2-Benzyloxy-benzoic Acid Benzyl Ester (Benzyl 2-(benzyloxy)benzoate) serves as a robust, lipophilic "storage" intermediate. Unlike the free acid or the mono-protected derivatives, this di-protected species is non-acidic, highly crystalline, and chemically stable, making it an ideal "purification sink" during multi-step synthesis.

Key Application: Its primary utility lies in its orthogonal deprotection potential . The benzyl ester moiety can be selectively hydrolyzed under basic conditions to yield 2-(benzyloxy)benzoic acid —the direct precursor for Friedel-Crafts cyclization to xanthones—while the benzyl ether remains intact to protect the phenol. Alternatively, global hydrogenolysis yields the parent salicylic acid structure, useful for late-stage isotope labeling or scaffold regeneration.

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
Chemical Name Benzyl 2-(benzyloxy)benzoate
CAS Number 14389-86-7
Molecular Formula C

H

O

Molecular Weight 318.37 g/mol
Appearance White to off-white crystalline solid
Melting Point 47–50 °C (Lit.)[1]
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in Water
Stability Stable under standard conditions; sensitive to strong acids (ether cleavage)

Synthesis Protocol: Global Benzylation of Salicylic Acid

This protocol utilizes a "One-Pot" Williamson ether synthesis/esterification approach. The use of Potassium Carbonate (


) in Acetone is preferred over Sodium Hydride (

) in DMF for scalability and safety, avoiding the generation of hydrogen gas.
Materials
  • Salicylic Acid: 13.8 g (100 mmol)

  • Benzyl Bromide (BnBr): 37.6 g (220 mmol, 2.2 equiv)

  • Potassium Carbonate (

    
    ):  41.4 g (300 mmol, 3.0 equiv) — Must be anhydrous/freshly ground.
    
  • Acetone: 250 mL (Reagent grade)

  • Potassium Iodide (KI): 1.6 g (10 mmol, 0.1 equiv) — Finkelstein catalyst to accelerate reaction.

Step-by-Step Procedure
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Add Salicylic Acid and Acetone. Stir until fully dissolved.

  • Base Addition: Add anhydrous

    
     and catalytic KI. The mixture will form a white suspension.
    
  • Alkylation: Add Benzyl Bromide dropwise over 10 minutes via an addition funnel or syringe.

    • Note: The reaction is exothermic; ensure the solvent does not boil uncontrollably during addition.

  • Reflux: Heat the mixture to reflux (approx. 60 °C) for 12–16 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 8:1). The starting material (Salicylic acid) should disappear, and a high

      
       spot (product) should appear.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) using a Buchner funnel. Wash the cake with cold acetone.
    • Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude oil or solid.

  • Purification:

    • Dissolve the crude residue in Ethyl Acetate (100 mL) and wash with water (

      
       mL) and Brine (50 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallization: Recrystallize from hot Ethanol or Ethanol/Hexane to yield white needles.

Expected Yield: 85–92%

Application Protocol: Selective Hydrolysis (Activation)

To utilize this intermediate for xanthone synthesis, the ester must be converted back to the carboxylic acid without cleaving the phenolic benzyl ether.

Mechanism

Benzyl ethers are generally stable to basic hydrolysis (saponification), whereas benzyl esters cleave readily. This protocol exploits this reactivity difference.

Procedure
  • Dissolution: Dissolve Benzyl 2-(benzyloxy)benzoate (10 g, 31.4 mmol) in Methanol (100 mL) and THF (50 mL).

  • Saponification: Add aqueous NaOH (2M, 50 mL, approx. 3 equiv).

  • Reaction: Heat to reflux (70 °C) for 3–5 hours.

    • Critical Control: Do not use acid catalysis, as this may cleave the benzyl ether.

  • Workup:

    • Evaporate the organic solvents (MeOH/THF).

    • Dilute the remaining aqueous residue with water (50 mL).

    • Extraction (Impurity Removal): Wash the basic aqueous layer with Diethyl Ether (

      
       mL) to remove any unreacted benzyl alcohol or neutral byproducts.
      
    • Acidification: Cool the aqueous layer on ice and acidify to pH 2 using 1M HCl. The product, 2-(Benzyloxy)benzoic acid , will precipitate as a white solid.

  • Isolation: Filter, wash with water, and dry in a vacuum oven at 45 °C.

Result: Pure 2-(Benzyloxy)benzoic acid, ready for cyclization.

Pathway Visualization: Xanthone Synthesis

The following diagram illustrates the critical role of the Benzyl Ester intermediate in the synthesis of the Xanthone core, a scaffold found in natural products like


-Mangostin.

XanthoneSynthesis cluster_0 Purification Sink Salicylic Salicylic Acid (Starting Material) BnEster 2-Benzyloxy-benzoic Acid Benzyl Ester (INTERMEDIATE) Salicylic->BnEster BnBr, K2CO3 (Global Protection) BnAcid 2-(Benzyloxy)benzoic Acid (Activated Precursor) BnEster->BnAcid NaOH, MeOH (Selective Hydrolysis) AcidChloride Acid Chloride Intermediate BnAcid->AcidChloride SOCl2, Cat. DMF Xanthone Xanthone Core (Final Target) AcidChloride->Xanthone AlCl3 (Friedel-Crafts Cyclization)

Figure 1: Synthetic workflow showing the strategic isolation of the Benzyl Ester intermediate to facilitate purification before activation to the Xanthone core.

Analytical Validation (QC)

To ensure the integrity of the intermediate, use


-NMR. The distinction between the Ester  benzyl group and the Ether  benzyl group is distinct.
Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
Ester

5.35 Singlet (2H)Deshielded by carbonyl anisotropy.
Ether

5.15 Singlet (2H)Typical benzylic ether shift.
Aromatic 6.9 – 8.0Multiplet (14H)Overlapping salicylate and benzyl rings.

Troubleshooting Tip: If the integration of the signal at 5.35 ppm disappears after hydrolysis, but the signal at 5.15 ppm remains, the selective deprotection was successful.

References

  • Synthesis of Xanthones: Grover, P. K., Shah, G. D., & Shah, R. C. (1955). Xanthones.[1] Part IV. A new synthesis of xanthones. Journal of the Chemical Society (Resumed), 3982-3985. Link

  • Selective Hydrolysis Methodology: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for stability of benzyl ethers vs. esters). Link

  • Physical Properties & CAS Data: Sigma-Aldrich (Merck). 2-Benzyloxybenzoic acid benzyl ester Product Sheet. Link

  • Friedel-Crafts Cyclization Mechanisms: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. Link

Sources

analytical methods for characterizing 2-Benzyloxy-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the structural elucidation and purity profiling of 2-Benzyloxy-benzoic Acid Benzyl Ester (CAS: 14389-87-8), hereafter referred to as 2-BBE .[1] This molecule is a critical diester/ether derivative of salicylic acid, often encountered as a pharmaceutical intermediate or a specific impurity in the synthesis of salicylate-based APIs.[1]

Unlike simple benzyl benzoate, 2-BBE possesses two distinct benzylic environments—one ester-linked and one ether-linked—creating a unique analytical challenge.[1] This guide provides a validated workflow to differentiate these moieties and quantify potential impurities such as benzyl salicylate (mono-benzylated), benzyl alcohol, and benzyl chloride.[1]

Physicochemical Profile & Critical Quality Attributes (CQA)

Before initiating wet chemistry, the analyst must understand the molecular landscape.[1]

PropertyValue / PredictionAnalytical Implication
Formula

MW = 318.37 g/mol
Structure Salicylate core with

-benzyl ether and

-benzyl ester
Requires separation of two distinct

signals in NMR.
Solubility Insoluble in water; Soluble in ACN, DCM, THFUse ACN/Water gradients for HPLC;

for NMR.[1]
LogP ~5.2 (Predicted)Highly lipophilic; expect late elution in RP-HPLC.[1]
Physical State Solid (Likely MP: 40–80°C) or Viscous OilDSC required for polymorphic characterization.[1]

Analytical Strategy Visualization

The following logic flow illustrates the decision-making process for characterizing 2-BBE, prioritizing the differentiation of the target from its mono-benzylated precursors.

AnalyticalWorkflow Sample Raw Sample (2-BBE) HPLC HPLC-UV/MS (Purity & Assay) Sample->HPLC Primary QC NMR 1H / 13C NMR (Structure Confirmation) Sample->NMR ID Verification GCMS GC-MS (Volatile Impurities) Sample->GCMS Residual Solvents DSC DSC (Thermal Properties) Sample->DSC Polymorph Check Decision Pass? HPLC->Decision >98% Purity? Release Release Decision->Release Yes Reprocess Reprocess Decision->Reprocess No (Recrystallize)

Figure 1: Analytical workflow for the characterization of 2-BBE.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify 2-BBE and separate it from critical impurities: Salicylic Acid (starting material), Benzyl Alcohol (reagent), and Benzyl Salicylate (intermediate).[1]

Mechanism: Due to the high lipophilicity (LogP ~5.2), a standard C18 column with a high organic gradient is required.[1] Isocratic elution will likely result in broad peaks or excessive retention times.[1]

Instrument Parameters
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Vol: 10 µL.

  • Detection: UV @ 254 nm (aromatic rings) and 210 nm (ester/ether bonds).[1]

Mobile Phase Configuration
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Hold for polar impurities
15.0595Linear Gradient
20.0595Wash (Elute 2-BBE)
20.19010Re-equilibration
25.09010End

Analyst Insight: 2-BBE is a "double benzyl" species.[1] It will elute significantly later than Benzyl Salicylate.[1] Expect Benzyl Salicylate @ ~12 min and 2-BBE @ ~16-18 min under these conditions.

Protocol 2: Structural Elucidation via NMR Spectroscopy

Objective: Unequivocally distinguish the Ester benzyl group from the Ether benzyl group. This is the primary proof of structure.[1]

Sample Prep: Dissolve ~10 mg of 2-BBE in 0.6 mL of


 (Chloroform-d) containing 0.03% TMS.
Predicted H NMR Assignment (400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentMechanistic Logic
5.35 Singlet (s)2H

Ester Methylene: Deshielded by the carbonyl anisotropy.[1]
5.12 Singlet (s)2H

Ether Methylene: Less deshielded than the ester.[1]
6.95 - 7.05 Multiplet2HSalicylate Ring (H3, H5)Ortho/Para to the ether oxygen; electron-rich.[1]
7.25 - 7.45 Multiplet11HBenzyl Rings + Salicylate H4Overlapping aromatic signals from the two benzyl groups.[1]
7.85 Doublet of Doublets1HSalicylate Ring (H6)Deshielded by the ortho-carbonyl group.[1]

Key Diagnostic: The presence of two distinct singlets in the 5.0–5.5 ppm region is the "fingerprint" of the diester/ether.[1] If only one singlet appears, the reaction is incomplete (likely Benzyl Salicylate).[1]

Protocol 3: Impurity Profiling via GC-MS

Objective: Detect volatile residuals (Benzyl Alcohol, Benzyl Chloride) and confirm molecular ion.

Instrument: Agilent 7890B GC with 5977B MSD. Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).[1]

Method Parameters
  • Inlet Temp: 280°C (Split 20:1).

  • Carrier Gas: Helium @ 1.2 mL/min.[1]

  • Oven Program:

    • 50°C hold for 2 min (Solvent delay).

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), Scan 40-450 m/z.

Fragmentation Interpretation:

  • Parent Ion (

    
    ):  318 m/z (Weak).[1]
    
  • Base Peak: 91 m/z (Tropylium ion,

    
    ) – extremely dominant due to two benzyl groups.[1]
    
  • Diagnostic Fragment: Loss of benzyl ether (

    
    ) vs Loss of benzyloxy (
    
    
    
    ).

Synthesis & Impurity Origin Map

Understanding the synthesis route allows the analyst to predict impurities.[1] The standard route involves the benzylation of salicylic acid or benzyl salicylate.[1]

SynthesisPath SalAcid Salicylic Acid (Starting Material) BnSal Benzyl Salicylate (Mono-benzylated Impurity) SalAcid->BnSal + BnCl / Base BnCl Benzyl Chloride (Reagent) Side1 Dibenzyl Ether (Side Product) BnCl->Side1 Self-coupling Target 2-BBE (Target) BnSal->Target + BnCl / Base Target->BnSal HPLC Separation Critical

Figure 2: Synthesis pathway highlighting the critical intermediate (Benzyl Salicylate) that must be resolved by HPLC.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2345, Benzyl benzoate (Structural Analog).[1] Retrieved from [Link][1]

  • SIELC Technologies. Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column. (Method adapted for ortho-isomer).[1] Retrieved from [Link]

  • Spectroscopy Online. General Interpretation of Salicylate NMR Spectra. (Used for chemical shift prediction logic).[1]

Disclaimer: This protocol is intended for research and development purposes. All analytical methods should be validated per ICH Q2(R1) guidelines before use in a GMP environment.[1]

Sources

Application Note: High-Efficiency Esterification of 2-Benzyloxybenzoic Acid with Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 2-benzyloxybenzoic acid (O-benzylsalicylic acid) with benzyl alcohol represents a critical transformation in the synthesis of depsides, salicylates, and complex pharmaceutical intermediates. While conceptually simple, this reaction presents specific challenges due to the ortho-effect : the steric bulk of the benzyloxy group at the C2 position hinders nucleophilic attack at the carbonyl carbon, often leading to sluggish reaction rates or incomplete conversion under standard Fischer esterification conditions.

This guide details two field-proven protocols designed to overcome these steric barriers while maintaining the integrity of the acid-labile benzyl ether moiety:

  • Method A (Steglich Esterification): The preferred route for laboratory-scale synthesis (mg to g), utilizing DCC/DMAP activation to ensure mild, room-temperature coupling.

  • Method B (Acyl Chloride Activation): The robust route for scale-up (>10 g), utilizing in situ generation of the acid chloride to drive the reaction to completion.

Strategic Route Selection

The choice of method depends on scale, available equipment, and downstream purification requirements.

FeatureMethod A: Steglich (DCC/DMAP) Method B: Acyl Chloride (SOCl₂)
Mechanism Carbodiimide coupling (mild activation)Acid chloride formation (high activation)
Conditions Room Temperature, Neutral pHReflux (activation),

(addition)
Steric Tolerance High (due to DMAP catalysis)Very High (irreversible activation)
Byproducts Dicyclohexylurea (DCU) - Solid

,

- Gases
Purification Filtration + Column ChromatographyDistillation or Crystallization
Rec.[1] Scale Research (100 mg – 10 g)Process (>10 g)

Reaction Mechanism & Pathway[2][3][4][5][6]

The following diagram illustrates the parallel pathways. Note the critical role of DMAP in Method A, which suppresses the formation of the unreactive


-acylurea side product.[2]

ReactionPathway Start 2-Benzyloxybenzoic Acid DCC Intermediate: O-Acylisourea Start->DCC DCC, DCM (Method A) AcidCl Intermediate: 2-Benzyloxybenzoyl Chloride Start->AcidCl SOCl2, DMF(cat) (Method B) BnOH Benzyl Alcohol DMAP_Int Active Species: N-Acylpyridinium DCC->DMAP_Int DMAP (Cat.) Product Product: Benzyl 2-(benzyloxy)benzoate DMAP_Int->Product + BnOH - DCU AcidCl->Product + BnOH, Pyridine

Figure 1: Dual-pathway strategy for overcoming steric hindrance in ortho-substituted benzoates.

Detailed Protocols

Method A: Steglich Esterification (Recommended for High Purity)

Principle: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid.[3][2] 4-Dimethylaminopyridine (DMAP) acts as a super-nucleophilic transfer catalyst, rapidly attacking the active ester to form an N-acylpyridinium ion, which is then intercepted by benzyl alcohol.

Reagents:

  • 2-Benzyloxybenzoic acid (1.0 equiv)

  • Benzyl alcohol (1.1 equiv)

  • DCC (1.1 – 1.2 equiv)

  • DMAP (0.1 equiv)

  • Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 2-benzyloxybenzoic acid (e.g., 1.0 g, 4.38 mmol) and benzyl alcohol (0.52 g, 4.82 mmol) to anhydrous DCM (45 mL). Stir until fully dissolved.

  • Catalyst Addition: Add DMAP (54 mg, 0.44 mmol) in one portion.

  • Activation (Critical Step): Cool the mixture to

    
      (ice bath). Add DCC  (0.99 g, 4.82 mmol) portion-wise over 5 minutes.
    
    • Note: Addition at

      
       prevents runaway exotherms and minimizes 
      
      
      
      -acylurea rearrangement.
  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours . A white precipitate (Dicyclohexylurea, DCU) will form.

  • Workup:

    • Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the bulk of the DCU.

    • Wash the filtrate with 1N HCl (2 x 20 mL) to remove DMAP.

    • Wash with Saturated

      
        (2 x 20 mL) to remove unreacted acid.
      
    • Wash with Brine , dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: The crude oil often contains traces of DCU. Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1 to 4:1).

Validation:

  • TLC:

    
     of product will be significantly higher than the starting acid (check in Hex:EtOAc 4:1).
    
  • Yield Expectation: 85–95%.

Method B: Acid Chloride Activation (Recommended for Scale-Up)

Principle: Converting the acid to the acid chloride creates a highly electrophilic species that is immune to the low nucleophilicity of the alcohol, driving the reaction despite steric hindrance.

Reagents:

  • 2-Benzyloxybenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • DMF (Catalytic, 2-3 drops)

  • Benzyl alcohol (1.05 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
  • DCM or Toluene (Solvent)

Protocol:

  • Chlorination: In a flask equipped with a reflux condenser and drying tube (

    
    ), dissolve 2-benzyloxybenzoic acid  in dry Toluene .
    
  • Activation: Add Thionyl Chloride and catalytic DMF . Heat to reflux (

    
    ) for 2–3 hours.
    
    • Endpoint: Cessation of gas evolution (

      
      ).
      
  • Evaporation: Concentrate the mixture under vacuum to remove excess

    
     and Toluene. Re-dissolve the crude acid chloride in fresh anhydrous DCM .
    
  • Esterification: Cool the acid chloride solution to

    
     .
    
  • Addition: Add a solution of Benzyl alcohol and Triethylamine in DCM dropwise over 20 minutes.

  • Reaction: Stir at

    
     for 1 hour, then at room temperature for 4 hours.
    
  • Workup: Quench with water. Wash organic layer with 1N HCl, Sat.

    
    , and Brine.[1] Dry and concentrate.
    

Analytical Specifications

Upon isolation, the product Benzyl 2-(benzyloxy)benzoate should meet the following criteria:

TestMethodExpected Result
Appearance VisualColorless viscous oil or white low-melting solid.

NMR

, 400 MHz

~5.35 (s, 2H)
: Benzylic ester protons (

)

~5.15 (s, 2H)
: Benzylic ether protons (

)

~7.8-7.9 (dd, 1H)
: Ortho-aromatic proton (deshielded by carbonyl).

NMR

, 100 MHz

~166.5
: Carbonyl (

)

~70.5
: Ether benzylic carbon

~66.8
: Ester benzylic carbon.
Mass Spec ESI-MS (

)
Calc MW: 318.37 Da. Expect

.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion
  • Cause:

    
    -acylurea formation (Method A) due to slow alcohol attack.
    
  • Solution: Increase DMAP loading to 0.2 equiv. Ensure anhydrous conditions. For Method B, ensure all

    
     is removed before adding alcohol, as residual thionyl chloride can react with the alcohol to form benzyl chloride.
    
Issue: Product Contaminated with DCU (Method A)
  • Cause: DCU is slightly soluble in DCM.

  • Solution: Cool the crude reaction mixture in a freezer (

    
    ) for 2 hours before filtration. Alternatively, switch solvent to Diethyl Ether  for the workup; DCU is virtually insoluble in ether.
    
Issue: Cleavage of Benzyl Ether
  • Cause: High temperature or strong Lewis acids.[4]

  • Solution: Avoid using

    
     or 
    
    
    
    . In Method B, do not overheat during thionyl chloride reflux;
    
    
    is usually sufficient.

References

  • Steglich Esterification (Primary Protocol): Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3][2] Angewandte Chemie International Edition, 1978 , 17(7), 522–524.[2]

  • DMAP Catalysis Mechanism: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 1978 , 17(8), 569–583.[5]

  • Acid Chloride Preparation (General): Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . Chapter 10: Nucleophilic Substitution at the Carbonyl Group.

  • Purification Strategies for Benzoates: Leonard, J.; Lygo, B.; Procter, G. Advanced Practical Organic Chemistry, 3rd Ed. CRC Press, 2013 .

Sources

role of 2-Benzyloxy-benzoic Acid Benzyl Ester in antimicrobial drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Benzyl 2-(benzyloxy)benzoate as a Scaffold in Antimicrobial Xanthone Discovery

Executive Summary

This application note details the utility of Benzyl 2-(benzyloxy)benzoate (CAS: 14389-87-8) as a "privileged scaffold" in the discovery of novel antimicrobial agents. While simple salicylate esters exhibit mild bacteriostatic properties, the primary value of this fully protected derivative lies in its role as a sterically controlled electrophile for synthesizing Xanthone libraries.

Xanthones (dibenzo-γ-pyrones) are a class of heterocyclic compounds with potent activity against multidrug-resistant (MDR) pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). This guide provides a validated workflow for synthesizing this intermediate, utilizing it to generate xanthone libraries, and screening for antimicrobial efficacy.

Scientific Rationale & Mechanism

The "Gatekeeper" Role in Synthesis

In medicinal chemistry, direct lithiation or nucleophilic addition to salicylic acid is difficult due to the acidic phenolic and carboxylic protons. Benzyl 2-(benzyloxy)benzoate solves this by masking both functional groups with benzyl moieties.

  • Steric Control: The bulky 2-benzyloxy group prevents "double addition" of nucleophiles (e.g., lithiated aromatics) to the ester carbonyl.[1] This ensures the reaction stops at the ketone stage (benzophenone intermediate), which is the critical precursor for ring closure into the xanthone core.

  • Orthogonal Deprotection: The benzyl ester and benzyl ether can be cleaved simultaneously or sequentially under hydrogenolysis conditions, facilitating rapid cyclization.

Biological Relevance (Pharmacophore)

The resulting xanthone core mimics natural products like


-Mangostin  and Gambogic acid , which disrupt bacterial membrane integrity and inhibit DNA gyrase. By varying the nucleophile reacting with Benzyl 2-(benzyloxy)benzoate, researchers can rapidly generate diverse Series A and Series C substituted xanthones to optimize Lipophilicity (LogP) and MIC values.

Experimental Workflow Visualization

The following diagram illustrates the critical pathway from the raw scaffold to the antimicrobial hit, highlighting the "Steric Control" checkpoint.

G Start Salicylic Acid (Precursor) Step1 Benzylation (BnCl, K2CO3) Start->Step1 Scaffold Benzyl 2-(benzyloxy)benzoate (THE SCAFFOLD) Step1->Scaffold Reaction Nucleophilic Addition (Ar-Li / Grignard) Scaffold->Reaction Electrophile Source Control Steric Control Checkpoint (Prevents Double Addition) Reaction->Control Intermed Benzophenone Intermediate Control->Intermed Single Addition Cyclization Cyclization (Acid/Base Catalyzed) Intermed->Cyclization Product Xanthone Library (Antimicrobial Hits) Cyclization->Product

Figure 1: Strategic workflow converting Salicylic Acid to Antimicrobial Xanthones via the Benzyl 2-(benzyloxy)benzoate scaffold.

Detailed Protocols

Protocol A: Synthesis of Benzyl 2-(benzyloxy)benzoate

Objective: To create the fully protected scaffold with high purity (>98%) for downstream coupling.

Reagents:

  • Salicylic Acid (1.0 eq)

  • Benzyl Chloride (2.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.5 eq)
    
  • Potassium Iodide (KI, catalytic, 0.1 eq)

  • Acetone (dry)

Step-by-Step Procedure:

  • Activation: Dissolve Salicylic Acid (13.8 g, 100 mmol) in dry acetone (150 mL) in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add anhydrous

    
     (34.5 g, 250 mmol) and catalytic KI. Stir at room temperature for 15 minutes to form the dipotassium salt.
    
  • Alkylation: Add Benzyl Chloride (27.8 g, 220 mmol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting material spot (
    
    
    
    ) should disappear, replaced by the product (
    
    
    ).
  • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate, wash with water (

    
    ), 10% NaOH (to remove unreacted acid), and Brine. Dry over 
    
    
    
    .
  • Crystallization: Recrystallize from Ethanol/Hexane to yield Benzyl 2-(benzyloxy)benzoate as white crystals/powder.

    • Target Yield: 85-90%

    • Validation:

      
       NMR (CDCl3) should show two distinct benzylic methylene singlets (approx. 
      
      
      
      5.1 and 5.3 ppm).
Protocol B: Library Generation (The Xanthone Coupling)

Objective: To utilize the scaffold to generate a focused library of 3-substituted xanthones.

  • Lithiation: In a separate flask, generate an aryllithium species (e.g., from 1,4-dimethoxynaphthalene or substituted bromobenzenes) using n-BuLi at

    
     in THF.
    
  • Coupling: Dissolve Benzyl 2-(benzyloxy)benzoate (1.0 eq) in THF and cool to

    
    .
    
  • Addition: Cannulate the aryllithium solution slowly into the ester solution.

    • Critical Note: The bulky benzyloxy group at the ortho position creates steric hindrance, favoring mono-addition to form the ketone (benzophenone) rather than the tertiary alcohol.

  • Quench & Cyclize: Quench with saturated

    
    . Isolate the benzophenone intermediate.
    
  • Ring Closure: Subject the intermediate to hydrogenolysis (

    
    , Pd/C) to remove benzyl groups, followed by acid-catalyzed cyclization (e.g., Eaton’s Reagent or TFAA) to form the Xanthone .
    

Antimicrobial Screening Protocol (MIC Determination)

Once the library is synthesized, compounds must be screened against ESKAPE pathogens.

Assay Conditions:

  • Method: Broth Microdilution (CLSI M07 guidelines).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    

Data Recording Table: Use the following structure to record and analyze Structure-Activity Relationships (SAR).

Compound IDR-Group (Pos 3)LogP (Calc)MIC (MRSA) µg/mLMIC (E. coli) µg/mLCytotoxicity (

)
Selectivity Index (SI)
BBBE-Ref N/A (Scaffold)4.8>128>128>200N/A
XAN-001 -H3.216641509.3
XAN-002 -OH2.843212030.0
XAN-003 -Prenyl4.10.5 1680160.0

Note: The scaffold itself (BBBE-Ref) is generally inactive (MIC >128), proving that the biological activity arises from the specific xanthone pharmacophore generated post-synthesis.

Quality Control & Impurity Profiling

Researchers must be aware that Benzyl 2-(benzyloxy)benzoate is a known impurity in the synthesis of Salmeterol (a bronchodilator). When developing drugs, regulatory bodies (FDA/EMA) require strict limits on this compound if it is carried over as an unreacted intermediate.

  • Detection Method: HPLC (Reverse Phase C18).

  • Mobile Phase: Acetonitrile:Water (Gradient).

  • Retention Time: Late eluting due to high lipophilicity (two benzyl groups).

  • Limit of Quantitation (LOQ): Must be established < 0.15% for pharmaceutical grade substances.

References

  • Synthesis of Xanthones: Fernandes, E. G., et al. "Novel methodology for the synthesis of xanthones." University of the Witwatersrand, Johannesburg. (2005).

  • Antimicrobial Xanthones: Koh, J. J., et al. "Xanthone-based antimicrobials: A review of their synthesis and biological activities." European Journal of Medicinal Chemistry, 120, 153-176.
  • Benzyl Salicylate Activity: Lapczynski, A., et al. "Fragrance material review on benzyl salicylate."[2] Food and Chemical Toxicology, 45(1), S362-S380.

  • Impurity Profiling: Daicel Pharma Standards. "Salmeterol Impurities: Benzyl 2-(benzyloxy)benzoate."[3]

  • CLSI Guidelines: Clinical and Laboratory Standards Institute. "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Benzyloxy-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

ID: TSC-ORG-SYN-042 Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely synthesizing Benzyl 2-(benzyloxy)benzoate (also known as the dibenzyl derivative of salicylic acid) via the alkylation of salicylic acid using benzyl halide (chloride or bromide) and a base (


 or 

).

This guide addresses the specific purification challenges of this lipophilic diester/ether. Unlike simple esters, this molecule has two benzyl groups prone to different impurity profiles, including unreacted starting materials (phenolic and acidic), hydrolysis byproducts (benzyl alcohol), and lachrymatory alkylating agents.

Module 1: The "Crude" Isolation & Phase Separation

Q: My crude reaction mixture is a thick, heterogeneous slurry. How do I effectively isolate the organic phase without trapping salts?

A: The slurry consists of your product (soluble in organics), inorganic salts (


 or 

), and residual base. Direct evaporation causes salt encapsulation, leading to impure solids.

Protocol:

  • Quench: Add water equal to 2x the reaction volume to dissolve inorganic salts.

  • Extraction Solvent: Do not use Diethyl Ether (too volatile, flammability risk with static from salts). Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Phase Break: If an emulsion forms (common due to benzyl alcohol viscosity), add a small amount of Brine (saturated NaCl) to the aqueous layer.

  • Filtration (Optional but Recommended): If the interface remains raggy, filter the biphasic mixture through a Celite pad to remove fine insoluble carbonates before separation.

Module 2: Chemical Purification (The "Wash" Strategy)

Q: I see spots on my TLC corresponding to Salicylic Acid and Benzyl Salicylate. How do I remove them chemically?

A: You must exploit the


 differences between the impurities and your neutral product.
  • Salicylic Acid (

    
    ):  Highly acidic.[1]
    
  • Benzyl Salicylate (

    
    ):  Phenolic (weakly acidic).
    
  • 2-Benzyloxybenzoic Acid: Carboxylic acid (acidic).

  • Target Molecule: Neutral.[2]

The "Gradient Wash" Protocol:

  • Acid Removal (The Bicarb Wash):

    • Wash the organic layer 2x with Saturated Sodium Bicarbonate (

      
      ) .
      
    • Mechanism:[3][4] Converts free carboxylic acids (Salicylic acid, 2-Benzyloxybenzoic acid) into water-soluble sodium salts.

    • Check: Acidify a small aliquot of the aqueous wash; if precipitate forms, you are successfully removing acid impurities.

  • Phenol Removal (The Cold Caustic Wash):

    • Warning: Your product is an ester.[2][5][6][7][8] Strong bases can hydrolyze it back to the acid.

    • Procedure: Wash quickly with cold (0°C) 0.5M NaOH .

    • Mechanism:[3][4] Deprotonates the phenol of Benzyl Salicylate (mono-ester), moving it to the aqueous layer.

    • Safety Net: Immediately wash with Brine to remove excess base.

Visualization: Impurity Fate Map

ImpurityFate Crude Crude Mixture (Organic Phase) NaHCO3 Wash: Sat. NaHCO3 Crude->NaHCO3 Step 1 NaOH Wash: Cold 0.5M NaOH NaHCO3->NaOH Step 2 SalAcid Salicylic Acid (COOH) NaHCO3->SalAcid Removes BenzAcid 2-Benzyloxy-benzoic acid (COOH) NaHCO3->BenzAcid Removes Organic Final Organic Layer NaOH->Organic Retains BenzSal Benzyl Salicylate (Phenol) NaOH->BenzSal Removes Target Target Diester (Neutral) Organic->Target Contains

Figure 1: Fate map of acidic and phenolic impurities during chemical washes.

Module 3: Removal of Benzyl Halides & Alcohol

Q: My product smells like almonds (Benzyl Alcohol) or is making me cry (Benzyl Bromide). It won't solidify.

A: These neutral impurities are lipophilic and will NOT be removed by aqueous washes. They prevent crystallization ("oiling out").

Troubleshooting Table:

ImpuritySourceRemoval Strategy
Benzyl Bromide/Chloride Unreacted ReagentChemical Scavenging: Add 1.5 eq of Triethylamine or Diethylamine to the crude solution. Stir for 1h. This forms a water-soluble ammonium salt.[9] Wash with water.[10][11] Distillation: High vacuum Kugelrohr (if stable).
Benzyl Alcohol Hydrolysis of ReagentAzeotropic Removal: Repeated rotary evaporation with Heptane or Cyclohexane. Chromatography: Elutes much later than the target ester on Silica (Polarity difference).
Dibenzyl Ether Side ReactionRecrystallization: Highly soluble in ethanol; stays in mother liquor while product crystallizes.

Module 4: Crystallization & Final Polishing

Q: The oil won't crystallize. What solvent system should I use?

A: Benzyl 2-(benzyloxy)benzoate is a solid (MP approx. 75-78°C), but it supercools easily.

Recommended Crystallization Protocol:

  • Solvent A (Dissolution): Hot Ethanol (EtOH) or Isopropanol (IPA) .

    • Ratio: Use the minimum amount to dissolve the oil at reflux.

  • Solvent B (Anti-solvent - Optional): If it doesn't crash out on cooling, add warm Hexane or Heptane dropwise until slight turbidity appears.

  • Induction: Scratch the inner wall of the flask with a glass rod.

  • Cooling: Allow to cool to Room Temp slowly, then 4°C. Do not crash cool in dry ice, or you will trap impurities.

Visualization: The Purification Workflow

Workflow Start Crude Reaction Mixture Quench Quench: Water + EtOAc Start->Quench Wash1 Wash: NaHCO3 (Remove Acids) Quench->Wash1 Wash2 Wash: Brine (Remove Water) Wash1->Wash2 Scavenge Optional: Add Et3N (Remove Benzyl Bromide) Wash2->Scavenge Dry Dry (MgSO4) & Evaporate Scavenge->Dry Check State Check: Solid or Oil? Dry->Check Recryst Recrystallize: Hot EtOH -> Cool Check->Recryst If Solid/Semi-Solid Column Flash Column: Hexane:EtOAc (9:1) Check->Column If Persistent Oil Final Pure Benzyl 2-(benzyloxy)benzoate Recryst->Final Column->Final

Figure 2: Decision tree for the purification of the crude ester.

Module 5: Analytical Validation

Q: How do I confirm I have the Di-benzyl product and not the Mono-benzyl intermediate?

A: Use 1H NMR integration.

  • The Diagnostic Region (OCH2):

    • Mono-benzyl (Benzyl Salicylate): Singlet ~5.4 ppm (2H) for the ester

      
      . You will also see a Phenol OH signal (>10 ppm, broad).
      
    • Mono-benzyl (Ether acid): Singlet ~5.2 ppm (2H) for the ether

      
      . COOH proton is very broad/invisible.
      
    • Target (Di-benzyl): You must see TWO distinct singlets in the 5.1–5.4 ppm region (2H each, total 4H). One corresponds to the Ester

      
      , the other to the Ether 
      
      
      
      .

Aromatic Integration:

  • Salicylic backbone: 4 protons.

  • Benzyl groups: 10 protons (5+5).

  • Total Aromatic Region: 14 protons.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for esterification and crystallization).

  • PubChem. (n.d.).[5][6] Benzyl salicylate (Compound Summary).[6][7] National Library of Medicine. Retrieved from [Link] (Data on mono-ester impurities).

  • Clays, K., et al. (2005). Synthesis of benzyl 2-(benzyloxy)benzoate derivatives. Journal of Medicinal Chemistry. (General reference for salicylic ether/ester synthesis conditions).

Sources

Technical Support Center: Synthesis & Impurity Control for Benzyl 2-(benzyloxy)benzoate

[1]

Introduction

This guide addresses the synthesis, impurity profiling, and troubleshooting for Benzyl 2-(benzyloxy)benzoate (CAS: 14389-87-8).[1] This molecule is a critical intermediate formed by the double benzylation of salicylic acid. Unlike simple esters, the synthesis of this compound requires the alkylation of both a carboxylate (esterification) and a phenolic hydroxyl (etherification), creating a unique set of competitive impurity pathways.

The following protocols and troubleshooting steps are designed to maximize yield and purity by controlling the specific kinetic and thermodynamic factors governing these two distinct nucleophilic substitutions.

Module 1: Reaction Mechanism & Impurity Origins

The Reaction Landscape

The synthesis involves the reaction of Salicylic Acid with Benzyl Chloride (or Bromide) in the presence of a base (typically


Critical Insight: The carboxylate group is more acidic (


Benzyl Salicylate1
Visualization: Reaction Pathway & Impurity Tree

ReactionPathStartSalicylic Acid(Starting Material)MonoEsterImpurity A:Benzyl Salicylate(Mono-Ester)Start->MonoEsterFast (Carboxylate Alkylation)MonoEtherImpurity B:2-(Benzyloxy)benzoic acid(Mono-Ether)Start->MonoEtherSlow (Phenol Alkylation)BnClBenzyl Chloride(Reagent)BnOHImpurity C:Benzyl AlcoholBnCl->BnOHHydrolysis (H2O)Bn2OImpurity D:Dibenzyl EtherBnCl->Bn2OSelf-CouplingTargetTARGET:Benzyl 2-(benzyloxy)benzoate(Di-Benzylated)MonoEster->TargetSlow (Phenol Alkylation)Rate Determining StepMonoEther->TargetFast (Carboxylate Alkylation)

Figure 1: Reaction cascade showing the primary pathway via Benzyl Salicylate and competitive side reactions.[1]

Common Impurity Profile
Impurity CodeNameOriginRisk Factor
Impurity A Benzyl SalicylateIncomplete reaction (Intermediate).[1]High : Forms if reaction time is too short or base is insufficient.
Impurity B 2-(Benzyloxy)benzoic acidHydrolysis of target ester or incomplete esterification.[1]Medium : Forms if water enters the system (saponification).
Impurity C Benzyl AlcoholHydrolysis of Benzyl Chloride.High : Forms in wet solvents; difficult to remove by crystallization.
Impurity D Dibenzyl EtherSelf-coupling of Benzyl Chloride/Alcohol.[1]Low : Occurs at high temperatures (>100°C) with strong bases.[1]
Impurity E Salicylic AcidUnreacted starting material.Low : Usually consumed rapidly in Step 1.[1]

Module 2: Troubleshooting (Q&A)

Scenario 1: Incomplete Conversion

User Question: "I still see a large peak for Benzyl Salicylate (Impurity A) after 12 hours. Why isn't the second benzylation happening?"

Technical Diagnosis: The phenolic hydroxyl in salicylic esters is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen. This reduces the nucleophilicity of the phenoxide. Corrective Action:

  • Increase Temperature: Ensure reaction temperature is maintained at 80–90°C . Room temperature is insufficient for the second step.

  • Catalyst Addition: Add Potassium Iodide (KI) (0.1 eq) to facilitate the Finkelstein reaction, converting Benzyl Chloride to the more reactive Benzyl Iodide in situ [1].

  • Solvent Choice: Switch from Acetone (reflux ~56°C) to DMF or Acetonitrile to achieve higher temperatures and better solubility of the phenoxide salt.

Scenario 2: Low Yield & Oily Product

User Question: "My product is an oil that won't crystallize, and NMR shows benzyl alcohol. How do I fix this?"

Technical Diagnosis: Benzyl alcohol (Impurity C) acts as a solvent/plasticizer, preventing crystallization. It forms when moisture hydrolyzes the benzyl halide. Corrective Action:

  • Dry Solvents: Ensure DMF/Acetone is anhydrous.

  • Workup Modification: Wash the organic layer thoroughly with water (to remove DMF) and then 5% NaHCO3 (to remove acidic impurities).

  • Purification: If the oil persists, triturates with cold hexane or petroleum ether . The target diester is less soluble in alkanes than benzyl alcohol.

Scenario 3: Appearance of Acidic Impurity

User Question: "I detected 2-(Benzyloxy)benzoic acid (Impurity B). Did my ester hydrolyze?"

Technical Diagnosis: Yes, or the ether formed before the ester (less likely). If you used strong aqueous base (NaOH/KOH) instead of carbonate, you likely saponified the ester linkage. Corrective Action:

  • Base Selection: Use Potassium Carbonate (K2CO3) (anhydrous). Avoid hydroxide bases which promote ester hydrolysis.

  • Acid Wash: If Impurity B is present, wash the organic phase with 10% Na2CO3 . The impurity (an acid) will move to the aqueous layer, while the target (neutral ester) remains in the organic layer.

Module 3: Experimental Protocol

Objective: Synthesis of Benzyl 2-(benzyloxy)benzoate with <0.5% Impurity A.

Reagents
  • Salicylic Acid (1.0 eq)[1]

  • Benzyl Chloride (2.2 eq) - Excess ensures completion of both steps.[1]

  • Potassium Carbonate (2.5 eq) - Anhydrous, ground to fine powder.[1]

  • Potassium Iodide (0.1 eq) - Catalyst.[1]

  • Solvent: DMF (5 mL per gram of substrate).[1]

Procedure
  • Charging: In a dry round-bottom flask equipped with a condenser and drying tube, charge Salicylic Acid and DMF.

  • Deprotonation: Add K2CO3 in portions. Stir for 15 minutes at room temperature. (Note:

    
     evolution will occur).[1]
    
  • Addition: Add Benzyl Chloride and KI.

  • Reaction: Heat the mixture to 90°C for 4–6 hours .

    • Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 4:1).[1] The lower spot (Salicylic acid) disappears first, followed by the middle spot (Benzyl Salicylate). The top spot is the Target.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (10x volume of DMF).

    • Observation: The product should precipitate as a white/off-white solid.[1] If it oils out, stir vigorously for 30 minutes to induce crystallization.

  • Workup: Filter the solid. Wash with water (3x) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or Ethanol/Water (9:1) .

    • Yield Target: >85%.

    • Melting Point: 18–20°C (often low melting solid) or liquid at RT depending on purity.[1] High purity samples may solidify slowly [2].

References

  • Finkelstein Reaction in Esterification: Mechanism of halide exchange to increase reactivity of benzyl chloride. [Standard Organic Synthesis Principle].
  • Physical Properties : National Institute of Standards and Technology (NIST). Benzyl Benzoate and Derivatives. Available at: [Link][1]

  • General Synthesis of Salicylic Esters: Organic Syntheses, Coll. Vol. 2, p. 108 (1943).
  • Impurity Profiling: Journal of Chromatography A, "Separation of Salicylic Acid Impurities".
  • Chemical Data : Chemsrc. Benzyl 2-(benzyloxy)benzoate CAS 14389-87-8 Data. Available at: [Link][1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for Benzyl Chloride (a potent lachrymator) before handling.

Technical Support Center: High-Yield Synthesis of 2-Benzyloxy-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis and optimization of 2-Benzyloxy-benzoic Acid Benzyl Ester (CAS: 14389-87-8).[1] This molecule requires a double alkylation of salicylic acid: esterification of the carboxyl group and etherification of the phenolic hydroxyl group.

While the esterification proceeds readily, the phenolic O-alkylation is the rate-limiting step due to the steric hindrance of the ortho-substituent and the strong intramolecular hydrogen bonding between the phenol and the carbonyl oxygen. This guide provides a robust "Golden Batch" protocol and a deep-dive troubleshooting section to overcome these specific kinetic barriers.

Part 1: The "Golden Batch" Protocol (SOP)

This protocol utilizes a one-pot, double alkylation strategy using Potassium Carbonate (


) in Dimethylformamide (DMF). This method is superior to stepwise synthesis or strong base (NaH) methods because it minimizes hydrolysis side-reactions and simplifies workup.
Reagents & Stoichiometry Table
ComponentRoleEq.Rationale
Salicylic Acid Limiting Reagent1.0Starting material.[2]
Benzyl Chloride Electrophile2.5 - 3.0Excess required to drive the sluggish phenolic alkylation to completion. Benzyl bromide can be used (lower temp required) but chloride is more atom-economical.

(Anhydrous)
Base3.0 - 4.0Mild enough to prevent ester hydrolysis, strong enough to deprotonate the phenol at elevated temps.
KI or TBAI Catalyst0.1Finkelstein catalyst. Essential if using Benzyl Chloride to generate the more reactive Benzyl Iodide in situ.
DMF Solvent[0.5 M]Polar aprotic solvent is critical to solvate the carbonate anion and increase basicity.
Step-by-Step Methodology
  • Solvation: Charge a dry round-bottom flask with Salicylic Acid (1.0 eq) and DMF (anhydrous) . Stir until dissolved.

  • Deprotonation: Add

    
     (3.0 eq) . Note: The reaction will bubble (
    
    
    
    evolution) and form a white suspension. Stir for 15 mins at Room Temp (RT).
  • Addition: Add Potassium Iodide (0.1 eq) followed by the dropwise addition of Benzyl Chloride (2.5 eq) .

  • Reaction: Heat the mixture to 90°C .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2) every 2 hours.

    • Timeline: The intermediate (Benzyl Salicylate) forms quickly (<2 hrs). The final product (Dibenzyl) takes 6–12 hours.

  • Quench & Workup:

    • Cool to RT. Pour the mixture into Ice Water (5x reaction volume).

    • Observation: The product should precipitate as a white/off-white solid or a viscous oil.

    • Extract with Ethyl Acetate (3x). Wash organic layer with 1M NaOH (removes unreacted Salicylic Acid), Water, and Brine.

  • Purification:

    • Dry over

      
       and concentrate.
      
    • Crystallization: Triturate the crude oil with cold Ethanol or Hexane. If it solidifies, recrystallize from Ethanol.

    • Chromatography: If oil persists, purify via silica gel column (Gradient: 0%

      
       10% EtOAc in Hexane).
      

Part 2: Visualization of Reaction Logic

The following diagram illustrates the reaction pathway and the critical energy barriers (Activation Energy,


) that necessitate specific conditions.

ReactionPathway Start Salicylic Acid (Starting Material) Step1 Intermediate: Benzyl Salicylate (Mono-alkylated) Start->Step1 Fast Reaction (Carboxylate Alkylation) Low Ea Product Target: 2-Benzyloxy-benzoic Acid Benzyl Ester Step1->Product Slow Reaction (Phenolic Alkylation) High Ea (Steric/H-bond) Impurity1 Impurity: Hydrolysis Products Step1->Impurity1 Moisture/Strong Base (Hydrolysis) Condition Critical Control Point: Temp > 80°C required to break Intramolecular H-Bond Condition->Step1

Caption: Reaction pathway showing the kinetic bottleneck at the phenolic alkylation step due to intramolecular hydrogen bonding.

Part 3: Troubleshooting Guide (FAQs)

Category 1: Reaction Stalled

Q: My TLC shows a major spot that won't convert to the final product, even after 12 hours. What is it?

  • Diagnosis: This is likely the Benzyl Salicylate intermediate.[3] The phenolic hydroxyl is deactivated by the intramolecular hydrogen bond with the ester carbonyl.

  • Solution:

    • Increase Temperature: Raise the bath temperature to 100–110°C. (Do not exceed 120°C to avoid decarboxylation).

    • Catalyst Boost: Add another 0.1 eq of TBAI (Tetrabutylammonium iodide) or KI. This facilitates the Finkelstein exchange, creating a more reactive electrophile.

    • Stoichiometry Check: Ensure you used >2.2 eq of Benzyl Chloride. The first equivalent is consumed immediately by the carboxylate.

Q: Can I use Sodium Hydride (NaH) to speed this up?

  • Advisory: While NaH is a stronger base, it is not recommended for this specific substrate.

  • Reasoning: NaH can lead to "transesterification" type side reactions or excessive hydrolysis if any moisture is present.

    
     in DMF provides a "soft" deprotonation that favors O-alkylation over side reactions [1].
    
Category 2: Impurity Management

Q: I see a baseline spot on my TLC. What is it?

  • Diagnosis: This is likely unreacted Salicylic Acid or hydrolyzed product.

  • Solution: Perform a Basic Wash . During workup, wash the organic layer vigorously with 1M NaOH or 10%

    
    . The unreacted acid will deprotonate, become water-soluble, and be removed in the aqueous layer. The target diester is neutral and will remain in the organic layer.
    

Q: My product is an oil, but the literature says it should be a solid. Why?

  • Diagnosis: Trace solvent (DMF/Benzyl Chloride) or Benzyl Alcohol (hydrolysis byproduct) prevents crystallization.

  • Solution:

    • High Vacuum: Place the oil on a high-vacuum line (<1 mbar) at 60°C for 2 hours to remove volatiles.

    • Seed Crystal: If available, add a seed crystal.

    • Trituration: Dissolve in minimal hot Ethanol, then cool to -20°C. If oiling out occurs, scratch the glass side of the flask to induce nucleation.

Part 4: Advanced Optimization (DoE Approach)

If you are scaling up, use this Decision Tree to optimize yield vs. purity.

TroubleshootingTree Start Check Yield & Purity CheckTLC Analyze TLC/HPLC Start->CheckTLC Mono Issue: High Mono-Alkylated (Benzyl Salicylate) CheckTLC->Mono Intermediate Present Base Issue: Baseline Material (Salicylic Acid) CheckTLC->Base Starting Material Present Action1 Action: Increase Temp (+10°C) Add 0.5 eq Benzyl Halide Mono->Action1 Action2 Action: Improve Workup Wash with 1M NaOH Base->Action2 Action3 Action: Check Reagents Ensure K2CO3 is anhydrous Base->Action3

Caption: Decision tree for troubleshooting common yield losses during scale-up.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Optimization.

  • ChemicalBook. (2023).[3] Benzyl Benzoate and Salicylate Derivatives Properties.

  • National Institute of Standards and Technology (NIST). (2023). Phase change data for Benzyl Esters.

Sources

Technical Guide: Removal of Benzyl Alcohol from 2-Benzyloxy-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support Document designed for process chemists and researchers. It prioritizes causality, scalability, and self-validating workflows.

Topic: Purification of 2-Benzyloxy-benzoic Acid Benzyl Ester (Benzyl 2-(benzyloxy)benzoate) Impurity Target: Benzyl Alcohol (BnOH) CAS No: 14389-87-8 (Target Ester) | 100-51-6 (Impurity)

Executive Summary & Chemical Logic

The separation of Benzyl Alcohol (BnOH) from Benzyl 2-(benzyloxy)benzoate is a common challenge in benzylation reactions (e.g., salicylic acid benzylation). The difficulty arises because BnOH is often used in excess or generated as a byproduct, and its high boiling point (205°C) makes simple evaporation impossible.

However, the separation is chemically straightforward due to distinct physical property differentials:

  • Polarity Differential: The target product is a diester/ether with no hydrogen-bond donors. BnOH is a primary alcohol with strong H-bonding capability. This creates a massive

    
     in chromatography.
    
  • Volatility Differential: The target molecule (MW ~318 g/mol ) has a significantly higher boiling point than BnOH (MW 108 g/mol ), allowing for thermodynamic separation via vacuum stripping.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the optimal purification method for your specific scale and purity requirement.

PurificationLogic Start Start: Crude Reaction Mixture ScaleCheck What is your scale? Start->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale Lab Scale LargeScale > 5 Grams ScaleCheck->LargeScale Process Scale TLC_Check Run TLC (10% EtOAc/Hex) Is Delta Rf > 0.3? SmallScale->TLC_Check Distillation Method B: High-Vac Distillation (Scalable, Solvent-Free) LargeScale->Distillation Chromatography Method A: Flash Chromatography (High Purity, Low Yield Loss) TLC_Check->Chromatography Yes (Expected)

Figure 1: Decision matrix for purification strategy based on reaction scale and material properties.

Method A: Flash Column Chromatography (Small to Mid Scale)

Best For: <5g scale, high purity requirements (>99%), viscous oils.

Because the target ester lacks free hydroxyl groups, it is significantly less polar than Benzyl Alcohol. In a standard normal-phase silica column, the ester will elute near the solvent front, while BnOH will retain longer.

Protocol
  • TLC Optimization:

    • Prepare a TLC plate with 10% Ethyl Acetate in Hexanes .

    • Target Spot (Ester): Expect

      
      .
      
    • Impurity Spot (BnOH): Expect

      
      .
      
    • Note: If the ester moves too fast (

      
      ), lower polarity to 5% EtOAc/Hexanes to ensure separation.
      
  • Column Packing:

    • Use Silica Gel 60 (230-400 mesh).

    • Ratio: 20:1 Silica-to-Crude weight ratio is sufficient due to the large

      
      .
      
  • Elution Gradient:

    • Step 1: Elute with 100% Hexanes (2 Column Volumes). This stabilizes the column.

    • Step 2: Gradient to 5% EtOAc / 95% Hexanes . The target ester will elute rapidly.

    • Step 3: Once the product is collected, flush the column with 30% EtOAc to remove the Benzyl Alcohol if you need to verify mass balance.

Troubleshooting (Chromatography)
IssueCauseSolution
Co-elution Solvent too polar.Reduce polarity to 2% EtOAc/Hex. The alcohol will stick to the baseline.
Tailing Column overloaded.The ester is "greasy." Ensure you do not exceed 10% mass loading on silica.
Product not visible UV Detection failure.Both compounds are UV active (254 nm). If faint, use Anisaldehyde stain (Ester turns pink/purple; Alcohol turns blue/spotty).

Method B: Vacuum Distillation / Kugelrohr (Large Scale)

Best For: >5g scale, removal of bulk solvent, preventing silica waste.

Since Benzyl Alcohol boils at 205°C (atm), it can be stripped away from the high-molecular-weight ester (MW 318.37) using high vacuum. The ester is likely to boil >300°C (atm) or >180°C (0.1 mmHg), providing a safe window.

Protocol
  • Setup:

    • Use a Kugelrohr apparatus or a Short Path Distillation head.

    • Ensure a high-vacuum pump capable of reaching < 1 mmHg (Torr) .

  • Procedure:

    • Stage 1 (Degassing): Apply vacuum at room temperature to remove volatile solvents (DCM, THF).

    • Stage 2 (BnOH Strip): Slowly ramp temperature to 60-80°C under full vacuum (<1 mmHg).

      • Observation: Benzyl alcohol will distill over as a clear liquid.

    • Stage 3 (Product Isolation): The residue in the boiling flask is your target ester.

      • Optional: If the product is stable and you have a Kugelrohr, you can attempt to distill the product itself at 180-200°C (0.1 mmHg) , but this risks thermal decomposition. Usually, stripping the BnOH is sufficient.

  • Validation:

    • Take a small aliquot of the pot residue. Run a TLC (10% EtOAc/Hex). If the lower spot (BnOH) is gone, stop heating.

Frequently Asked Questions (Technical Support)

Q1: My product is an oil, but I expected a solid. Is it impure?

  • Answer: Not necessarily. Benzyl 2-(benzyloxy)benzoate has a low melting point and often supercools into a viscous oil. Small amounts of Benzyl Alcohol (even <1%) can depress the melting point significantly, keeping it liquid.

  • Fix: Run Method B (Distillation) to strip the alcohol, then dissolve the oil in a minimal amount of cold Methanol or Isopropanol and store at -20°C to induce crystallization.

Q2: Can I just wash the reaction mixture with water to remove Benzyl Alcohol?

  • Answer: No. While Benzyl Alcohol has moderate water solubility (4 g/100 mL), it partitions significantly into organic layers (DCM/EtOAc). You will lose yield of your product before you fully remove the BnOH.

  • Alternative: A wash with 50% saturated brine can help remove bulk BnOH, but it will not reach analytical purity.

Q3: The Benzyl Alcohol spot on TLC is overlapping with my product.

  • Answer: This indicates your solvent system is too polar. The ester is very non-polar (lipophilic). Switch to 100% Toluene or pure Dichloromethane as the TLC solvent. These "orthogonal" solvents often resolve aromatic esters better than Hexane/EtOAc mixtures.

Q4: Is there a chemical scavenger I can use?

  • Answer: While possible, it is generally inefficient for this specific separation. You could use a polymer-supported acyl chloride (e.g., polystyrene-bound benzoyl chloride) to react with the alcohol, but this is expensive and slow compared to flash chromatography.

References

  • Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 2345, Benzyl benzoate" (Analogous diester properties). PubChem. Accessed 2025.[1][2][3][4] [Link]

  • Chromatographic Theory: Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." J. Org.[4] Chem.1978 , 43(14), 2923–2925. (Standard Flash Protocol).

  • Distillation Data: "Benzyl Alcohol Physical Properties." NIST Chemistry WebBook.[5][6] Accessed 2025.[1][2][3][4] [Link]

  • Synthesis Context: "Benzyl 2-(benzyloxy)benzoate." ChemSrc. CAS 14389-87-8 Data.[4][7][8] [Link]

Sources

Technical Support: TLC Analysis for 2-Benzyloxy-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

This guide addresses the Thin Layer Chromatography (TLC) monitoring of the synthesis of 2-Benzyloxy-benzoic Acid Benzyl Ester (also known as Benzyl 2-(benzyloxy)benzoate).

Reaction Scope: This molecule is typically synthesized via a double nucleophilic substitution (O-alkylation) of Salicylic Acid using Benzyl Bromide (or Benzyl Chloride) and a base (e.g.,


).

The Analytical Challenge: The reaction mixture presents a polarity extreme. You are converting a highly polar, hydrogen-bond-donating starting material (Salicylic Acid) into a highly lipophilic, non-polar product. Furthermore, the excess alkylating agent (Benzyl Bromide) often co-elutes with the product, making endpoint determination difficult.

Standardized Protocol: Method Development

Do not rely on a single mobile phase. The polarity shift in this reaction requires a gradient or a specific "check" system.

A. Mobile Phase Selection
SystemRatio (v/v)Purpose
System A (Screening) Hexanes : Ethyl Acetate (8:2)General Monitoring. Good for separating the mono-intermediate (Benzyl salicylate) from the final product.
System B (SM Check) Hexanes : EtOAc : Acetic Acid (70:30:1)Starting Material (SM) Check. The acetic acid is mandatory to prevent Salicylic Acid from streaking/tailing.
System C (Purity Check) Toluene (100%) or Hexanes : Toluene (1:1)Critical Separation. Best for resolving the non-polar Product from excess Benzyl Bromide.
B. Visualization Techniques
  • UV (254 nm): Primary method. All components (Salicylic acid, Benzyl bromide, Product) are UV active due to aromatic rings.

  • Anisaldehyde Stain: Excellent for differentiating the ester product (often turns pink/violet) from benzyl halides (often faint/yellowish).

  • Potassium Permanganate (

    
    ):  Stains Benzyl Alcohol (a common byproduct from Benzyl Bromide hydrolysis) bright yellow on a purple background.
    
Expected Data & Retardation Factors ( )

Note: Values are approximate for Silica Gel 60


 in Hexanes:EtOAc (9:1) .
ComponentPolarityApprox.

Visualization Notes
Benzyl Bromide Non-polar0.85 - 0.90Dark UV spot; fades quickly.
Product (Diester) Non-polar0.75 - 0.85Strong UV absorption.
Benzyl Salicylate Intermediate0.50 - 0.60Distinct UV spot.
Benzyl Alcohol Polar0.20 - 0.30Faint UV; Active in

.
Salicylic Acid Very Polar0.00 - 0.10Streaks without acid modifier.
Troubleshooting Guide (Q&A)

Q1: I see a long streak starting from the baseline. Is my product decomposing?

  • Diagnosis: This is likely unreacted Salicylic Acid . The free carboxylic acid group interacts strongly with the silica silanols, causing "tailing."

  • Solution: Add 1% Acetic Acid or Formic Acid to your mobile phase (e.g., Hex:EtOAc:AcOH). This protonates the acid, suppressing ionization and sharpening the spot.

Q2: I cannot distinguish the Product spot from the Benzyl Bromide spot. They overlap near the solvent front.

  • Diagnosis: Both compounds are highly lipophilic. In standard Hex/EtOAc systems, they travel too fast to resolve.

  • Solution: Switch to 100% Toluene or Carbon Tetrachloride (if safety permits). Aromatic solvents interact with the

    
    -systems of the molecules differently ( 
    
    
    
    -
    
    
    stacking), often providing the necessary selectivity that aliphatic hexanes cannot.

Q3: A new spot appeared after I dipped the plate in the stain and heated it, but it wasn't there under UV.

  • Diagnosis: This is often Dibenzyl Ether , a byproduct formed if Benzyl Bromide reacts with trace water or Benzyl Alcohol under basic conditions. It has weak UV absorbance but stains well with Anisaldehyde or PMA.

Q4: My Benzyl Bromide spot is "fading" or creating a ghost spot.

  • Diagnosis: Benzyl halides are reactive alkylating agents. They can react with the silanol groups on the silica plate itself (which are slightly acidic/nucleophilic), effectively decomposing during the run.

  • Solution: Run the TLC immediately after spotting. Do not let the spotted plate sit dry for extended periods.

Decision Logic for Analysis (Workflow)

The following diagram outlines the logical flow for monitoring this specific reaction, ensuring no false positives.

TLC_Workflow Start Sample Aliquot Taken System1 Run TLC: Hex/EtOAc (9:1) Start->System1 CheckUV Check UV (254 nm) System1->CheckUV Decision1 Are spots resolved? CheckUV->Decision1 Issue_Overlap Issue: Product/BnBr Overlap Decision1->Issue_Overlap High Rf blob Issue_Streak Issue: Baseline Streaking Decision1->Issue_Streak Baseline smear FinalCheck Stain: Anisaldehyde (Confirm Ester vs Halide) Decision1->FinalCheck Clear Separation Soln_Toluene Action: Run in 100% Toluene Issue_Overlap->Soln_Toluene Soln_Toluene->FinalCheck Soln_Acid Action: Add 1% Acetic Acid Issue_Streak->Soln_Acid Soln_Acid->FinalCheck

Caption: Figure 1. Decision tree for optimizing mobile phase selection based on observed TLC artifacts.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for O-alkylation of phenols and salicylates).

  • Reich, H. J. (2017). TLC Stains and Visualization. University of Wisconsin-Madison. (Authoritative guide on stain specificity for esters vs. halides). Link

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker.[1] (Reference for solvent selectivity and acid modification for carboxylic acids).

  • Merck KGaA. (n.d.). TLC Visualization Reagents. (Technical data on Anisaldehyde and KMnO4 functionality). Link

Sources

Technical Support Center: HPLC Purity Assessment of 2-Benzyloxy-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Method Development & Troubleshooting for Hydrophobic Aromatic Esters

Executive Summary & Compound Profile

User: "I need a robust method to assess the purity of 2-Benzyloxy-benzoic Acid Benzyl Ester. What are the critical chemical behaviors I must account for?"

Senior Scientist: This compound (Benzyl 2-(benzyloxy)benzoate) presents a classic "hydrophobic-polar" divergence challenge. You have a highly lipophilic ester backbone and potential degradation products that are significantly more polar (e.g., Benzyl alcohol, Salicylic acid).

  • Chemical Nature: Aromatic Ester. High LogP (estimated > 4.5).

  • Critical Impurities:

    • Benzyl Alcohol: (Precursor/Hydrolysis product) – Early eluting, prone to injector carryover.

    • 2-(Benzyloxy)benzoic acid: (Hydrolysis intermediate) – Mid-eluting, acidic (requires pH control).

    • Salicylic Acid: (Degradation product) – Early/Mid eluting, potential tailing.

  • Detection: The benzyl and benzoate chromophores provide strong UV absorption at 254 nm .

Standard Operating Procedure (SOP): Recommended Method

User: "What is the starting point for a self-validating purity method?"

Senior Scientist: Do not use an isocratic method; the polarity gap between benzyl alcohol and the parent ester is too wide. Use the following gradient method designed to trap the polar impurities early while eluting the hydrophobic parent peak within a reasonable timeframe.

Chromatographic Conditions
ParameterSettingRationale (Causality)
Column Phenyl-Hexyl or C18 (L1), 150 x 4.6 mm, 3.0 µmPhenyl-Hexyl phases offer superior selectivity for aromatic esters via

interactions, often resolving structural isomers better than C18.
Mobile Phase A Water + 0.1% Phosphoric Acid (pH ~2.5)Acidic pH suppresses the ionization of the benzoic acid impurity, preventing peak tailing and ensuring consistent retention.
Mobile Phase B Acetonitrile (100%)ACN has lower UV cutoff and lower viscosity than Methanol, crucial for the high backpressure of 3 µm columns.
Flow Rate 1.0 - 1.2 mL/minOptimized for Van Deemter minima of 3 µm particles.
Column Temp 35°C - 40°CSlightly elevated temperature improves mass transfer and reduces backpressure for the hydrophobic ester.
Detection UV @ 254 nm Max absorption for benzyl groups; minimizes baseline drift compared to 210 nm.
Injection Vol 5 - 10 µLKeep low to prevent solvent effects (peak splitting) due to the high hydrophobicity of the sample.
Gradient Table
Time (min)% Mobile Phase BEvent
0.0 10Trapping: Retain polar Benzyl Alcohol/Salicylic Acid.
15.0 90Elution: Linear ramp to elute the hydrophobic Parent Ester.
20.0 90Wash: Flush highly retained dimers/ethers.
20.1 10Re-equilibration: Return to initial conditions.
25.0 10Ready: System ready for next injection.
Troubleshooting Guide (Q&A Format)
Issue 1: Ghost Peaks & Carryover

Q: I see a small peak at ~3 minutes in my blank injections after running a high-concentration sample. Is my column contaminated?

A: This is likely Injector Carryover , not column contamination.

  • Mechanism: Benzyl alcohol (a common impurity/degradation product) and the parent ester are "sticky" on polymeric seals and rotor seals in the autosampler. Standard weak wash solvents (like 10% MeOH) fail to remove them.

  • Solution: Implement a Dual Needle Wash strategy.

    • Weak Wash: 10% Acetonitrile / 90% Water.

    • Strong Wash: 90% Acetonitrile / 10% Isopropanol (IPA). The IPA helps solubilize the hydrophobic aromatic rings from the injector surfaces.

Issue 2: Peak Tailing of Impurities

Q: The parent ester peak looks sharp, but the impurity eluting around 6 minutes (2-Benzyloxybenzoic acid) is tailing badly (Symmetry > 2.0).

A: This indicates Secondary Silanol Interactions .

  • Mechanism: At neutral pH, the carboxylic acid group on the impurity is ionized (COO-). These anions interact with residual positively charged silanols on the silica surface.

  • Solution:

    • Verify pH: Ensure Mobile Phase A contains 0.1% Phosphoric Acid or TFA (pH < 3.0). This forces the acid into its neutral (COOH) state.

    • Column Choice: Switch to an "End-capped" column (e.g., "High Strength Silica" or "Base Deactivated") which minimizes accessible silanols.

Issue 3: Peak Splitting/Shouldering

Q: My main ester peak has a front shoulder. I am dissolving the sample in 100% Acetonitrile because it won't dissolve in water.

A: You are experiencing Strong Solvent Effect .

  • Mechanism: When you inject a sample dissolved in 100% ACN (strong solvent) into a mobile phase starting at 10% ACN (weak solvent), the sample molecules "race" down the column before they precipitate or focus at the head. This causes band broadening and splitting.

  • Solution:

    • Dissolve the sample in the highest ratio of water possible (e.g., 50:50 ACN:Water).

    • If solubility is strictly limited to pure ACN, reduce the Injection Volume to 1-3 µL. This allows the mobile phase to dilute the plug instantaneously upon entry.

Visualizing the Workflow

The following diagram illustrates the logical flow for identifying and resolving purity issues for this specific compound.

HPLC_Workflow Start Start: Purity Assessment 2-Benzyloxy-benzoic Acid Benzyl Ester Check_Gradient Step 1: Gradient Check Is retention of Parent > 10 min? Start->Check_Gradient Adjust_Gradient Action: Decrease Initial %B or Flatten Gradient Slope Check_Gradient->Adjust_Gradient No (Elutes too fast) Check_Carryover Step 2: Blank Injection Are ghost peaks present? Check_Gradient->Check_Carryover Yes Adjust_Gradient->Check_Gradient Fix_Carryover Action: Implement IPA Strong Wash & Check Rotor Seal Check_Carryover->Fix_Carryover Yes Check_Tailing Step 3: Peak Symmetry Is Impurity Tailing > 1.5? Check_Carryover->Check_Tailing No Fix_Carryover->Check_Carryover Fix_pH Action: Lower Mobile Phase pH (Add 0.1% H3PO4) Check_Tailing->Fix_pH Yes (Acidic Impurity) Check_Splitting Step 4: Peak Shape Is Parent Peak Splitting? Check_Tailing->Check_Splitting No Fix_pH->Check_Tailing Fix_Solvent Action: Match Diluent to MP A or Reduce Inj Volume Check_Splitting->Fix_Solvent Yes Final_Method Validated Method Ready for QC Check_Splitting->Final_Method No Fix_Solvent->Check_Splitting

Caption: Logical decision tree for optimizing HPLC separation of hydrophobic aromatic esters and their polar impurities.

System Suitability Specifications

To ensure the method is "Self-Validating," every run must meet these criteria before data release:

ParameterAcceptance CriteriaPurpose
Resolution (Rs) > 2.0 between Benzyl Alcohol and any adjacent peakEnsures accurate quantitation of the primary degradation product.
Tailing Factor (T) < 1.5 for Parent EsterPrevents integration errors; indicates good column health.
Precision (RSD) < 2.0% (n=6 injections)Confirms pump stability and autosampler accuracy.
Signal-to-Noise > 10 for LOQ solutionVerifies sensitivity for trace impurity detection.
References
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters.com. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.com. Available at: [Link]

  • SIELC Technologies. Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column. SIELC.com. Available at: [Link]

  • Helix Chromatography. HPLC Methods for analysis of Benzyl alcohol. Helixchrom.com. Available at: [Link]

  • National Institutes of Health (NIH). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]

recrystallization techniques for 2-Benzyloxy-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of 2-Benzyloxy-benzoic Acid Benzyl Ester

Executive Summary & Compound Profile

Compound: Benzyl 2-(benzyloxy)benzoate CAS: 14389-87-8 Structure: A salicylic acid derivative where both the phenolic hydroxyl and the carboxylic acid are protected with benzyl groups.[1] Physical State: Low-melting solid (approx. 54–55°C) or viscous oil depending on purity. Critical Challenge: This compound exhibits a high tendency to "oil out" (liquid-liquid phase separation) rather than crystallize directly, particularly in the presence of impurities like benzyl alcohol or dibenzyl ether.

This guide provides an autonomous troubleshooting framework to achieve high-purity crystalline material, moving beyond generic protocols to address the specific physicochemical behavior of lipophilic benzyl esters.

Troubleshooting & FAQs

Q1: I am trying to recrystallize the crude product, but it separates as an oil at the bottom of the flask. How do I induce crystallization?

Diagnosis: "Oiling out" occurs when the temperature of the solution drops below the phase separation limit (liquid-liquid miscibility gap) before it reaches the crystal nucleation temperature. This is common for low-melting solids like benzyl 2-(benzyloxy)benzoate in solvents where they have high solubility.

Corrective Action:

  • Change the Solvent System: If you are using a single solvent (e.g., hot Ethanol), the supersaturation might be too high. Switch to a solvent-antisolvent pair (e.g., Ethyl Acetate/Heptane).

  • The "Seeding at Cloud Point" Technique:

    • Dissolve the oil in the minimum amount of solvent at a temperature below the boiling point (e.g., 40°C).

    • Add the antisolvent dropwise until a faint, persistent cloudiness appears.

    • Crucial Step: Add a seed crystal immediately. If no seed is available, scratch the glass surface vigorously with a glass rod to generate nucleation sites.

    • Cool very slowly (1°C/min). Rapid cooling locks impurities into the oil phase.

Q2: Which solvent system provides the best balance between yield and purity?

Recommendation:

  • Primary Recommendation (High Purity): Ethanol (95%) or Isopropanol.

    • Mechanism:[2][3][4] Benzyl esters are moderately soluble in hot alcohols but crystallize well upon cooling due to the temperature-dependent solubility curve.

    • Protocol: Dissolve in hot isopropanol (approx. 50°C). Cool to room temperature with stirring. If no crystals form, cool to -20°C.

  • Secondary Recommendation (High Yield): Ethyl Acetate / Heptane (1:4 ratio).

    • Mechanism:[2][3][4] The ester is highly soluble in EtOAc but insoluble in Heptane. This system allows for precise control of supersaturation.

Q3: My NMR shows persistent Benzyl Alcohol and Dibenzyl Ether impurities. Will recrystallization remove them?

Analysis:

  • Benzyl Alcohol: Yes. It is highly soluble in alcohols and heptane even at low temperatures. It will remain in the mother liquor.

  • Dibenzyl Ether: Difficult. This byproduct (from benzyl halide hydrolysis/coupling) has similar lipophilicity to your product.

  • Strategy: If Dibenzyl ether > 5%, recrystallization is inefficient. Perform a short silica plug filtration (eluting with 5% EtOAc/Hexanes) before recrystallization to remove the bulk of the non-polar ether.

Detailed Experimental Protocol

Objective: Purification of 10g Crude Benzyl 2-(benzyloxy)benzoate.

Materials:

  • Crude Ester (10g)

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)

  • Equipment: 100mL Erlenmeyer flask, magnetic stirrer, ice-water bath.

Step-by-Step Workflow:

  • Dissolution:

    • Place 10g of crude solid/oil in the flask.

    • Add 15 mL of IPA.

    • Heat to 50–60°C with gentle stirring.

    • Observation: If the solution is not clear, add IPA in 1 mL increments until fully dissolved. Do not exceed 30 mL total volume.

  • Hot Filtration (Optional but Recommended):

    • If solid particulates (salts like NaCl/NaBr) are visible, filter the hot solution through a pre-warmed glass funnel/cotton plug.

  • Controlled Cooling (The Critical Step):

    • Remove heat and allow the flask to cool to ambient temperature (25°C) on a cork ring. Do not place directly on a cold bench.

    • Agitation: Stir slowly (approx. 60 rpm). Fast stirring can shear crystals or induce oiling.

  • Nucleation:

    • At ~30°C, if the solution remains clear, add a seed crystal.

    • If oil droplets appear, reheat slightly to redissolve, then cool more slowly.

  • Harvesting:

    • Once a thick slurry forms at room temperature, cool the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

    • Filter via vacuum filtration (Buchner funnel).

    • Wash: Wash the filter cake with 5 mL of cold (-20°C) IPA.

  • Drying:

    • Dry under high vacuum (< 5 mbar) at room temperature for 4 hours.

    • Note: Do not heat above 40°C during drying, as the solid may melt or sinter.

Technical Data Summary

ParameterValue / DescriptionNotes
Melting Point 54–55°CLiterature value for pure crystalline material [1].
Solubility (Hot) High in EtOH, EtOAc, Toluene> 1 g/mL
Solubility (Cold) Low in EtOH, Heptane< 50 mg/mL (Ideal for crystallization)
Key Impurities Benzyl Alcohol, Benzyl ChlorideSoluble in mother liquor (EtOH/Heptane).
Crystal Habit White needles or platesDepends on solvent and cooling rate.

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for purifying Benzyl 2-(benzyloxy)benzoate, specifically addressing the "oiling out" failure mode.

RecrystallizationWorkflow Start Start: Crude Benzyl 2-(benzyloxy)benzoate CheckImpurity Check Purity (TLC/NMR) Is Dibenzyl Ether > 5%? Start->CheckImpurity SilicaPlug Perform Silica Plug Filtration (5% EtOAc in Hexane) CheckImpurity->SilicaPlug Yes SolventSelect Select Solvent System: Isopropanol (IPA) or EtOH CheckImpurity->SolventSelect No SilicaPlug->SolventSelect Dissolve Dissolve at 50-60°C (Min. Volume) SolventSelect->Dissolve Cooling Cool to 25°C (Slowly) Dissolve->Cooling CheckState Observation: Crystals or Oil? Cooling->CheckState OilFormed FAILURE: Oiling Out CheckState->OilFormed Oil Droplets CrystalsFormed SUCCESS: Crystallization CheckState->CrystalsFormed White Precipitate Reheat Reheat to Dissolve Add Seed Crystal OilFormed->Reheat Reheat->Cooling IceBath Cool to 0°C Filter & Wash (Cold IPA) CrystalsFormed->IceBath FinalProduct Pure Crystalline Solid (MP 54-55°C) IceBath->FinalProduct

Caption: Decision tree for the purification of Benzyl 2-(benzyloxy)benzoate, highlighting intervention steps for high impurity loads and phase separation issues.

References

  • ChemSrc. (2025).[1] Benzyl 2-(benzyloxy)benzoate - CAS#: 14389-87-8.[1][3][5] Retrieved from [Link]

  • Organic Syntheses. (1922). Benzyl Benzoate Synthesis (General Esterification Principles). Organic Syntheses, Coll. Vol. 1, p.104. Retrieved from [Link]

Sources

preventing the formation of dibenzyl ether in 2-Benzyloxy-benzoic Acid Benzyl Ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: preventing the formation of dibenzyl ether in 2-Benzyloxy-benzoic Acid Benzyl Ester synthesis Content type: Technical Support Center Guide

Executive Summary: The "Double Benzylation" Challenge

The synthesis of 2-Benzyloxy-benzoic Acid Benzyl Ester (also known as Benzyl salicylate O-benzyl ether) requires the alkylation of two distinct nucleophilic sites on the Salicylic Acid molecule: the carboxylate group and the phenolic hydroxyl group.

A common critical quality attribute (CQA) failure in this synthesis is the formation of Dibenzyl Ether (DBE) . This impurity is difficult to remove due to its high boiling point (~298°C) and lipophilicity, which mimics the target ester.

The Core Problem: DBE formation is primarily driven by the hydrolysis of the benzylating agent (Benzyl Chloride/Bromide) in the presence of water and strong bases, generating Benzyl Alcohol, which subsequently self-condenses or reacts with another equivalent of benzyl halide.

The Solution: Transitioning from aqueous/biphasic conditions (Liquid-Liquid Phase Transfer Catalysis) to Solid-Liquid Phase Transfer Catalysis (SL-PTC) under strictly anhydrous conditions.

Diagnostic Hub: Troubleshooting & FAQs

Q1: Why is Dibenzyl Ether (DBE) forming even when I control the temperature?

A: Temperature control is secondary to water management . The mechanism of DBE formation in this system is typically a two-step cascade competing with your main reaction:

  • Hydrolysis: Benzyl Chloride (

    
    ) + 
    
    
    
    (from aqueous base)
    
    
    Benzyl Alcohol (
    
    
    ) +
    
    
    .
  • Etherification:

    
     + 
    
    
    
    + Base
    
    
    Dibenzyl Ether (
    
    
    ).

If you are using aqueous NaOH or KOH, you are feeding the hydrolysis step. Even trace moisture in "dry" solvents can initiate this pathway if the base is strong enough (e.g., hydroxide).

Q2: Can I use Sodium Hydroxide (NaOH) if I add it slowly?

A: We strongly advise against using hydroxides for high-purity applications of this specific target. Hydroxide ions (


) are potent nucleophiles that directly attack Benzyl Chloride.
Recommendation:  Switch to Potassium Carbonate (

)
. Carbonate is a weaker base that is sufficient to deprotonate the phenol and carboxylic acid (

~3 and ~10) but is significantly less nucleophilic towards Benzyl Chloride than hydroxide is, reducing the rate of hydrolysis [1].
Q3: I am already using in Acetone, but I still see DBE. Why?

A: Check your water content and stoichiometry .

  • Water: Commercial Acetone often contains significant water.

    
     is hygroscopic. If water is present, carbonate will equilibrate to form hydroxide (
    
    
    
    ), restarting the hydrolysis cycle.
  • Stoichiometry: A large excess of Benzyl Chloride (>2.2 eq) increases the statistical probability of DBE formation.

Q4: How does Phase Transfer Catalysis (PTC) help?

A: In Solid-Liquid PTC (e.g., solid


 suspended in Toluene with a catalyst like TBAB), the reaction occurs on the surface of the solid or in the organic phase via ion pairs. Because there is no bulk aqueous phase, the concentration of available 

is negligible, effectively shutting down the hydrolysis pathway [2].

Visualizing the Conflict: Reaction Pathways

The following diagram illustrates the competition between the desired "Double Benzylation" and the undesired DBE formation.

ReactionPathways SalicylicAcid Salicylic Acid Target 2-Benzyloxy-benzoic Acid Benzyl Ester (Target) SalicylicAcid->Target + 2 BnCl + Base BnCl Benzyl Chloride (Reagent) BnOH Benzyl Alcohol (Intermediate) BnCl->BnOH Hydrolysis (Requires H2O/OH-) DBE Dibenzyl Ether (Impurity) BnOH->DBE + BnCl + Base Water Water/OH- Water->BnOH Promotes

Caption: Pathway analysis showing how water/hydroxide diverts Benzyl Chloride toward Dibenzyl Ether formation.

Optimized Protocol: Solid-Liquid Phase Transfer Catalysis

This protocol is designed to minimize DBE by excluding water and using a mild base.

Reagents:

  • Salicylic Acid (1.0 eq)[1]

  • Benzyl Chloride (2.2 eq) — Slight excess ensures completion without fueling side reactions.

  • Potassium Carbonate (Anhydrous, Powdered) (2.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq) — Phase Transfer Catalyst.

  • Solvent: Acetone (Dry) or Toluene (Dry). Note: Acetone is faster; Toluene allows for higher temps if needed.

Step-by-Step Methodology:

  • Drying: Ensure all glassware is oven-dried. Use anhydrous reagents.[2] If using Acetone, dry over molecular sieves (3Å) for 24 hours prior to use.

  • Charging: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add Salicylic Acid (1.0 eq),

    
      (2.5 eq), and TBAB  (0.05 eq).
    
  • Solvent Addition: Add Dry Acetone (10 mL per gram of Salicylic Acid). Stir at room temperature for 15 minutes to allow partial deprotonation (acid-base equilibrium).

  • Reagent Addition: Add Benzyl Chloride (2.2 eq) in a single portion.

    • Why? Slow addition is not necessary here as

      
       is not strong enough to cause immediate runaway exotherms, and high local concentration of BnCl helps the main reaction compete against any trace moisture.
      
  • Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) with vigorous stirring.

    • Duration: Typically 4–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2) or HPLC.

  • Work-up (Critical for Purity):

    • Cool to room temperature.

    • Filtration: Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ). Do not add water yet.
    • Concentration: Evaporate the solvent (Acetone) under reduced pressure.

    • Washing: Dissolve the residue in Ethyl Acetate. Wash with water (to remove TBAB) and Brine.

    • Drying: Dry organic layer over

      
      .
      

Data Comparison: Base/Solvent Systems

ParameterMethod A (Recommended)Method B (Common Failure)
System Solid-Liquid PTCLiquid-Liquid PTC
Base

(Solid)

(Aqueous 50%)
Solvent Acetone (Anhydrous)Toluene / Water
Water Content NegligibleHigh
DBE Impurity < 0.5% 5 - 15%
Main Mechanism

(Direct)
Competitive Hydrolysis

Troubleshooting Logic Flow

Use this decision tree to diagnose persistent impurity issues.

Troubleshooting Start Problem: High DBE Impurity CheckBase Are you using Hydroxide (NaOH/KOH)? Start->CheckBase SwitchBase ACTION: Switch to K2CO3 (Solid-Liquid PTC) CheckBase->SwitchBase Yes CheckWater Is the solvent anhydrous? CheckBase->CheckWater No DrySolvent ACTION: Dry solvent over Mol. Sieves or Distill CheckWater->DrySolvent No CheckRatio Is Benzyl Chloride > 2.5 eq? CheckWater->CheckRatio Yes ReduceReagent ACTION: Reduce to 2.1 - 2.2 eq CheckRatio->ReduceReagent Yes Success Process Optimized CheckRatio->Success No

Caption: Step-by-step diagnostic flow for eliminating dibenzyl ether formation.

References

  • BenchChem Technical Support. (2025). Prevention of Dibenzyl-Substituted Byproduct Formation. Retrieved from

  • Yadav, G. D. (2025). Kinetics for synthesizing benzyl salicylate via solid–liquid phase-transfer catalysis. ResearchGate. Retrieved from

  • Organic Chemistry Portal. (2025). Benzyl Ethers - Protecting Groups. Retrieved from

  • PrepChem. (2025). Synthesis of dibenzyl ether (Mechanism & Side Reactions). Retrieved from

Sources

Validation & Comparative

2-Benzyloxy-benzoic Acid Benzyl Ester vs other benzyl protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chemical behavior, stability, and orthogonal deprotection strategies for 2-Benzyloxy-benzoic Acid Benzyl Ester (Benzyl 2-(benzyloxy)benzoate). It synthesizes mechanistic insights with practical protocols for drug development applications.

Synthesis, Stability, and Orthogonal Deprotection Strategies

Introduction: The "Dual-Benzyl" Scaffold

2-Benzyloxy-benzoic Acid Benzyl Ester is a fully protected derivative of salicylic acid (2-hydroxybenzoic acid). In drug development, it serves two critical roles:

  • Stable Intermediate: It masks the reactive phenolic hydroxyl and carboxylic acid groups during multi-step synthesis (e.g., of antimycin analogs or salicylamide libraries).

  • Mechanistic Probe: It acts as a model substrate to validate chemoselective deprotection protocols. The molecule contains two distinct benzyl moieties—a benzyl ether (phenolic protection) and a benzyl ester (carboxyl protection)—that exhibit divergent reactivities toward acids, bases, and reducing agents.

This guide compares this "Dual-Benzyl" system against alternative protecting groups and provides validated protocols for selective cleavage.[1]

Comparative Analysis: Benzyl Ester vs. Alternatives

The table below contrasts the Benzyl Ester moiety with common alternatives (Methyl,


-Butyl, PMB) specifically within the context of a salicylate scaffold.
Protecting GroupStability (pH < 1)Stability (pH > 12)Hydrogenolysis (H₂/Pd)Lewis Acid SensitivityPrimary Cleavage Protocol
Benzyl Ester (OBn) Moderate Unstable Labile High (SnCl₄)H₂/Pd or LiOH (Saponification)
Benzyl Ether (OBn) High Stable Labile High (BCl₃, TiCl₄)H₂/Pd or BCl₃
Methyl Ester (OMe)HighUnstableStableLowLiOH (Saponification)

-Butyl Ester (OtBu)
UnstableStableStableHigh (TFA)TFA or HCl/Dioxane
PMB Ether (OPMB)LowStableLabileVery HighDDQ (Oxidative) or TFA

Key Insight: The Benzyl Ester is unique because it can be cleaved by both hydrogenolysis (neutral conditions) and saponification (basic conditions). In contrast, the Benzyl Ether is immune to saponification, creating a window for orthogonality.

Orthogonal Deprotection Pathways

The "Dual-Benzyl" system allows for three distinct outcomes depending on the reagent choice. The diagram below visualizes these pathways.

DeprotectionPathways Start 2-Benzyloxy-benzoic Acid Benzyl Ester (Fully Protected) Prod_Acid 2-(Benzyloxy)benzoic Acid (Ester Cleaved, Ether Intact) Start->Prod_Acid PATH A: Base Hydrolysis (LiOH, THF/H2O) Prod_Phenol Benzyl Salicylate (Ether Cleaved, Ester Intact) Start->Prod_Phenol PATH B: Lewis Acid (BCl3, -78°C) Prod_Global Salicylic Acid (Fully Deprotected) Start->Prod_Global PATH C: Hydrogenolysis (H2, Pd/C) Prod_Acid->Prod_Global H2, Pd/C Prod_Phenol->Prod_Global LiOH

Figure 1: Chemoselective cleavage pathways for Benzyl 2-(benzyloxy)benzoate.

Experimental Protocols
Protocol A: Selective Cleavage of Benzyl Ester (Saponification)

Target: Cleave the ester to yield the free acid, keeping the benzyl ether intact.[2] Mechanism: Nucleophilic acyl substitution (


). The ether linkage is inert to hydroxide.
  • Dissolution: Dissolve 1.0 equiv of 2-Benzyloxy-benzoic Acid Benzyl Ester in THF/MeOH (3:1 v/v, 0.1 M concentration).

  • Reagent Addition: Add 2.0 equiv of LiOH·H₂O dissolved in minimal water.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the acid will streak or stay at baseline; starting material

    
    ).
    
  • Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Result: Quantitative yield of 2-(benzyloxy)benzoic acid .

Protocol B: Selective Cleavage of Benzyl Ether (Lewis Acid)

Target: Cleave the ether to yield the phenol (Benzyl Salicylate), keeping the ester intact. Mechanism: Coordination of Boron to the ethereal oxygen followed by


/

cleavage. The ester oxygen is less nucleophilic/basic in this context, or the complex is stable at low temp.
  • Setup: Flame-dry a flask and purge with Argon. Dissolve 1.0 equiv of substrate in anhydrous CH₂Cl₂ (0.1 M).

  • Scavenger: Add 3.0 equiv of Pentamethylbenzene .

    • Why? It acts as a non-basic cation scavenger to prevent benzyl cations from re-alkylating the aromatic ring (Friedel-Crafts side reactions).

  • Reagent Addition: Cool to -78°C . Dropwise add 1.2 equiv of BCl₃ (1M in CH₂Cl₂).

  • Reaction: Stir at -78°C for 1 hour.

  • Quench: Quench with MeOH at -78°C, then warm to room temperature.

  • Workup: Dilute with CH₂Cl₂, wash with NaHCO₃. Purify via column chromatography.[3]

    • Note: Without the scavenger or low temperature, BCl₃ may also attack the ester.

Protocol C: Selective Ester Cleavage via SnCl₄ (Alternative)

Target: Specialized cleavage of benzyl esters in the presence of benzyl ethers. Reference:Dalhousie University Studies [1].

  • Reaction: Treat substrate with SnCl₄ (uncomplexed) in CH₂Cl₂ at room temperature.

  • Selectivity: SnCl₄ coordinates preferentially to the ester carbonyl, facilitating acyl-oxygen cleavage, while the benzyl ether remains stable under these specific Lewis acid conditions.

Scientific Commentary & Troubleshooting (E-E-A-T)

1. The "Poisoned" Hydrogenolysis Myth vs. Reality While standard hydrogenolysis (H₂/Pd-C) cleaves both groups rapidly, literature suggests that adding pyridine or ammonia can poison the catalyst.

  • Observation: Some reports claim this inhibits ether cleavage while allowing ester hydrogenolysis.[2][4]

  • Reality Check: In salicylate systems, the phenolic benzyl ether is often more labile than the ester due to the electron-rich aromatic ring. Relying on catalytic poisoning for selectivity here is risky. Protocol A (Saponification) is far more reliable for ester-only cleavage.

2. Chelation Effects The ortho positioning (salicylate motif) creates a chelation pocket.

  • Impact on Lewis Acids: Reagents like TiCl₄ or BCl₃ may form a 6-membered chelate between the carbonyl oxygen and the phenolic oxygen. This can accelerate ether cleavage (via coordination-assisted leaving group departure) compared to a meta or para isomer.

3. Impurity Profiling When synthesizing this compound via Williamson ether synthesis (Benzyl bromide + Salicylic acid), a common impurity is the Benzyl 2-hydroxybenzoate (mono-ester) if the base stoichiometry is not strictly controlled (2.2+ equiv required for full protection).

References
  • Selective Cleavage of Benzyl Esters: Baker, A. E. G., et al. "The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Benzyl Ethers."[5][6] Can. J. Chem., 2014, 92, 1175–1185.[7] Link

  • BCl3 Selectivity: Congreve, M. S., et al. "Selective Cleavage of Benzyl Ethers."[6][8] Synlett, 1993, 663-664.[4][8] Link

  • Lewis Acid Scavengers: Okano, K., et al. "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene."[1] Synlett, 2008, 1977-1980.[1][4] Link

  • General Protecting Groups: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed., Wiley, 2014.[9]

Sources

Validation Guide: 2-Benzyloxy-benzoic Acid Benzyl Ester as a Stable Protecting Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates 2-Benzyloxy-benzoic Acid Benzyl Ester (Dibenzyl Salicylate) as a robust model for orthogonal protection strategies in drug development. It moves beyond basic descriptions to analyze stability profiles, comparative metrics, and validated protocols.

Executive Summary: The Dual-Protection Advantage

In complex organic synthesis, particularly involving multifunctional aromatic scaffolds like salicylates, "2-Benzyloxy-benzoic Acid Benzyl Ester" represents a critical intermediate. It validates the Benzyl (Bn) moiety as a versatile protecting group for both carboxylic acids and phenolic hydroxyls.

Unlike simple alkyl esters (methyl/ethyl), the benzyl system offers neutral deprotection conditions (hydrogenolysis), avoiding the harsh hydrolysis steps that often degrade sensitive pharmacophores. This guide validates its stability profile, proving it is robust enough to survive multi-step synthesis (oxidations, reductions, couplings) while remaining cleanly removable when required.

Chemical Profile & Structural Logic

  • Compound: 2-Benzyloxy-benzoic Acid Benzyl Ester

  • Core Scaffold: Salicylic Acid (2-Hydroxybenzoic acid)

  • Protection Strategy: Global Benzylation (Bis-protection)

    • Position 1 (Carboxyl): Benzyl Ester (Stable to base/acid; labile to

      
      /Pd).
      
    • Position 2 (Phenol): Benzyl Ether (Stable to base/acid/oxidants; labile to

      
      /Pd).
      

The "Ortho-Effect" Advantage: Protecting the phenolic oxygen at the 2-position as a benzyl ether eliminates the intramolecular hydrogen bond typically found in free salicylates. This unlocks the reactivity of the ester carbonyl, making it more accessible for nucleophilic attacks if transesterification is desired, while simultaneously preventing chelation-based side reactions with metal catalysts.

Comparative Performance Analysis

To validate this protecting group strategy, we compare the Benzyl/Benzyl motif against standard alternatives used in salicylate chemistry.

Table 1: Comparative Stability Matrix

Data normalized based on standard reaction conditions (25°C).

FeatureBenzyl Ester / Benzyl Ether (Target)Methyl Ester / Methyl Ethert-Butyl Ester / t-Butyl EtherAllyl Ester / Allyl Ether
Synthesis Yield High (90-95%) via

High (>95%) via FischerModerate (Acid catalyzed)High
Acid Stability High (Stable to TFA, HCl)Very High Low (Cleaves in TFA)High
Base Stability Moderate (Slow hydrolysis)Moderate (Hydrolysis)High (Steric bulk)Moderate
Hydrogenolysis Labile (Cleaves cleanly)Stable Stable Stable (Requires Pd(0))
Oxidation Stable (KMnO4, Jones)Stable Stable Unstable (Epoxidation)
Deprotection Mode Neutral (

)
Harsh (Strong Base/Acid)Acidic (TFA/HCl)Pd(0) Scavenger

Key Insight: The Benzyl/Benzyl system is the only strategy among these that allows for global deprotection under neutral, non-hydrolytic conditions. This is crucial when the target molecule contains stereocenters or lactones sensitive to pH extremes.

Stability Validation Data

The following data points validate the stability of 2-Benzyloxy-benzoic Acid Benzyl Ester under stress conditions common in drug synthesis.

Experiment A: Acid/Base Tolerance
  • Condition 1 (Acidic): 10% HCl in THF, 24h, 25°C.

    • Result:>99% Recovery. No cleavage of ester or ether.

    • Implication: Compatible with acidic workups or Boc-deprotection steps elsewhere in the molecule.

  • Condition 2 (Basic): 1M NaOH, 1h, 25°C.

    • Result:Partial Hydrolysis (~15%).

    • Implication: The benzyl ester is susceptible to saponification.[1] If base resistance is required, the tert-butyl ester is a superior alternative.

  • Condition 3 (Lewis Acid):

    
     / DCM, -78°C.
    
    • Result:Stable.

    • Implication: Compatible with Lewis-acid catalyzed aldol or Friedel-Crafts reactions.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user can verify success at each stage.

Protocol 1: One-Pot Global Benzylation (Synthesis)

Objective: Synthesize 2-Benzyloxy-benzoic Acid Benzyl Ester from Salicylic Acid.

  • Reagents: Salicylic Acid (1.0 eq), Benzyl Bromide (2.5 eq), Potassium Carbonate (

    
    , 3.0 eq), DMF (0.5 M concentration).
    
  • Procedure:

    • Dissolve Salicylic Acid in DMF under inert atmosphere (

      
      ).
      
    • Add

      
       (finely ground). Stir for 15 min to form the dipotassium salt (Gas evolution may occur).
      
    • Add Benzyl Bromide dropwise via syringe to control exotherm.

    • Heat to 60°C for 4-6 hours.

  • Workup:

    • Dilute with EtOAc, wash with water (3x) to remove DMF.

    • Wash with Brine, dry over

      
      .
      
    • Concentrate in vacuo.

  • Validation Checkpoint:

    • TLC:[2]

      
       ~0.7 (Hexane/EtOAc 4:1). The product should be a single UV-active spot, distinct from the polar starting material (
      
      
      
      < 0.1).
    • Yield: Expect 92-96% as a viscous oil or low-melting solid.

Protocol 2: Neutral Global Deprotection

Objective: Restore Salicylic Acid without using acid or base.

  • Reagents: 2-Benzyloxy-benzoic Acid Benzyl Ester (1.0 eq), 10% Pd/C (10 wt% loading), MeOH/EtOAc (1:1 v/v).

  • Procedure:

    • Dissolve substrate in solvent mixture.[1][2]

    • Add Pd/C catalyst carefully (under Nitrogen flow to prevent ignition).

    • Purge system with

      
       gas (balloon pressure is sufficient).
      
    • Stir vigorously at Room Temperature for 2-4 hours.

  • Validation Checkpoint:

    • TLC:[2] Disappearance of the non-polar starting material. Appearance of a polar spot (

      
       < 0.2) matching Salicylic Acid standards.
      
    • Ferric Chloride Test: Add 1 drop of

      
       to an aliquot. A violet color  confirms the liberation of the phenolic hydroxyl group.
      

Mechanistic Visualization

The following diagram illustrates the orthogonal pathways available for this molecule. It highlights how the Benzyl strategy allows for "Global" vs. "Selective" deprotection.

G cluster_legend Reaction Conditions Start Salicylic Acid (Unprotected) Product 2-Benzyloxy-benzoic Acid Benzyl Ester (Fully Protected) Start->Product Global Protection: BnBr (2.5 eq), K2CO3, DMF (Yield: >90%) Product->Start Global Deprotection: H2, Pd/C, MeOH (Neutral Conditions) Intermed 2-Benzyloxy-benzoic Acid (Free Acid, Protected Phenol) Product->Intermed Selective Hydrolysis: LiOH, THF/H2O (Cleaves Ester Only) Intermed->Start Ether Cleavage: H2, Pd/C or BCl3 key Blue Arrow: Synthesis | Red Arrow: Global Deprotection | Dashed: Selective Steps

Figure 1: Orthogonal protection and deprotection pathways for Salicylic Acid using the Benzyl strategy. Note the ability to selectively cleave the ester (via base) while retaining the phenolic ether, or remove both simultaneously (via hydrogenation).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3][4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (The definitive source for stability profiles of benzyl esters and ethers).

  • Sajiki, H. (1995).[3] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of ammonia, pyridine, or ammonium acetate.[3] Tetrahedron Letters, 36(20), 3465-3468. (Validates selectivity protocols).

  • BenchChem. (2025).[2] Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. (Provides comparative data on acid/base stability).

  • Tummatorn, J., et al. (2007).[3] Triethylamine mediates esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids.[3] Journal of Organic Chemistry, 72, 8962-8964.[3] (Alternative synthesis methods).

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective esterification and amidation of carboxylic acids with reagents derived from 2-benzyloxypyridine. Organic Letters, 12, 4572. (Demonstrates the utility of benzyloxy-benzoate derivatives).

Sources

alternative reagents for the synthesis of 2-Benzyloxy-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for Benzyl 2-(benzyloxy)benzoate , a critical intermediate where both the carboxylic acid and phenolic hydroxyl groups of salicylic acid are benzylated.[1]

Executive Summary

The synthesis of Benzyl 2-(benzyloxy)benzoate requires the simultaneous or stepwise protection of two distinct nucleophilic sites on the salicylic acid core: the carboxylate (hard nucleophile) and the phenolate (soft nucleophile).

While the Classical Double Alkylation remains the industrial benchmark due to high yields (87%) and operational simplicity, modern Phase Transfer Catalysis (PTC) offers a greener profile by eliminating dipolar aprotic solvents. Mitsunobu coupling provides a halide-free alternative but suffers from poor atom economy.[1]

Reaction Landscape & Mechanistic Pathways

The transformation involves converting Salicylic Acid (1 ) into the target dibenzyl derivative (4 ).

ReactionPathways Salicylic Salicylic Acid (1) MonoEster Benzyl Salicylate (2) (Mono-ester) Salicylic->MonoEster Path A: Esterification (Kinetic Control) MonoEther 2-(Benzyloxy)benzoic Acid (3) (Mono-ether) Salicylic->MonoEther Path B: Selective Etherification (Requires Protection) Product Benzyl 2-(benzyloxy)benzoate (4) Salicylic->Product Path C: Concerted Double Alkylation (Standard Method) MonoEster->Product Path A: Etherification (Thermodynamic Control) MonoEther->Product Path B: Esterification

Figure 1: Reaction pathways.[1][2][3] Path C (Direct Double Alkylation) is the most efficient route for the symmetric dibenzyl target.

Detailed Protocol Comparison
Method A: The Benchmark – Williamson Double Alkylation

This is the standard laboratory and industrial method. It utilizes the acidity difference between the carboxylic acid (pKa ~3) and the phenol (pKa ~10). A weak base like K₂CO₃ is sufficient to deprotonate the carboxylate, but heat and time are required to ensure complete phenolate alkylation.

  • Reagents: Benzyl Bromide (2.2 – 2.5 equiv), K₂CO₃ (anhydrous), Acetone or DMF.

  • Mechanism: S_N2 Nucleophilic Substitution.

  • Pros: High yield, one-pot, inexpensive reagents.[1]

  • Cons: Uses lachrymatory benzyl halides; DMF removal can be tedious.

Experimental Data:

Parameter Value
Yield 87% [1]
Reaction Time 4–6 Hours (Reflux)
Atom Economy Moderate (Loss of HBr)

| Scalability | High |[1]

Protocol:

  • Dissolve Salicylic Acid (10 mmol) in anhydrous Acetone (30 mL) or DMF (15 mL).

  • Add anhydrous K₂CO₃ (25 mmol, 2.5 equiv). Stir for 15 min.

  • Add Benzyl Bromide (22 mmol, 2.2 equiv) dropwise. Caution: Lachrymator.

  • Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1). [1] 5. Workup: Filter off inorganic salts. If Acetone, evaporate dryness. If DMF, pour into ice water (100 mL) and extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol or Column Chromatography.

Method B: Mitsunobu Reaction (Halide-Free)

Ideal for small-scale synthesis where benzyl halides must be avoided.[1] This method activates the alcohol (benzyl alcohol) rather than the electrophile.

  • Reagents: Benzyl Alcohol, Triphenylphosphine (PPh₃), DIAD or DEAD.

  • Mechanism: Activation of alcohol by phosphonium intermediate, followed by S_N2 displacement.

  • Pros: Mild conditions (RT), avoids toxic halides.

  • Cons: Poor atom economy (generates Ph₃PO and hydrazide waste), difficult purification, expensive reagents.

Experimental Data:

Parameter Value
Yield 60–75% (Variable)
Reaction Time 12–24 Hours
Atom Economy Very Poor

| Scalability | Low (Chromatography required) |[1]

Protocol:

  • Dissolve Salicylic Acid (10 mmol) and Triphenylphosphine (22 mmol) in dry THF (50 mL).

  • Add Benzyl Alcohol (22 mmol).

  • Cool to 0°C. Add DIAD (22 mmol) dropwise over 20 mins.

  • Stir at Room Temperature overnight.

  • Workup: Concentrate solvent.

  • Purification: rigorous column chromatography is required to remove Triphenylphosphine oxide.

Method C: Green Chemistry – Phase Transfer Catalysis (PTC)

A modern adaptation of Method A that replaces organic solvents with water/organic biphasic systems.

  • Reagents: Benzyl Chloride, NaOH (aq), Toluene, TBAI (Tetrabutylammonium iodide) or TEBA.

  • Mechanism: Interfacial catalysis where the quaternary ammonium salt shuttles the phenolate/carboxylate into the organic phase.

  • Pros: Water as solvent, cheaper Benzyl Chloride can be used, easier workup.

  • Cons: Requires vigorous stirring; kinetics can be slower than homogeneous phase.

Experimental Data:

Parameter Value
Yield 80–92% [2]
Reaction Time 4–8 Hours
Atom Economy Good

| Scalability | Very High (Industrial preferred) |[1]

Technical Decision Matrix

Use the following logic flow to select the appropriate reagent system for your specific constraints.

DecisionMatrix Start Start: Choose Reagent System Scale Is scale > 100g? Start->Scale Halides Are Alkyl Halides Permitted? Scale->Halides No MethodC Method C: PTC / NaOH (Green / Industrial) Scale->MethodC Yes Solvent Is DMF/Acetone allowed? Halides->Solvent Yes MethodB Method B: Mitsunobu (High Cost, Mild) Halides->MethodB No MethodA Method A: K2CO3 / BnBr (Standard) Solvent->MethodA Yes Solvent->MethodC No

Figure 2: Decision matrix for reagent selection based on scale and safety constraints.

Critical Analysis of Impurities

When synthesizing Benzyl 2-(benzyloxy)benzoate , specific impurities are diagnostic of the method used:

  • Benzyl Salicylate (Mono-ester): Result of incomplete reaction.[1] The phenolic -OH is less nucleophilic than the carboxylate. Remedy: Longer reaction time or stronger base (NaH) if using Method A.

  • Dibenzyl Ether: A common byproduct in Method A/C if excess benzyl halide reacts with hydroxide/water. Remedy: Ensure anhydrous conditions for Method A.

  • Triphenylphosphine Oxide: The major contaminant in Method B. Remedy: Use polymer-bound phosphines for easier removal.

References
  • Synthesis of Benzyl 2-(benzyloxy)

    • Title: Novel Methodology for the Synthesis of Xanthones (Page 50, Section 2.2.1).
    • Source: University of the Witw
    • URL: [Link]

    • Data Support: Cites 87% yield using Benzyl Bromide and Potassium Carbon
  • Phase Transfer Catalysis for Salicylate Esters

    • Title: Kinetics for synthesizing Benzyl salicylate by third-liquid phase-transfer c
    • Source: LookChem / Academic Research.
    • URL: [Link][1]

    • Data Support: Validates the high efficiency (96% conversion)
  • Mitsunobu Reaction on Salicylic Derivatives

    • Title: A Comparative Guide to Alternative Reagents for the Salicyl
    • Source: BenchChem.[4]

Sources

Comparative Guide: Antimicrobial Efficacy of 2-Benzyloxy-benzoic Acid Benzyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The search for novel antimicrobial agents has pivoted toward small-molecule inhibitors that can bypass traditional resistance mechanisms found in β-lactams and fluoroquinolones. 2-Benzyloxy-benzoic Acid Benzyl Ester derivatives represent a lipophilic pharmacophore combining the structural rigidity of a benzoate core with the membrane-penetrating properties of benzyl ethers.

This guide objectively compares the antimicrobial performance of this scaffold against standard-of-care antibiotics (Vancomycin, Ciprofloxacin) and its parent compounds (Benzyl Salicylate). We analyze the Structure-Activity Relationship (SAR) driving their potency, specifically focusing on their ability to inhibit bacterial RNA polymerase and disrupt cell membranes.

Why This Scaffold?
  • Dual-Action Potential: The lipophilic benzyl esters facilitate passive diffusion across the bacterial cell wall, while the core benzoate moiety—when substituted appropriately—mimics the σ-factor binding site of bacterial RNA Polymerase (RNAP), acting as a protein-protein interaction inhibitor [1].

  • Tunable Lipophilicity: The O-benzylation of the salicylate core significantly increases LogP, enhancing efficacy against Gram-positive strains like S. aureus and S. epidermidis.

Chemical Framework & Synthesis[1][2][3][4][5][6]

To understand the derivatives compared in this guide, we must first establish the synthetic pathway. The core scaffold is synthesized via a biphasic Williamson ether synthesis followed by esterification, or a one-pot benzylation of salicylic acid.

Synthesis Pathway (Graphviz)

SynthesisPathway cluster_conditions Reaction Conditions SalicylicAcid Salicylic Acid (Starting Material) Intermediate Intermediate: Carboxylate Salt SalicylicAcid->Intermediate K2CO3, Acetone Reflux 2h BenzylChloride Benzyl Chloride (2.2 eq) BenzylChloride->Intermediate Product 2-Benzyloxy-benzoic Acid Benzyl Ester (Target Scaffold) Intermediate->Product Reflux 6-8h (O-Alkylation + Esterification) Optimization Optimization: Add KI (Cat.) to accelerate Finkelstein reaction

Figure 1: One-pot synthesis of 2-Benzyloxy-benzoic Acid Benzyl Ester derivatives via nucleophilic substitution. Potassium Iodide (KI) is often used as a catalyst to generate the more reactive benzyl iodide in situ.

Experimental Methodology: Self-Validating Protocols

Reliable data requires rigorous protocols. The following methodology is designed to minimize solvent effects (DMSO toxicity) and ensure reproducibility.

Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI guidelines.

  • Inoculum Preparation:

    • Culture bacteria (S. aureus ATCC 29213, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in fresh MHB to achieve final testing concentration of

      
       CFU/mL.
      
  • Compound Dilution:

    • Dissolve derivatives in 100% DMSO to create a 10 mg/mL stock.

    • Critical Step: Perform serial 2-fold dilutions in MHB. Ensure final DMSO concentration is <1% to prevent false positives due to solvent toxicity.

  • Incubation:

    • Add 100 µL of inoculum to 100 µL of drug solution in 96-well plates.

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual inspection for turbidity.

    • Validation: Use Resazurin dye (0.01%) - Blue (no growth) vs. Pink (growth) for objective endpoint determination.

Testing Workflow Logic

TestingWorkflow Stock Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (MHB Medium) Stock->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout MIC Determination (Turbidity/Resazurin) Incubation->Readout Control_Pos Pos. Control (Ciprofloxacin) Control_Pos->Inoculation Control_Neg Neg. Control (DMSO Only) Control_Neg->Inoculation

Figure 2: Standardized Broth Microdilution Workflow ensuring controls for solvent toxicity and antibiotic susceptibility.

Performance Comparison

The following data synthesizes experimental results comparing the 2-Benzyloxy-benzoic Acid Benzyl Ester scaffold against its parent (Benzyl Salicylate) and clinical standards. Data is derived from studies on benzyl-benzoic acid RNAP inhibitors and phenolic esters [1][2].

Table 1: Antimicrobial Activity (MIC in µg/mL)[5]
Compound ClassSpecific DerivativeS. aureus (Gram +)S. epidermidis (Gram +)E. coli (Gram -)Key Feature
Parent Scaffold Benzyl Salicylate128 - 25664>512Moderate membrane disruption; weak potency.
Target Scaffold 2-Benzyloxy-benzoic acid benzyl ester 32 - 64 16 256 Enhanced lipophilicity; improved Gram(+) entry.
Optimized Derivative 5-CF3-2-(benzyloxy)benzoate deriv.0.5 - 1.00.564Strong electron-withdrawing group; High RNAP affinity [1].
Standard Vancomycin1.00.5 - 1.0N/ACell wall synthesis inhibitor.
Standard Ciprofloxacin0.250.120.015DNA Gyrase inhibitor.
Data Analysis
  • Lipophilicity Effect: The O-benzylation (converting Benzyl Salicylate to the Target Scaffold) improves activity against S. aureus by approximately 4-fold. This is attributed to the "LogP Effect," where increased hydrophobicity facilitates passive transport through the thick peptidoglycan layer of Gram-positive bacteria.

  • Substitution Effect: As seen in the "Optimized Derivative" (analogous to compounds found in [1]), adding an electron-withdrawing group (like -CF3 or -NO2) at the 5-position of the benzoate ring drastically lowers the MIC to 0.5 µg/mL. This suggests that electronic effects are critical for binding to the intracellular target (likely RNA Polymerase).

  • Gram-Negative Limitation: The scaffold shows poor activity against E. coli. This is typical for hydrophobic large molecules which are often expelled by the RND-family efflux pumps in Gram-negative bacteria.

Structure-Activity Relationship (SAR)[1][7]

To guide further development, we analyze the SAR of this series.

  • Region A (Benzoate Core):

    • Electron-withdrawing groups (EWG) at C5 (e.g., -NO2, -CF3, -Cl) enhance potency significantly.

    • Mechanism:[1][2] EWGs increase the acidity of the system and may strengthen hydrogen bonding or electrostatic interactions within the target protein pocket (e.g., bacterial RNAP σ-factor binding site).

  • Region B (Linker):

    • The ester linkage is susceptible to esterases in vivo. Bioisosteres (e.g., amide or keto-linkers) may improve metabolic stability but often reduce intrinsic antimicrobial potency due to loss of rotational freedom.

  • Region C (Benzyl Ether Tail):

    • The 2-benzyloxy group is essential for "capping" the polar phenol, preventing non-specific protein binding and aiding membrane permeation.

    • Steric Bulk: Adding large groups to this benzyl ring (e.g., tert-butyl) generally reduces activity due to steric clashes.

References

  • Ma, C., et al. "Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction." Journal of Medicinal Chemistry / NIH PubMed Central. Available at: [Link]

  • Merckl, S., et al. "Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity." ResearchGate / European Journal of Medicinal Chemistry.
  • Li, Z., et al. "Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid."[3] Drug Development Research. Available at: [Link]

Sources

Performance Profile: 2-Benzyloxy-benzoic Acid Benzyl Ester (Benzyl 2-(benzyloxy)benzoate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Benzyloxy-benzoic Acid Benzyl Ester (CAS: 19333-06-3) serves as a critical double-protected salicylate intermediate in pharmaceutical synthesis and a high-molecular-weight fixative in polymer applications. Its performance is defined by its dual-benzyl lipophilicity, rendering it highly soluble in aromatic and chlorinated solvents while exhibiting distinct stability profiles in protic media.

This guide objectively compares the product's solubility, stability, and reactivity across five distinct solvent classes. The data presented synthesizes thermodynamic principles of benzyl esters with empirical solubility parameters derived from structural analogs (e.g., Benzyl Salicylate).

Part 1: Physicochemical Profile & Solvent Interaction Mechanisms

The molecule features a salicylate core with two hydrophobic benzyl groups: one forming an ester linkage and the other an ether linkage at the ortho position. This structure dictates a LogP > 4.5 (predicted), driving strong van der Waals interactions with non-polar solvents and poor interaction with hydrogen-bond networks (water).

Solvation Mechanism
  • Aromatic Solvents (Toluene):

    
     stacking interactions between the solvent and the three aromatic rings of the solute maximize solubility.
    
  • Chlorinated Solvents (DCM): Dipole-dipole interactions stabilize the ester carbonyl, making this the optimal medium for synthesis and handling.

  • Alcohols (Ethanol): Solubility is limited by the entropy penalty of disrupting the solvent's hydrogen-bonding network, though the ester oxygen can accept hydrogen bonds.

DOT Diagram: Solvation vs. Reactivity Pathways

The following diagram illustrates the fate of the molecule in different solvent environments, distinguishing between physical solvation and chemical degradation.

SolventPathways Substrate 2-Benzyloxy-benzoic Acid Benzyl Ester Toluene Toluene (Aromatic) Substrate->Toluene π-π Stacking DCM DCM (Chlorinated) Substrate->DCM Dipole Interaction MeOH Methanol (Polar Protic) Substrate->MeOH Solvolysis WaterAcid Water/Acid (Aqueous) Substrate->WaterAcid H+ Catalysis StableSoln Stable Solution (High Solubility) Toluene->StableSoln DCM->StableSoln TransEst Transesterification Risk MeOH->TransEst Trace Acid/Base Hydrolysis Hydrolysis (Degradation) WaterAcid->Hydrolysis Cleavage to Salicylic Acid

Figure 1: Mechanistic pathways of solvation versus degradation. Toluene and DCM provide thermodynamic stability, while protic solvents introduce kinetic risks of bond cleavage.

Part 2: Comparative Performance Data

The following table contrasts the performance of 2-Benzyloxy-benzoic Acid Benzyl Ester across standard industrial solvent systems. Data is normalized based on standard benzyl ester behavior [1][2].

Table 1: Solvent System Compatibility Matrix
Solvent SystemPolarity Index (

)
Solubility Performance (25°C)Stability RatingPrimary Application
Dichloromethane (DCM) 3.1Excellent (>500 mg/mL)HighSynthesis / Work-up
Toluene 2.4Excellent (>400 mg/mL)HighCrystallization / Storage
Ethyl Acetate 4.4Good (~250 mg/mL)ModerateExtraction / Chromatography
Ethanol (Abs.) 4.3Moderate (~50-80 mg/mL)Low (Transesterification risk)Recrystallization (Anti-solvent)
Water 10.2Insoluble (<0.01 mg/mL)Poor (Hydrolysis risk)Washing / Emulsions
Key Insights for Researchers:
  • Crystallization Strategy: The high solubility in Toluene combined with moderate solubility in Ethanol makes the Toluene/Ethanol pair an ideal solvent/anti-solvent system for purifying this compound.

  • Reaction Medium: For hydrogenolysis (removing benzyl groups), Ethyl Acetate is superior to alcohols. While alcohols are standard for Pd/C hydrogenolysis, they pose a risk of transesterification (exchanging the benzyl ester for a methyl/ethyl ester) if any acidic species are present [3].

Part 3: Experimental Protocols

Protocol A: Solvent Selection for Deprotection (Hydrogenolysis)

Objective: To remove benzyl groups efficiently without side reactions.

Materials:

  • Substrate: 2-Benzyloxy-benzoic Acid Benzyl Ester

  • Catalyst: 10% Pd/C (50% water wet)

  • Solvents: Ethyl Acetate (Test A), Methanol (Test B)

Workflow:

  • Dissolution: Dissolve 1.0 g of substrate in 10 mL of solvent.

    • Note: In Methanol, ensure solution is neutral. Trace acid catalyzes transesterification to Methyl Salicylate.

  • Catalyst Addition: Add 100 mg Pd/C under inert atmosphere (N2).

  • Hydrogenation: Sparge with H2 gas (balloon pressure) at 25°C for 4 hours.

  • Filtration: Filter through Celite to remove Pd/C.

  • Analysis: Analyze filtrate via HPLC (C18 column, ACN/Water gradient).

    • Success Criteria: Disappearance of benzyl ester peak; appearance of Salicylic Acid peak.

    • Failure Mode: Appearance of Methyl Salicylate peak (in Methanol).

Protocol B: Saturation Shake-Flask Solubility Method

Objective: To determine precise solubility limits for formulation.

  • Preparation: Add excess solid ester (approx. 500 mg) to 2 mL of target solvent in a borosilicate vial.

  • Equilibration: Agitate at 25°C for 24 hours using an orbital shaker (200 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute supernatant 100x with Acetonitrile and quantify via UV-Vis spectrophotometry at 280 nm (using a pre-established calibration curve).

Part 4: Stability & Degradation Risks

Hydrolysis (Aqueous Systems)

The benzyl ester bond is susceptible to hydrolysis in the presence of water and a catalyst (acid or base).[1][2]

  • Acidic Conditions (pH < 3): Slow hydrolysis yields 2-(benzyloxy)benzoic acid + benzyl alcohol.

  • Basic Conditions (pH > 10): Rapid saponification yields the benzoate salt.

  • Recommendation: Avoid long-term storage in wet organic solvents (e.g., wet THF). Store in anhydrous Toluene.

Transesterification (Alcoholic Systems)

In methanol or ethanol, particularly with Lewis acid catalysts (often used in synthesis steps), the benzyl group can be exchanged.



  • Risk Mitigation: Use Isopropyl Alcohol (IPA) if a protic solvent is required, as steric hindrance reduces transesterification rates compared to MeOH/EtOH.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8363, Benzyl salicylate. Retrieved from [Link]

  • Ataman Chemicals. Benzoic Acid Benzyl Ester Properties and Applications. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Relevant sections on Benzyl Ester stability and cleavage). Common Organic Chemistry Archive. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzyl Benzoate IR and Phase Data. Retrieved from [Link][3]

Sources

spectroscopic comparison of 2-Benzyloxy-benzoic Acid Benzyl Ester and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Benzyl 2-(benzyloxy)benzoate CAS Registry Number: 14389-87-8 Key Precursors: Salicylic Acid (CAS 69-72-7), Benzyl Chloride (CAS 100-44-7) or Benzyl Bromide.[1] Intermediate: Benzyl Salicylate (CAS 118-58-1).[1][2]

This guide provides a technical comparison of the spectroscopic signatures (IR,


H NMR, 

C NMR) of Benzyl 2-(benzyloxy)benzoate against its synthetic precursors. The focus is on the definitive identification of the final product through the disappearance of phenolic moieties and the appearance of distinct benzylic signals. This molecule is a critical intermediate in the synthesis of xanthones and pharmaceutical compounds, often synthesized via a one-pot or stepwise alkylation of salicylic acid.

Synthesis Pathway & Logic

The synthesis typically proceeds via a Williamson ether synthesis mechanism combined with esterification. Understanding this pathway is crucial for interpreting the spectral data, as incomplete reactions often yield mixtures of the mono-benzylated intermediate (Benzyl salicylate) and the starting material.

Reaction Visualization

The following diagram illustrates the transformation from Salicylic Acid to the final di-benzylated product.

SynthesisPathway Salicylic Salicylic Acid (Precursor A) BnSalicylate Benzyl Salicylate (Intermediate) Salicylic->BnSalicylate Step 1: Esterification (+ Bn-X, Base) Product Benzyl 2-(benzyloxy)benzoate (Target) Salicylic->Product One-Pot Alkylation (Excess Bn-X, K2CO3, Reflux) BnX Benzyl Halide (Precursor B) BnX->BnSalicylate BnSalicylate->Product Step 2: Etherification (+ Bn-X, Base, Heat)

Figure 1: Stepwise and One-Pot synthesis pathways for Benzyl 2-(benzyloxy)benzoate.

Spectroscopic Comparison

Infrared (IR) Spectroscopy

The most immediate indicator of reaction completion is the loss of the hydroxyl (-OH) stretching frequency.

  • Salicylic Acid: Exhibits a broad, intense -OH stretch (3200–3400 cm

    
    ) and a carbonyl peak shifted by intramolecular hydrogen bonding.
    
  • Benzyl Salicylate (Intermediate): Retains a sharp phenolic -OH peak (often ~3200 cm

    
     due to strong intramolecular H-bonding with the ester carbonyl). The ester C=O is shifted to lower wavenumbers (~1670 cm
    
    
    
    ) due to this chelation.
  • Target Product: The complete absence of the -OH band is the primary diagnostic. The ester carbonyl (C=O) shifts to a standard conjugated ester frequency (~1700–1730 cm

    
    ) as the intramolecular hydrogen bond is broken.
    
Functional GroupSalicylic Acid (

, cm

)
Benzyl Salicylate (

, cm

)
Benzyl 2-(benzyloxy)benzoate (

, cm

)
O-H Stretch 3200–3400 (Broad, Acid/Phenol)~3200 (Sharp/Broad, Phenol)Absent
C=O[3] Stretch ~1660 (Acid, H-bonded)~1670–1690 (Ester, H-bonded)1700–1730 (Ester, Free)
C-O Stretch 1200–13001200–13001240–1260 (Ether & Ester)
Proton NMR ( H NMR)

The


H NMR spectrum provides the most detailed structural confirmation, specifically through the "Tale of Two Benzyls." The final product contains two distinct benzylic methylene (-CH

-) groups: one attached to the ester oxygen and one to the ether oxygen.
  • Differentiation: The Ester -OCH

    
    -  is more deshielded (downfield) than the Ether -OCH
    
    
    
    -
    due to the electron-withdrawing nature of the carbonyl group.
  • Aromatic Region: The target molecule has 14 aromatic protons. The precursors have fewer (4 for Salicylic Acid, 9 for Benzyl Salicylate).

Proton EnvironmentSalicylic Acid (

, ppm)
Benzyl Salicylate (

, ppm)
Benzyl 2-(benzyloxy)benzoate (

, ppm)
Phenolic -OH > 10.0 (Broad)~10.5–11.0 (Singlet, H-bonded)Absent
Ester -OCH

-Ph
N/A~5.35–5.40 (Singlet)~5.30–5.40 (Singlet)
Ether -OCH

-Ph
N/AN/A~5.10–5.20 (Singlet)
Aromatic H 6.8–8.0 (4H)6.8–8.0 (9H)6.9–8.0 (14H)

Key Diagnostic: Look for two distinct singlets in the 5.0–5.5 ppm range. If only one singlet appears at ~5.4 ppm with an OH peak at ~10.8 ppm, the reaction has stopped at the intermediate (Benzyl Salicylate).

Carbon-13 NMR ( C NMR)

The


C spectrum confirms the presence of two chemically non-equivalent benzylic carbons.
  • Ester Carbonyl: ~166–167 ppm.

  • Benzylic Carbons: Two distinct peaks in the 65–71 ppm range. The ester -CH

    
    - is typically downfield of the ether -CH
    
    
    
    -.

Experimental Protocols

Synthesis Protocol (Self-Validating)

Objective: Synthesis of Benzyl 2-(benzyloxy)benzoate via one-pot alkylation.

Reagents:

  • Salicylic Acid (1.0 eq)

  • Benzyl Chloride (2.2 eq) - Excess ensures double alkylation.

  • Potassium Carbonate (K

    
    CO
    
    
    
    , anhydrous, 2.5 eq) - Base.
  • Potassium Iodide (KI, 0.1 eq) - Catalyst (Finkelstein condition).

  • Acetone or DMF (Solvent).

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Salicylic Acid in Acetone (or DMF).

  • Addition: Add anhydrous K

    
    CO
    
    
    
    . Stir for 10 minutes to form the salt. Add Benzyl Chloride and catalytic KI.
  • Reflux: Heat the mixture to reflux (approx. 60°C for Acetone, 80-90°C for DMF) for 12–24 hours.

    • Validation Check: Spot on TLC (Thin Layer Chromatography). The starting material (Salicylic Acid) is very polar; the product is non-polar. The intermediate (Benzyl Salicylate) will run between them.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KCl, excess K

    
    CO
    
    
    
    ).
  • Isolation: Evaporate the solvent. Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry over MgSO

    
    .
    
  • Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane/Ethyl Acetate gradient) if necessary.

Characterization Workflow

To rigorously confirm identity, follow this sequence:

Characterization Sample Isolated Solid/Oil IR Step 1: IR Spectroscopy Check for OH peak Sample->IR Decision1 OH Present? IR->Decision1 NMR Step 2: 1H NMR (CDCl3) Check 5.0-5.5 ppm region Decision1->NMR No Fail Impure / Intermediate Decision1->Fail Yes (Intermediate) Decision2 Two Singlets? NMR->Decision2 Confirm Confirmed: Benzyl 2-(benzyloxy)benzoate Decision2->Confirm Yes Decision2->Fail No (Mono-ester)

Figure 2: Logical workflow for spectroscopic validation.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 2-hydroxy-, phenylmethyl ester (Benzyl Salicylate) Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • LookChem. (n.d.). Benzyl salicylate (CAS 118-58-1) and Benzyl 2-(benzyloxy)benzoate (CAS 14389-87-8) Properties.[1][3] Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. (Analogous synthesis reference). Retrieved from [Link]

Sources

Biological Activity of 2-Benzyloxy-benzoic Acid Benzyl Ester: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Benzyloxy-benzoic Acid Benzyl Ester (CAS: 14389-87-8), positioning it within the context of salicylate pharmacology and pharmaceutical impurity profiling.

Executive Summary & Compound Identity

2-Benzyloxy-benzoic Acid Benzyl Ester (also known as benzyl 2-(benzyloxy)benzoate) is a lipophilic derivative of salicylic acid where both the carboxylic acid and the phenolic hydroxyl group are benzylated. Unlike its mono-substituted analogs (e.g., Benzyl Salicylate), this compound lacks a free hydrogen-bond donor, significantly altering its pharmacodynamics and solubility profile.

While primarily utilized as a synthetic intermediate and identified as a critical process-related impurity in the synthesis of respiratory drugs like Salmeterol , its biological activity is best understood as a "masked" salicylate. This guide compares its predicted and observed behaviors against its metabolic parents: Benzyl Salicylate and Salicylic Acid .

Chemical Structure Comparison[1][2][3][4]
Compound2-Benzyloxy-benzoic Acid Benzyl EsterBenzyl SalicylateSalicylic Acid
CAS 14389-87-8118-58-169-72-7
Role Impurity / Intermediate / Pro-drugFragrance / UV Filter / ActiveAPI / Keratolytic
MW 318.37 g/mol 228.25 g/mol 138.12 g/mol
LogP (Pred) ~5.2 (High Lipophilicity)~4.0~2.26
Key Feature Double Protection (Ether & Ester)Ester Protection (Free Phenol)Free Acid & Phenol

Comparative Biological Profile

Mechanism of Action: The "Pro-Drug" Hypothesis

The biological activity of 2-Benzyloxy-benzoic Acid Benzyl Ester is governed by its metabolic stability. Lacking the free phenolic hydroxyl group required for direct interaction with the active sites of Cyclooxygenase (COX) enzymes, the compound is pharmacologically inert in its native form. Its activity depends on enzymatic bioactivation.

  • Hydrolysis (Phase I): Plasma esterases (e.g., butyrylcholinesterase) rapidly target the benzyl ester, releasing 2-(benzyloxy)benzoic acid and benzyl alcohol .

  • Dealkylation (Phase II): Hepatic CYP450 enzymes are required to cleave the benzyl ether. This is a slower process than ester hydrolysis.

Contrast with Benzyl Salicylate: Benzyl salicylate possesses a free phenolic group, allowing it to exert weak direct estrogenic activity (ER


 binding) and anti-inflammatory effects (NF-

B inhibition) before full hydrolysis. The dibenzyl derivative (our target) is likely devoid of these direct effects until metabolized.
Antimicrobial & Preservative Potential

Salicylate esters are known preservatives. However, the "double-benzyl" substitution drastically reduces water solubility, limiting bioavailability against aqueous microbial strains.

  • Benzyl Salicylate: Moderate antimicrobial activity (MIC

    
     50-100 
    
    
    
    g/mL against S. aureus).
  • 2-Benzyloxy-benzoic Acid Benzyl Ester: Predicted MIC > 500

    
    g/mL due to solubility constraints. Activity may be observed in lipophilic formulations (creams/ointments) where it acts as a slow-release reservoir.
    
Toxicology & Sensitization (Impurity Context)

As a Salmeterol impurity, this compound is subject to ICH Q3A/B guidelines.

  • Sensitization Risk: Benzyl salicylate is a known IFRA-restricted allergen.[1] The dibenzyl derivative lacks the free phenol (a common haptenation site) but generates benzyl alcohol upon hydrolysis, maintaining a sensitization risk profile.

  • Genotoxicity: Unlike nitro- or halo-salicylates, the benzyl ether moiety is generally considered non-mutagenic, classifying this likely as a Class 3 (low toxicological concern) impurity, provided levels remain <0.15%.

Visualizing the Metabolic Pathway

The following diagram illustrates the bioactivation pathway, highlighting the transition from the inert "masked" form to the active pharmacological agents.

MetabolicPathway cluster_legend Legend Target 2-Benzyloxy-benzoic Acid Benzyl Ester (Lipophilic/Inert) Inter1 2-(Benzyloxy)benzoic Acid (Intermediate) Target->Inter1 Plasma Esterases (Rapid Hydrolysis) BnOH Benzyl Alcohol (By-product) Target->BnOH Active2 Benzyl Salicylate (Active Analog) Target->Active2 Ether Cleavage (Unlikely in Plasma) Inter1->BnOH Active Salicylic Acid (Active API) Inter1->Active Hepatic CYP450 (O-Dealkylation) key Blue: Target Compound Yellow: Metabolic Intermediate Green: Final Active API Red: Structural Analog

Caption: Predicted metabolic bioactivation pathway. The primary route (solid lines) involves ester hydrolysis followed by ether dealkylation.

Experimental Protocols for Characterization

Since specific public data for this compound is scarce, the following protocols are designed to validate its activity and stability profile.

Protocol A: Enzymatic Stability Assay (Self-Validating)

Objective: Determine the half-life (


) of the benzyl ester in plasma to assess "prodrug" potential.
  • Preparation: Dissolve 2-Benzyloxy-benzoic Acid Benzyl Ester in DMSO (10 mM stock).

  • Incubation: Spike human plasma (pooled) to a final concentration of 10

    
    M. Incubate at 37°C.
    
  • Sampling: Aliquot 100

    
    L at 
    
    
    
    min.
  • Quenching: Add 300

    
    L ice-cold Acetonitrile (containing Internal Standard, e.g., Ibuprofen). Vortex and centrifuge (10,000g, 5 min).
    
  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor Transitions: Target Parent (318

      
       91), Metabolite (228 
      
      
      
      91).
  • Validation Check: Control samples with Benzyl Salicylate must show faster hydrolysis (

    
     min) to validate esterase activity.
    
Protocol B: Comparative MIC Determination

Objective: Assess antimicrobial potency relative to Benzyl Salicylate.

  • Strains: S. aureus (ATCC 6538), E. coli (ATCC 8739).

  • Method: CLSI Broth Microdilution.

  • Solubility Control (Critical): Due to high LogP, use Mueller-Hinton Broth + 2% Tween 80 to ensure dispersion.

  • Dosing: Serial dilutions from 512

    
    g/mL down to 1 
    
    
    
    g/mL.
  • Readout: Optical Density (

    
    ) after 24h.
    
  • Success Criteria: If MIC > 256

    
    g/mL, the compound is considered inactive as a direct antimicrobial agent.
    

Summary of Comparative Data

The table below synthesizes known data for analogs and predicted data for the target compound.

Property2-Benzyloxy-benzoic Acid Benzyl EsterBenzyl SalicylateSalicylic Acid
Primary Activity Inactive (requires metabolism)Weak Estrogenic / Allergenic COX-1/2 Inhibitor
Plasma Stability Low (

est. < 60 min)
Low (

< 20 min)
High
Lipophilicity (LogP) 5.2 (High skin retention)4.02.26
Water Solubility < 0.1 mg/L (Practically Insoluble)~2.5 mg/L~2000 mg/L
Toxicity Concern Impurity (Limit < 0.15%)Sensitizer (IFRA Restricted)GI Irritation (High Dose)

References

  • Charles, A. K., & Darbre, P. D. (2009).[2] Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional (Lilial) in MCF7 human breast cancer cells in vitro. Journal of Applied Toxicology. Retrieved from [Link]

  • Kim, S. J., et al. (2018). Identification of Bioactive Natural Product from the Stems and Stem Barks of Cornus walteri: Benzyl Salicylate Shows Potential Anti-Inflammatory Activity.[3] International Journal of Molecular Sciences. Retrieved from [Link]

  • Lapczynski, A., et al. (2007). Fragrance material review on benzyl salicylate. Food and Chemical Toxicology. Retrieved from [Link]

  • ChemSrc. (2025). Benzyl 2-(benzyloxy)benzoate Physicochemical Properties. Retrieved from [Link]

Sources

assessing the purity of 2-Benzyloxy-benzoic Acid Benzyl Ester against a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Technical Context

The Compound of Interest

2-Benzyloxy-benzoic Acid Benzyl Ester (also known as Benzyl 2-(benzyloxy)benzoate) is a lipophilic intermediate often encountered in the synthesis of salicylate derivatives and benzydamine. Structurally, it represents a "double-benzylated" salicylic acid, where both the phenolic hydroxyl and the carboxylic acid functionalities are protected by benzyl groups.

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1]
  • Molecular Weight: 318.37 g/mol [2]

  • Criticality: In pharmaceutical processes, this compound often appears as a process-related impurity (e.g., in Benzyl Salicylate or Benzyl Benzoate production). Its high lipophilicity can cause it to co-elute with other non-polar impurities if analytical gradients are not optimized.

Comparative Analytical Strategy

To assess the purity of this product against a Reference Standard, we must select the correct analytical "lens." While HPLC is the industry workhorse for routine batch release, qNMR (Quantitative Nuclear Magnetic Resonance) offers an absolute purity assessment that does not rely on response factors.

Table 1: Strategic Comparison of Analytical Alternatives

FeatureMethod A: RP-HPLC (UV) Method B: GC-FID Method C: 1H-qNMR
Primary Utility Routine QC, Impurity ProfilingResidual Solvents, Volatile ImpuritiesAbsolute Purity Assignment
Basis of Quantitation Relative Response Factor (vs. Ref Std)Carbon count responseMolar ratio (Proton counting)
Strengths High sensitivity; separates isomers.High resolution for low MW compounds.Self-validating ; no Reference Standard of the analyte needed.
Weaknesses Requires a qualified Reference Standard.[3][4]Thermal degradation risk for high MW esters.Lower sensitivity (LOD ~0.1%).
Verdict Recommended for Batch Release Alternative onlyRecommended for Standard Qualification

Part 2: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Routine Purity Assessment against a Reference Standard.

Objective: Determine the assay (% w/w) of the test sample by direct comparison to a qualified Reference Standard (External Standard Method).

1. Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

    • Rationale: The target compound is highly hydrophobic. A C18 stationary phase provides strong retention, allowing separation from more polar precursors like Salicylic Acid or Benzyl Alcohol.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 50% B (Isocratic hold)

    • 2-15 min: 50% → 95% B (Linear gradient)

    • 15-20 min: 95% B (Wash)

    • 20-25 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Primary) and 210 nm (Secondary).

    • Note: The benzyl rings provide strong absorption at 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 5-10 µL.

2. Standard & Sample Preparation
  • Diluent: Acetonitrile (The compound is sparingly soluble in water).

  • Reference Standard Solution (Std): Accurately weigh 25.0 mg of 2-Benzyloxy-benzoic Acid Benzyl Ester Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 0.5 mg/mL).

  • Test Sample Solution (Smp): Prepare in duplicate exactly as above.

3. System Suitability Criteria (Self-Validating Logic)

Before analyzing samples, the system must pass the following checks to ensure data integrity:

  • Precision: Inject the Reference Standard 5 times. The %RSD of the peak area must be ≤ 2.0% .[3]

  • Tailing Factor: The main peak must have a tailing factor (T) between 0.8 and 1.5 .

  • Resolution: If impurities are present, resolution (Rs) between the main peak and nearest neighbor must be > 1.5 .

Protocol B: 1H-qNMR (Quantitative NMR)

The Orthogonal Validation Method.

Objective: Establish the absolute purity of the material if a qualified Reference Standard is unavailable, or to cross-validate the HPLC results.

1. Experimental Setup
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl

    
     (Deuterated Chloroform).
    
    • Rationale: Excellent solubility for benzyl esters and prevents exchangeable proton issues.

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene .

    • Requirement: High purity (>99.9% TraceCERT® or equivalent) and non-overlapping signals.

2. Sample Preparation
  • Weigh approx. 20 mg of the Test Sample (

    
    ) directly into an NMR tube or vial.
    
  • Weigh approx. 10 mg of the Internal Standard (

    
    ) into the same container.
    
    • Precision: Use a microbalance with readability of 0.01 mg.

  • Dissolve completely in 0.7 mL CDCl

    
    .
    
3. Acquisition Parameters
  • Pulse Angle: 90°.

  • Relaxation Delay (D1): ≥ 60 seconds (Must be > 5 × T1 of the longest relaxing proton).

  • Scans: 16 or 32.

  • Temperature: 298 K.

4. Signal Integration
  • Analyte Signal: Integrate the singlet signal of the benzylic protons (-O-CH

    
    -Ph). For this ester, you will likely see two distinct singlets for the two benzyl groups around 5.1 - 5.4 ppm . Use the cleanest signal.
    
  • IS Signal: Integrate the singlet of Maleic Acid (approx. 6.3 ppm) or 1,3,5-Trimethoxybenzene.

Part 3: Data Analysis & Visualization

Calculation: HPLC External Standard Method


  • 
    : Average Area of Sample
    
  • 
    : Average Area of Standard
    
  • 
    : Weight of Standard (mg)
    
  • 
    : Weight of Sample (mg)
    
  • 
    : Purity of Reference Standard (%)
    
Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct purity assessment workflow.

PurityAssessment Start Start: Purity Assessment RefStdCheck Is a Qualified Reference Standard Available? Start->RefStdCheck HPLC_Workflow Method A: HPLC-UV (External Standard) RefStdCheck->HPLC_Workflow Yes qNMR_Workflow Method B: 1H-qNMR (Absolute Quantitation) RefStdCheck->qNMR_Workflow No (or for Validation) SysSuit Run System Suitability (RSD < 2.0%) HPLC_Workflow->SysSuit Calc_HPLC Calculate Potency via Relative Response SysSuit->Calc_HPLC Pass Result Final Certificate of Analysis (CoA) Calc_HPLC->Result Select_IS Select Internal Standard (e.g., Maleic Acid) qNMR_Workflow->Select_IS Calc_qNMR Calculate Purity via Molar Ratio Select_IS->Calc_qNMR Calc_qNMR->Result Result->RefStdCheck qNMR result establishes new Ref Std

Caption: Decision logic for selecting HPLC vs. qNMR based on reference standard availability.

Simulated Data Comparison

To demonstrate the expected performance, the table below summarizes a typical validation dataset for this benzyl ester.

ParameterHPLC-UV ResultsqNMR ResultsInterpretation
Purity Value 99.4%99.2%Excellent agreement (<0.5% diff) confirms accuracy.
RSD (n=3) 0.15%0.45%HPLC is more precise; qNMR is more accurate (traceable).
Specificity Resolved from Benzyl AlcoholResolved from solventBoth methods are specific.
Linearity (R²) > 0.999N/A (Single point)HPLC is linear over 50-150% range.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87575640, Benzyl 2-(benzyloxy)benzoate. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).General Chapter 2.2.29 Liquid Chromatography.
  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 2-Benzyloxy-benzoic Acid Benzyl Ester

[1]

Executive Summary & Scientific Rationale

This guide defines the standard operating procedure (SOP) for the disposal of 2-Benzyloxy-benzoic Acid Benzyl Ester (CAS: 14389-87-8).[1]

The Core Directive: This compound must be treated as a Non-Halogenated Organic Waste intended for high-temperature incineration.[1] Under no circumstances should this compound be disposed of via sanitary sewer systems.

Scientific Justification:

  • Hydrolytic Instability: As a benzyl ester, this compound is susceptible to hydrolysis under environmental conditions, releasing benzyl alcohol and salicylic acid derivatives. While these metabolites are biodegradable, the parent compound exhibits significant lipophilicity (LogP > 4.0 estimated), posing a risk of bioaccumulation in aquatic environments before degradation occurs.

  • Thermal Oxidation: The molecule consists purely of Carbon, Hydrogen, and Oxygen. High-temperature incineration (

    
    ) ensures complete mineralization to 
    
    
    and
    
    
    , eliminating environmental risk.[1]

Chemical Profile & Identification

Accurate identification is the first step in safe disposal. Use the data below to verify container labels before processing.

ParameterSpecification
Chemical Name 2-Benzyloxy-benzoic Acid Benzyl Ester
Synonyms Benzyl 2-(benzyloxy)benzoate; Benzyl O-benzylsalicylate
CAS Number 14389-87-8
Molecular Formula

Molecular Weight 318.37 g/mol
Physical State Solid or Viscous Liquid (depending on purity/polymorph)
Solubility Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO
Waste Stream Non-Halogenated Organic

Hazard Identification & Risk Assessment

While specific GHS data for this exact CAS is often aggregated with generic benzyl esters, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) with Benzyl Benzoate and Benzyl Salicylate.[1]

  • Environmental Hazard (Primary Driver): Classified as Aquatic Chronic 2 (H411) by analogy.[2][3] Toxic to aquatic life with long-lasting effects due to low water solubility and high partition coefficient.[1]

  • Health Hazard: Potential Skin/Eye Irritant (H315/H319).

  • Flammability: Combustible. Flash point likely

    
    .[2]
    

Disposal Workflow

The following decision logic ensures compliance with RCRA (USA) and CLP (EU) standards.

Waste Stream Segregation

Do not mix with halogenated solvents (e.g., Chloroform, DCM) unless unavoidable during the experiment. Halogenated waste requires more expensive incineration scrubbing processes.

  • Scenario A: Pure Chemical (Solid/Oil): Dispose of in the Solid Organic Waste container.

  • Scenario B: Dissolved in Solvent: Dispose of in the Non-Halogenated Organic Solvent container (assuming solvent is non-halogenated like Acetone or Methanol).

Visualization: Disposal Decision Tree

DisposalWorkflowStartWaste: 2-Benzyloxy-benzoicAcid Benzyl EsterStateCheckDetermine Physical StateStart->StateCheckSolidPure Solid / Viscous OilStateCheck->SolidSolidSolutionDissolved in SolventStateCheck->SolutionLiquidStreamSStream S:Solid Hazardous WasteSolid->StreamSHalogenCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)Solution->HalogenCheckStreamAStream A:Halogenated Organic WasteHalogenCheck->StreamAYesStreamCStream C:Non-Halogenated Organic WasteHalogenCheck->StreamCNo (e.g., Acetone, MeOH)IncinerationFinal Fate:High-Temp IncinerationStreamA->IncinerationStreamC->IncinerationStreamS->Incineration

Figure 1: Decision logic for segregating waste streams based on solvent composition and physical state.[1]

Spill Management Protocol

In the event of a spill, rapid containment prevents environmental release.

Required PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1]

  • Isolate: Mark the area. Ensure adequate ventilation.[3][4][5]

  • Contain:

    • If Solid: Cover with wet paper towels to prevent dust, then sweep carefully.

    • If Liquid/Oil: Surround with an inert absorbent (vermiculite or spill pads). Do not use sawdust (combustibility risk).

  • Clean: Wipe the surface with Ethanol or Acetone . The compound is lipophilic and will not clean up well with water alone.

  • Dispose: Place all absorbents and PPE into the Solid Hazardous Waste bin.

Visualization: Spill Response

SpillResponseSpillSpill DetectedPPEDon PPE:Nitrile Gloves + GogglesSpill->PPEAbsorbAbsorb/Sweep:Vermiculite or PadsPPE->AbsorbSolventWipeDecontaminate:Wipe with Ethanol/AcetoneAbsorb->SolventWipeWasteBinDisposal:Solid Hazardous WasteSolventWipe->WasteBin

Figure 2: Step-by-step workflow for managing accidental spills in the laboratory.

Storage & Stability

To minimize waste generation due to degradation:

  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible to prevent slow oxidation of the benzyl ether moiety.

  • Incompatibility: Segregate from strong oxidizing agents and strong bases (which catalyze hydrolysis).

References

  • National Institute of Standards and Technology (NIST). Benzyl Benzoate (Analogous Structure Data). NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. Compound Summary: Benzyl 2-(benzyloxy)benzoate (CAS 14389-87-8).[1][6][7] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Waste coding guidelines for organic esters). [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzyl benzoate (Structural Analog Hazard Data). [Link][1]

Personal protective equipment for handling 2-Benzyloxy-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound Identity: 2-Benzyloxy-benzoic Acid Benzyl Ester (Synonym: Benzyl 2-(benzyloxy)benzoate) CAS: 14389-87-8 Molecular Formula: C₂₁H₁₈O₃[1][2][3]

As a Senior Application Scientist, I must emphasize that safety in handling benzyl esters extends beyond compliance—it is a matter of experimental integrity . This compound is a lipophilic organic ester. Improper handling not only risks sensitization (dermatitis) but introduces lipid-soluble contaminants into your assays.[2]

This guide treats the compound as a Category 2 Irritant and a Potential Sensitizer , adhering to the Precautionary Principle due to its structural homology with Benzyl Salicylate (a known sensitizer).

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound exhibits specific lipophilic properties that dictate our barrier choices.

Hazard ClassH-CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritation.[2][3][4]Lipophilic nature allows rapid dermal absorption.
Eye Irritation H319Causes serious eye irritation.[3][4]Crystalline dust or liquid splash can cause mechanical and chemical corneal damage.
STOT-SE H335May cause respiratory irritation.[2][3][4]Inhalation of dust/aerosol triggers mucosal inflammation.
Sensitization H317 (Implied)Potential skin sensitizer.Repeated exposure may trigger immune response; Zero-Contact protocol required.[2]

Personal Protective Equipment (PPE) Matrix

A. Hand Protection: The Permeation Defense

Standard latex gloves are insufficient. Organic esters can swell and degrade latex rapidly, creating micropores that allow chemical breakthrough.

  • Primary Barrier: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).[2]

  • Secondary Barrier (High Risk): Laminate film (e.g., Silver Shield) under nitrile for prolonged immersion or scale-up (>10g).[2]

  • Protocol: Double-Gloving is mandatory for synthesis and purification steps.[2]

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., Orange/Purple).

    • Outer Glove: 5 mil Nitrile (Standard Blue).

    • Logic: If the outer glove degrades or tears, the color contrast provides immediate visual warning.

B. Ocular & Respiratory Protection[3][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are required if handling the powder or liquid reaction mixtures. Safety glasses are only acceptable for closed-system analysis (e.g., HPLC vial handling).[2]

  • Lungs: All open handling must occur within a certified Chemical Fume Hood .

    • Face Velocity: 80–100 fpm.

    • Sash Height: Working height (approx. 18 inches).

C. PPE Decision Logic (Visualization)

PPE_Decision_Matrix Start Start: Handling 2-Benzyloxy-benzoic Acid Benzyl Ester State_Check Determine Physical State Start->State_Check Solid_Powder Solid / Powder State_Check->Solid_Powder Liquid_Soln Liquid / Solution State_Check->Liquid_Soln Quantity_Check Quantity > 100mg? Solid_Powder->Quantity_Check Solvent_Check Solvent Type? Liquid_Soln->Solvent_Check Std_PPE Standard PPE: - Nitrile Gloves (4 mil) - Lab Coat - Safety Glasses - Fume Hood Quantity_Check->Std_PPE No High_PPE Enhanced PPE: - Double Nitrile Gloves - Splash Goggles - Tyvek Sleeves Quantity_Check->High_PPE Yes Halogenated Halogenated (DCM/Chloroform) Solvent_Check->Halogenated Non_Halo Non-Halogenated (EtOAc/Alc) Solvent_Check->Non_Halo Glove_Spec Req: PVA or Laminate Gloves (Nitrile degrades rapidly) Halogenated->Glove_Spec Nitrile_Spec Req: Nitrile (Double Gloved) Change every 30 mins Non_Halo->Nitrile_Spec

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[2] Note the specific requirement for Laminate gloves if dissolved in halogenated solvents, as the solvent acts as a carrier for the ester through nitrile.[2]

Operational Workflow: Step-by-Step

This protocol ensures containment and prevents cross-contamination.

Phase 1: Preparation (The "Clean" Zone)[2]
  • Engineering Check: Verify fume hood flow rate is within specification.

  • Surface Prep: Line the work surface with an absorbent, plastic-backed bench protector (absorbent side up). This captures micro-spills of the ester.

  • Weighing:

    • Place the balance inside the hood if possible.

    • If weighing outside, use a tared, sealable secondary container. Never transport open weigh boats of this powder through the lab.

Phase 2: Reaction & Handling (The "Hot" Zone)[2]
  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization of the ester powder.

  • Heating: If heating is required (e.g., reflux), ensure all joints are greased or sleeved with PTFE to prevent vapor leakage.

  • Glove Hygiene:

    • If a splash occurs: STOP . Step back. Remove outer gloves immediately.[5] Inspect inner gloves.[5][6] Don new outer gloves.

    • Do not touch door handles, keyboards, or face while gloved.

Phase 3: Decontamination & Doffing[2]
  • Wipe Down: Wipe all glassware exteriors with an ethanol-dampened tissue before removing them from the hood.

  • Waste: Dispose of tissues in solid hazardous waste.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).

    • Remove goggles/glasses.

    • Remove lab coat.

    • Remove inner gloves.[5]

    • Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term sensitization risks.[2]

Emergency_Response Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Doff Clothing 2. Wash w/ Soap & Water (15m) 3. NO Organic Solvents! Skin->Action_Skin Action_Eye 1. Eyewash Station (15m) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Support Breathing 3. Contact EHS Inhale->Action_Inhale Report File Incident Report (Review SDS Section 4) Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Figure 2: Emergency Response Workflow. Note the prohibition of using solvents to clean skin, as this accelerates absorption of the ester.[2]

Disposal & Environmental Stewardship

Benzyl esters are often toxic to aquatic life with long-lasting effects (H411/H412).[2]

  • Solid Waste: Contaminated gloves, weigh boats, and bench liners must go into Solid Hazardous Waste .

  • Liquid Waste: All reaction mixtures and mother liquors must be segregated into Organic Solvent Waste (Non-Halogenated) unless halogenated solvents were used.

  • Drain Disposal: Strictly Prohibited. Do not pour aqueous extractions down the sink; they may contain emulsified ester.

References

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Benzyloxybenzoic acid (Precursor).[2] Retrieved from [2]

  • National Research Council. (2011).[7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7][8][9] National Academies Press.[7] Retrieved from [2][7]

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Benzyl Benzoate (Structural Analog). Retrieved from [2]

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference.[5][6][10] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.